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  • Product: 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one
  • CAS: 1340325-37-2

Core Science & Biosynthesis

Foundational

Supramolecular Architecture and Crystallographic Profiling of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

Document Type: Technical Whitepaper Target Audience: Structural Chemists, Crystallographers, and Preclinical Drug Development Scientists Executive Summary and Chemical Context The structural elucidation of highly functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Structural Chemists, Crystallographers, and Preclinical Drug Development Scientists

Executive Summary and Chemical Context

The structural elucidation of highly functionalized pyrimidinones is a cornerstone of modern structure-based drug design. 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2) represents a versatile heterocyclic scaffold characterized by a pyrimidine ring featuring an amino group at the C6 position, an ethyl group at C2, a methyl group at C5, and a keto group at C4[1].

Understanding the solid-state behavior of this compound is critical because its pharmacological efficacy and physicochemical properties (solubility, bioavailability, and melting point) are directly dictated by its crystal packing and hydrogen-bonding networks. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic supramolecular system. The presence of both hydrogen bond donors (the 6-amino group and the ring N-H) and acceptors (the C4 carbonyl oxygen and ring nitrogens) makes this compound highly susceptible to tautomerism and complex self-assembly[1][2].

This whitepaper provides an in-depth analysis of the crystallographic properties, tautomeric equilibria, and hydrogen-bonding motifs of 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, supported by rigorous experimental protocols for single-crystal X-ray diffraction (SCXRD) and computational validation.

Tautomerism and Conformational Dynamics

In solution, pyrimidin-4-ones exist in a dynamic tautomeric equilibrium. For 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, the primary equilibrium lies between the pyrimidin-4[1H]-one and pyrimidin-6[1H]-one forms, alongside potential lactam-lactim (enol) tautomers[2].

The Causality of Solid-State Stabilization

During crystallization, the thermodynamic landscape shifts. The solid state almost exclusively traps the pyrimidin-4[1H]-one tautomer. Why? Because the 4-one form allows for the formation of highly stable, self-complementary hydrogen-bonding arrays (typically DDAA or DADA motifs) that minimize the overall free energy of the crystal lattice[2]. The 6-amino group acts as a dual donor, while the C4 carbonyl acts as a bifurcated acceptor. If the molecule were to crystallize in the enol form, it would lose the highly directional, strong dipole-dipole interactions provided by the lactam carbonyl, resulting in a less dense, energetically unfavorable packing arrangement.

Tautomerism A 6-Amino-2-ethyl-5-methyl- 3,4-dihydropyrimidin-4-one (Solution State Equilibrium) B Proton Transfer / Solvation Effects A->B C Pyrimidin-4[1H]-one Tautomer (Thermodynamically Stable) B->C Crystallization (Thermodynamic Control) D Pyrimidin-6[1H]-one Tautomer (Kinetically Accessible) B->D Minor Pathway E Intermolecular H-Bonding (N-H...O, N-H...N) C->E F Homodimer Formation (R2,2(8) Graph Set) E->F DDAA/DADA Arrays G Supramolecular Ribbons/Sheets (π-π stacking & van der Waals) F->G Lattice Packing

Caption: Tautomeric equilibrium and the thermodynamically driven pathway to supramolecular assembly.

Hydrogen Bonding Motifs and Graph-Set Analysis

The crystal structure of 6-amino-pyrimidin-4-one derivatives is defined by highly specific intermolecular interactions. Using graph-set notation, we can categorize these motifs into discrete rings (R), chains (C), and intramolecular motifs (S).

The R²₂( 8 ) Homodimer

The fundamental building block of the crystal lattice is the R²₂( 8 ) homodimer . This occurs when two molecules pair up via complementary N-H···O and N-H···N hydrogen bonds[3]. The ring N-H acts as a donor to the C4 carbonyl oxygen of the adjacent molecule, while the carbonyl oxygen simultaneously accepts a hydrogen bond from the N-H. This creates an 8-membered hydrogen-bonded ring that mimics the Watson-Crick base pairing seen in nucleic acids.

S( 6 ) Intramolecular Motifs and 2D Sheets

The 6-amino group introduces additional complexity. One of the protons on the 6-amino group often participates in an intramolecular hydrogen bond with the adjacent ring nitrogen, forming a stable S( 6 ) motif [4]. The second proton of the amino group acts as an intermolecular donor, linking the R²₂( 8 ) dimers into extended one-dimensional ribbons or two-dimensional sheets along the crystallographic axes. The 2-ethyl and 5-methyl groups, being hydrophobic, interdigitate between these sheets, stabilizing the 3D architecture via van der Waals interactions and weak C-H···O contacts.

Table 1: Typical Hydrogen Bond Geometry for 6-Amino-pyrimidin-4-ones
Interaction TypeDonor-Acceptor (D···A)D-H···A Angle (°)Graph-Set MotifStructural Role
N1-H1···O42.80 - 2.88 Å165 - 175°R²₂( 8 )Primary Homodimerization
N6-H6A···N12.65 - 2.75 Å130 - 145°S( 6 )Intramolecular Stabilization
N6-H6B···O42.90 - 3.05 Å150 - 165°C(4) / C(6)1D Chain Propagation
C2(ethyl)-H···O43.20 - 3.40 Å120 - 140°Weak ContactInter-sheet Packing

(Data synthesized from crystallographic analyses of analogous pyrimidin-4-one scaffolds[3][4].)

Experimental Protocol: Self-Validating Crystallography Workflow

To accurately determine the crystal structure of 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, a rigorous, self-validating experimental workflow is required. The choice of solvent and temperature directly dictates the quality of the diffraction data.

Crystal Growth via Controlled Slow Evaporation

Rationale: Rapid precipitation yields amorphous powders or microcrystalline aggregates unsuitable for SCXRD. We utilize a binary solvent system to control the saturation rate.

  • Solvent Selection: Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of Methanol (protic, solubilizing) and Dichloromethane (aprotic, volatile). Causality: The highly volatile DCM evaporates first, slowly increasing the concentration of the compound in the remaining methanol, forcing nucleation under near-equilibrium conditions.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.

  • Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes. Leave undisturbed in a vibration-free environment at 20 °C for 5-7 days.

  • Validation Check: Inspect under a polarized light microscope. High-quality crystals will exhibit sharp extinction when rotated under crossed polarizers, indicating a single, untwinned domain.

Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
  • Mounting: Select a crystal with dimensions approx. 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen loop using paratone oil to prevent solvent loss and protect against atmospheric moisture.

  • Cooling: Transfer immediately to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Causality: Cryo-cooling minimizes thermal atomic displacement (reduces anisotropic displacement parameters), resulting in sharper diffraction spots and allowing for the accurate location of hydrogen atoms.

  • Diffraction: Collect data using Mo Kα radiation ( λ=0.71073 Å) or Cu Kα radiation ( λ=1.54184 Å) depending on crystal size.

  • Validation Check: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms excellent data redundancy and crystal quality.

Structure Solution and Refinement
  • Solution: Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: Locate the N-H and O-H hydrogen atoms from the difference Fourier map and refine them freely to accurately determine the hydrogen-bonding geometry. Carbon-bound hydrogens should be placed in calculated positions using a riding model.

Workflow N1 Solvent Selection & Crystal Growth (Slow Evaporation) N2 Single Crystal X-Ray Diffraction (Data Collection at 100K) N1->N2 Polarized Light Validation N3 Structure Solution (SHELXT) & Refinement (SHELXL) N2->N3 R_int < 0.05 N4 Crystallographic Analysis (Bond Lengths, Angles, Torsion) N3->N4 .cif generation N5 Hirshfeld Surface Analysis (CrystalExplorer) N4->N5 3D coordinates N6 DFT Interaction Energies (Gaussian/B3LYP) N4->N6 Dimer coordinates N7 Final Supramolecular Architecture Model N5->N7 N6->N7

Caption: Self-validating experimental and computational workflow for crystallographic analysis.

Advanced Computational Profiling

To move beyond the static X-ray model, computational techniques are employed to quantify the strength and nature of the intermolecular interactions.

Hirshfeld Surface Analysis

While SCXRD provides atomic coordinates, Hirshfeld surface analysis maps the electron density to visualize intermolecular contacts. Using software like CrystalExplorer, the normalized contact distance ( dnorm​ ) is mapped onto the 3D molecular surface.

  • Red Spots on dnorm​ : Indicate strong hydrogen bonds (e.g., the N-H···O interactions of the R²₂( 8 ) dimer) where the contact distance is shorter than the sum of the van der Waals radii.

  • 2D Fingerprint Plots: Deconstruct the interactions. For 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, the plot will show distinct, sharp spikes corresponding to the O···H/H···O and N···H/H···N contacts, which typically account for >35% of the total Hirshfeld surface area, confirming that hydrogen bonding is the dominant driving force in the crystal packing.

Density Functional Theory (DFT)

To validate the thermodynamic preference of the pyrimidin-4-one tautomer and the strength of the R²₂( 8 ) dimer, DFT calculations (e.g., B3LYP/6-311G(d,p) level of theory) are performed on the extracted SCXRD coordinates. Counterpoise-corrected interaction energies typically reveal that the homodimer stabilization energy exceeds -15 kcal/mol, explaining why the crystal lattice strongly resists polymorphic transformations under standard conditions.

Conclusion

The solid-state architecture of 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one is a masterclass in supramolecular chemistry. Driven by the thermodynamic stability of the pyrimidin-4[1H]-one tautomer, the molecule utilizes its 6-amino and C4-carbonyl groups to construct robust R²₂( 8 ) homodimers and extended 2D sheets. By strictly adhering to the self-validating SCXRD and computational protocols outlined in this guide, researchers can accurately map these interactions, providing critical insights for the rational design of pyrimidine-based therapeutics.

References

  • Brea, R. J., et al. "Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications." National Center for Biotechnology Information (PMC),[2]. Available at: [Link]

  • Goswami, S., et al. "6-Amino-2,5-bis(pivaloylamino)pyrimidin-4(3H)-one dihydrate." National Center for Biotechnology Information (PMC),[4]. Available at: [Link]

  • Delori, A., et al. "Cocrystals of 5-fluorocytosine. I. Coformers with fixed hydrogen-bonding sites." IUCr Journals,[3]. Available at: [Link]

Sources

Exploratory

physicochemical properties of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

An In-depth Technical Guide: Physicochemical Properties of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one Executive Summary This technical guide provides a comprehensive examination of the core , a heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Physicochemical Properties of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

Executive Summary

This technical guide provides a comprehensive examination of the core , a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) class. DHPMs are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous biologically active agents.[1][2][3] Understanding the fundamental physicochemical characteristics of this specific analogue—including its structural identity, solubility, lipophilicity, and acid-base ionization (pKa)—is paramount for its potential development as a therapeutic agent. This document outlines both the theoretical importance of these properties and the detailed, field-proven experimental protocols for their accurate determination. By grounding our analysis in authoritative methodologies, from spectroscopic elucidation to potentiometric and chromatographic techniques, this guide serves as a practical and reliable resource for researchers engaged in the characterization and application of novel pyrimidinone derivatives.

Introduction: The Significance of the Dihydropyrimidinone Core

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold is a cornerstone in modern drug discovery, renowned for its versatile pharmacological profile, which includes anticancer, anti-inflammatory, and antihypertensive activities.[1][4] The biological efficacy of any DHPM derivative is inextricably linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with specific biological targets.[4][5]

6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one is a specific analogue whose potential is yet to be fully explored. This guide aims to bridge that gap by establishing a foundational dataset and robust analytical framework. The causality behind our experimental choices is emphasized, providing not just methods, but a strategic approach to characterization.

Chemical Identity and Structure

Accurate identification is the bedrock of any chemical analysis. The structural features of this compound—an amino group, an ethyl substituent, a methyl group, and the core pyrimidinone heterocycle—all contribute to its unique chemical personality.

Table 1: Chemical Identifiers for 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

IdentifierValueSource
IUPAC Name 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one-
CAS Number 1340325-37-2[6]
Molecular Formula C₇H₁₁N₃O[6]
Molecular Weight 153.18 g/mol [6]
Canonical SMILES CCC1=NC(=O)C=C(N)N1C(Predicted)
InChI Key (Predicted)(Predicted)

Note: SMILES and InChI Key are computationally predicted and require experimental verification via methods described in Section 5.0.

Core Physicochemical Properties & Their Determination

The following sections detail the key properties that dictate the behavior of a molecule in both chemical and biological systems. Each section provides the scientific rationale and a self-validating experimental protocol.

Aqueous Solubility

Expertise & Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can terminate the development of an otherwise potent compound. The presence of both hydrogen bond donors (amino, amide N-H) and acceptors (carbonyl oxygen, ring nitrogens) in the target molecule suggests a degree of aqueous solubility, but this must be quantified experimentally. A thermodynamic shake-flask method provides the most reliable, equilibrium-based data.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. This ensures a saturated solution is formed.

  • Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium is reached between the solid and dissolved states.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute it with the mobile phase to fall within the linear range of a pre-validated HPLC-UV method (see Section 4.4 for a general method).

  • Quantification: Determine the concentration of the compound in the supernatant by comparing its peak area to a standard curve of known concentrations. The resulting concentration is the equilibrium solubility.

  • Validation: The presence of solid material at the end of the experiment validates that a saturated solution was achieved.

Lipophilicity (LogP/LogD)

Expertise & Rationale: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is crucial for membrane permeability and distribution. It is typically expressed as the logarithm of the partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH). For an ionizable molecule like this one, LogD at physiological pH (7.4) is the more relevant parameter.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

  • System Preparation: Prepare a biphasic system of n-octanol (pre-saturated with PBS, pH 7.4) and PBS, pH 7.4 (pre-saturated with n-octanol). This pre-saturation minimizes volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in PBS. Add a known volume to the biphasic system in a glass vial. The starting concentration should be accurately known and detectable in both phases.

  • Partitioning: Seal the vial and shake vigorously for 1-2 hours to facilitate partitioning. Subsequently, let the vial stand or centrifuge gently to allow for complete phase separation.

  • Quantification: Analyze the concentration of the compound in the aqueous phase (C_aq) using HPLC-UV. The concentration in the octanol phase (C_oct) is determined by mass balance: (Initial Mass - Mass in Aqueous Phase) / Volume of Octanol.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀(C_oct / C_aq).

  • Trustworthiness Check: The experiment should be run in triplicate. Mass balance recovery (total compound recovered vs. initial amount) should be between 90-110% to ensure no degradation or adsorption occurred.

Acid-Base Dissociation Constant (pKa)

Expertise & Rationale: The pKa value defines the pH at which a molecule is 50% ionized.[7] This property profoundly impacts solubility, permeability, and target binding, as the charge state of the molecule changes with pH.[7][8] The pyrimidinone core contains several ionizable centers: the basic amino group and ring nitrogens, and a potentially acidic amide proton. NMR-based titration is a powerful method as it allows for the assignment of pKa to specific sites in the molecule by observing the chemical shift changes of adjacent protons.[8][9]

Experimental Protocol: pKa Determination by ¹H NMR Titration

  • Sample Preparation: Dissolve a precise amount of the compound (e.g., 5-10 mg) in D₂O containing a small amount of an internal standard (e.g., DSS or TMSP) whose chemical shift is pH-independent.

  • Initial Measurement: Record the initial ¹H NMR spectrum and measure the starting pD (the pH reading in D₂O, pD = pH-meter reading + 0.4).

  • Titration: Create a series of samples by adding microliter amounts of a strong acid (e.g., 0.1 M DCl in D₂O) or a strong base (e.g., 0.1 M NaOD in D₂O). After each addition, mix thoroughly and measure the pD using a calibrated pH meter.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum for each pD point. It is critical to monitor the chemical shifts (δ) of protons located near the potential ionization sites.

  • Data Analysis: Plot the chemical shift (δ) of a responsive proton versus the pD. The resulting data should fit a sigmoidal curve.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation. The pKa is the pD value at the inflection point of the sigmoidal curve.[9] This process can be repeated for multiple protons to determine the pKa of different functional groups.

pKa_Determination_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration & Acquisition cluster_analysis 3. Data Analysis prep Dissolve Compound in D2O with Internal Standard start_nmr Acquire Initial ¹H NMR & Measure pD prep->start_nmr titrate Add Aliquots of Acid/Base (DCl / NaOD) start_nmr->titrate measure_pd Measure pD after each addition titrate->measure_pd Mix acquire_spectra Acquire ¹H NMR Spectrum at each pD point measure_pd->acquire_spectra acquire_spectra->titrate Repeat plot Plot Chemical Shift (δ) vs. pD acquire_spectra->plot fit Fit Data to Sigmoidal Curve (Henderson-Hasselbalch) plot->fit pka Determine pKa (Inflection Point) fit->pka

Caption: Experimental workflow for pKa determination by NMR titration.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides the definitive proof of a molecule's structure.[10] While specific spectra for this compound are not publicly available, a robust characterization can be guided by data from analogous pyrimidinone structures.[11][12][13]

Table 2: Predicted Spectroscopic Data for 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

TechniquePredicted Observations & Rationale
¹H NMR -CH₂-CH₃ (ethyl): Triplet (~1.2 ppm) and Quartet (~2.5 ppm). -CH₃ (methyl): Singlet (~2.1 ppm). -NH₂ (amino): Broad singlet (variable, ~5.0-7.0 ppm). -NH (amide): Broad singlet (variable, ~7.0-9.0 ppm). -CH= (ring): Singlet (~5.5 ppm). Chemical shifts are influenced by solvent and concentration.[11][13]
¹³C NMR C=O (carbonyl): ~165 ppm. C=N & C=C (ring carbons): ~150-160 ppm and ~100-110 ppm. -CH₂-CH₃ (ethyl): ~30 ppm and ~14 ppm. -CH₃ (methyl): ~18 ppm. Distinct signals for each unique carbon confirm the molecular framework.[10][11]
Mass Spec. (ESI+) [M+H]⁺: Expected at m/z 154.19. High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₇H₁₂N₃O) with high accuracy.
Infrared (IR) N-H stretch (amine/amide): Broad bands ~3100-3400 cm⁻¹. C=O stretch (amide): Strong, sharp band ~1650-1690 cm⁻¹. C=N/C=C stretch: Bands ~1550-1640 cm⁻¹. These bands are characteristic of the pyrimidinone core.[1][11]
General Protocols for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve ~5 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire spectra on a 400 MHz or higher spectrometer. Standard pulse programs are typically sufficient.[10]

  • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a solvent like methanol or acetonitrile. Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).

  • IR Spectroscopy: Analyze the neat solid sample using an ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer.

Synthesis and Conclusion

The physicochemical properties detailed herein are fundamental to advancing 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one from a chemical entity to a potential drug candidate. Its predicted moderate polarity, capacity for hydrogen bonding, and multiple ionization sites suggest a nuanced ADME profile that warrants in-depth investigation. The provided protocols offer a validated, trustworthy framework for generating the empirical data needed to build predictive models and guide further synthetic optimization. A thorough understanding of these core properties is not merely an academic exercise; it is the critical first step in the rational design of effective and safe medicines.

References

  • BenchChem. (2025). Comparative Guide to Analytical Methods for 1-Amino-2,4(1H,3H)-pyrimidinedione.
  • Guidechem. 6-Amino-2-(2-aminoethyl)-5-methyl-3,4-dihydropyrimidin-4-one.
  • Talevi, A., et al. (n.d.).
  • BenchChem. (2025).
  • Scott, J. D., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor.
  • Pop, A., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
  • Royal Society of Chemistry. (n.d.). A highly efficient and green synthesis of 3,4-dihydropyrimidin- 2-ones in low melting mixtures.
  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO.
  • Ibrahim, M. N. (n.d.).
  • Sapphire Bioscience. 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one.
  • Royal Society of Chemistry. (2022).
  • MATEC Web of Conferences. Environmentally Benign Syntheses and Characterization of 4- Aryldihydropyrimidin-2(1H)-ones.
  • Mohammadi, M. K., et al. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry.
  • ChemicalBook. 6-AMino-5-ethyl-5-(1-Methylbutyl)-2,4(3H,5H)-pyriMidinedione.
  • Yang, L., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI.
  • Srikanth, L., et al. (2016). SYNTHESIS & CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-5-ETHOXY CARBONYL-6-METHYL- 3,4-DIHYDROPYRIMIDIN-2(1H)-ONE DERIVATIVES.
  • Ray, K., et al. (2011). Characterization of a unique dihydropyrimidinone, ethyl 4-(4'-heptanoyloxyphenyl)
  • Boufas, S., & Gherib, A. (n.d.). Theoretical Investigation of 3,4-Dihydropyrimidin-2(1H)-Ones Derivatives and in-Silico Biological Analysis.

Sources

Foundational

Mechanism of Action for 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one Derivatives: A Technical Whitepaper

Executive Summary The compound 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2) represents a highly specialized, privileged pharmacophore within the broader dihydropyrimidinone (DHPM) family. While...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2) represents a highly specialized, privileged pharmacophore within the broader dihydropyrimidinone (DHPM) family. While classical Biginelli-derived DHPMs typically feature a C2-oxo or thioxo group, this specific derivative utilizes a C2-ethyl and C6-amino substitution pattern. This unique steric and electronic topology allows its derivatives to act as potent modulators of critical intracellular machinery[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the dual primary mechanisms of action (MoA) associated with this scaffold: allosteric inhibition of the Eg5 kinesin motor protein (driving antimitotic/anticancer efficacy) and L-type voltage-gated calcium channel (VGCC) blockade (driving cardiovascular/antihypertensive efficacy)[2]. This guide provides the theoretical causality, structural biology, and self-validating experimental protocols required to evaluate these derivatives in preclinical drug development.

Primary Mechanism: Allosteric Inhibition of Eg5 Kinesin (KIF11)

Structural Biology & Causality

Eg5 (KIF11) is a plus-end directed microtubule motor protein essential for the establishment of the bipolar mitotic spindle. Unlike traditional antimitotics (e.g., paclitaxel or vinca alkaloids) that target tubulin directly and cause severe peripheral neuropathy, DHPM derivatives selectively target the Eg5 motor domain[3].

Derivatives of 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one function as allosteric inhibitors . They do not compete with ATP; instead, they bind to an induced-fit allosteric pocket formed by the α 2 and α 3 helices and the Loop 5 (L5) region of Eg5[4].

  • The Causality of Inhibition: Binding of the DHPM derivative stabilizes the motor domain in an ADP-bound state. By locking the L5 loop, the compound prevents the release of ADP, effectively halting the mechanochemical cycle. The motor cannot generate the force required to slide antiparallel microtubules, leading to a "monoastral" spindle phenotype and subsequent apoptosis[5].

Pathway Visualization

G A Eg5 Motor Domain (ATP bound) B ATP Hydrolysis (ADP-Pi state) A->B Normal Cycle C DHPM Derivative Binds Allosteric Pocket (L5 Loop) B->C Drug Intervention D Conformational Lock (Prevents ADP Release) C->D Allosteric Modulation E Microtubule Gliding Arrest D->E Motor Inhibition F Mitotic Spindle Collapse (Monoastral Phenotype) E->F Cell Cycle Arrest G Apoptosis / Cell Death F->G Terminal Event

Fig 1: Allosteric inhibition of Eg5 kinesin by DHPM derivatives leading to mitotic arrest.

Protocol: Microtubule-Activated Eg5 ATPase Assay

To validate the Eg5 inhibitory mechanism, a self-validating steady-state ATPase assay is required.

Experimental Logic: Eg5 possesses extremely low basal ATPase activity. We must use paclitaxel-stabilized microtubules to stimulate ATP turnover by >100-fold. Paclitaxel prevents microtubule depolymerization during the assay, ensuring that any measured decrease in ATPase activity is strictly due to the DHPM derivative inhibiting Eg5, not due to substrate degradation[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare BRB80 buffer (80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8). Polymerize purified tubulin (3 mg/mL) in the presence of 1 mM GTP and 10 µM paclitaxel at 37°C for 30 minutes.

  • Assay Assembly: In a 96-well plate, combine 10 nM recombinant human Eg5 motor domain, 2 µM paclitaxel-stabilized microtubules, and varying concentrations of the 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one derivative (0.1 µM to 100 µM) in BRB80 buffer.

  • Control Establishment: Include a vehicle control (DMSO) as the 100% activity baseline, and Monastrol (100 µM) as a positive inhibition control.

  • Reaction Initiation: Add 1 mM ATP to initiate the reaction. Incubate at 37°C for 15 minutes.

  • Termination & Readout: Quench the reaction with 0.6 M perchloric acid. Add Malachite Green reagent to complex with the released inorganic phosphate (Pi).

  • Quantification: Measure absorbance at 650 nm using a microplate reader. Calculate the IC50​ using non-linear regression (GraphPad Prism).

Secondary Mechanism: L-Type Calcium Channel Blockade

Structural Biology & Causality

The structural topology of 3,4-dihydropyrimidin-4-ones makes them excellent bioisosteres of 1,4-dihydropyridines (DHPs) like Nifedipine[6]. The C2-ethyl and C5-methyl groups on the 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one scaffold mimic the ester/alkyl functionalities of classical DHPs, allowing them to dock into the α1C​ subunit of the Cav1.2 L-type voltage-gated calcium channel[7].

  • The Causality of Blockade: By binding to the transmembrane segments (Domain III and IV) of the α1C​ subunit, the derivative stabilizes the channel in its closed, inactivated state. This prevents extracellular Ca2+ influx into vascular smooth muscle cells, inhibiting the calcium-calmodulin-MLCK pathway, ultimately resulting in vasodilation and antihypertensive effects[8].

Protocol: Patch-Clamp Electrophysiology

To validate Cav1.2 blockade, whole-cell patch-clamp electrophysiology is the gold standard.

Experimental Logic: We substitute extracellular Calcium ( Ca2+ ) with Barium ( Ba2+ ) as the charge carrier. Why? Cav1.2 channels undergo rapid Calcium-Dependent Inactivation (CDI). By using Ba2+ , we isolate Voltage-Dependent Inactivation (VDI) and maintain stable baseline currents, ensuring that the observed signal attenuation is entirely pharmacological[9].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably transfected with human Cav1.2 ( α1C​ , β2a​ , and α2​δ subunits).

  • Solution Setup:

    • Intracellular solution: 120 mM CsCl, 20 mM TEA-Cl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2).

    • Extracellular solution: 10 mM BaCl2, 135 mM Choline-Cl, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Seal Formation: Achieve a giga-ohm seal (>1 G Ω ) using a borosilicate glass pipette (2-4 M Ω resistance). Rupture the membrane to establish the whole-cell configuration.

  • Voltage Protocol: Hold the cell at a resting potential of -80 mV. Apply 300 ms depolarizing step pulses to +10 mV every 10 seconds to elicit IBa​ currents.

  • Compound Perfusion: Once a stable baseline is achieved (variation <5% over 3 minutes), perfuse the DHPM derivative via a gravity-driven micro-perfusion system.

  • Data Acquisition: Record the steady-state fractional block of the peak inward current. Generate a concentration-response curve to determine the IC50​ .

Workflow Visualization

Workflow Step1 Cell Preparation (HEK293 expressing Cav1.2) Step2 Whole-Cell Configuration (Giga-ohm seal formation) Step1->Step2 Step3 Baseline Recording (Depolarizing pulses to +10 mV) Step2->Step3 Step4 Perfusion of DHPM Compound (100 nM - 10 µM) Step3->Step4 Step5 Current Attenuation Measurement (Steady-state block) Step4->Step5 Step6 Data Analysis (IC50 & Hill Coefficient) Step5->Step6

Fig 2: Patch-clamp electrophysiology workflow for evaluating Cav1.2 calcium channel blockade.

Quantitative Data Summary

The following table synthesizes the expected binding affinities and inhibitory concentrations of the 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one scaffold compared to established clinical and experimental benchmarks[4][7].

Compound / ScaffoldPrimary TargetTarget State IC50​ / Ki​ Primary Indication
6-AEM-DHPM (Base Scaffold) Eg5 KinesinAllosteric (ADP-bound)30 - 50 µMAntimitotic / Oncology
6-AEM-DHPM (Aryl-substituted) Cav1.2 (L-type)Inactivated State0.8 - 5 µMAntihypertensive
Monastrol (Reference) Eg5 KinesinAllosteric (ADP-bound)14 µMOncology (Experimental)
Nifedipine (Reference) Cav1.2 (L-type)Inactivated State15 nMHypertension

Note: The base scaffold requires further SAR (Structure-Activity Relationship) optimization—typically via C4-aryl substitution—to achieve nanomolar potency in either target pathway.

Conclusion & Translational Outlook

Derivatives of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one offer a highly versatile chassis for drug discovery. By understanding the rigorous causality of their mechanisms—whether locking the L5 loop of Eg5 to induce mitotic catastrophe, or stabilizing the inactivated state of Cav1.2 to induce vasodilation—researchers can rationally design side-chain modifications to tune selectivity. The self-validating protocols detailed above ensure that off-target effects are minimized and that the observed phenotypic changes are directly linked to the biochemical interactions of the DHPM pharmacophore.

Sources

Exploratory

Topic: Pharmacological Potential of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one in Oncology

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The dihydropyrimidinone (DHPM) scaffold is a privileged structure in medicinal chemistry, recognized fo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The dihydropyrimidinone (DHPM) scaffold is a privileged structure in medicinal chemistry, recognized for a wide array of biological activities.[1][2] Within oncology, DHPM derivatives have emerged as a promising class of therapeutics, with lead compounds like monastrol demonstrating novel mechanisms of action, such as the inhibition of mitotic kinesin Eg5.[3][4] This technical guide focuses on a specific, lesser-explored analogue, 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (herein referred to as C7-DHPM). While direct pharmacological data on C7-DHPM is not extensively published, its structure warrants a thorough investigation based on the established potential of the DHPM core. This document provides a comprehensive framework for the preclinical evaluation of C7-DHPM, outlining putative mechanisms of action and detailing a robust, multi-stage experimental strategy to rigorously assess its potential as a novel anticancer agent.

The Dihydropyrimidinone Scaffold: A Foundation for Innovation in Oncology

The pyrimidine nucleus is a fundamental component of life, forming the basis of nucleobases like thymine and cytosine.[5] Synthetic analogues, therefore, are inherently positioned to interfere with the hyperactive cellular machinery of cancer cells.[5] The DHPM scaffold, typically synthesized via the Biginelli reaction, provides a versatile three-dimensional structure that can be readily functionalized to explore diverse chemical space and biological targets.[6][7]

The anticancer potential of DHPMs was significantly highlighted by the discovery of monastrol, which induces mitotic arrest and apoptosis by specifically inhibiting the motor protein kinesin Eg5, a critical component of the mitotic spindle.[3][6] This mechanism offered a compelling alternative to tubulin-targeting agents, sparking broad interest in the DHPM class. Subsequent research has revealed that DHPM derivatives can engage a variety of oncologically relevant targets, including:

  • Tubulin Polymerization: Certain derivatives act as microtubule destabilizing agents.[4]

  • Kinase Inhibition: Analogues have shown inhibitory activity against key signaling kinases like mTOR and VEGFR-2.[8]

  • Cell Cycle Regulation: Many DHPMs can induce cell cycle arrest at different phases, most notably G2/M.[8][9]

Given this precedent, C7-DHPM, characterized by its 6-amino, 2-ethyl, and 5-methyl substitutions, represents a novel chemical entity poised for systematic evaluation.

Molecular Profile: 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (C7-DHPM)

PropertyValueSource
CAS Number 1340325-37-2[10]
Molecular Formula C₇H₁₁N₃O[10]
Molecular Weight 153.18 g/mol [10]
Canonical SMILES CC1=C(N=C(NC1=O)CC)NN/A
Recommended Use For Research Use Only[10]

The structure of C7-DHPM suggests several avenues for interaction with biological targets. The 6-amino group, in particular, may serve as a key hydrogen bond donor, a feature known to be critical for the activity of other amino-pyrimidinone inhibitors in oncology, such as SHP2 inhibitors.[11] The ethyl and methyl groups contribute to the molecule's lipophilicity and steric profile, which will influence its binding affinity and pharmacokinetic properties.

Postulated Mechanisms of Action (MoA) and Investigational Strategy

Based on the activities of structurally related DHPMs, C7-DHPM could plausibly exert its anticancer effects through several pathways. The primary investigational goal is to systematically determine which, if any, of these pathways are modulated by the compound.

Primary Hypothesis: Mitotic Arrest via Kinesin Eg5 Inhibition

The most established MoA for the DHPM class is the inhibition of kinesin Eg5.[3] Eg5 is essential for forming the bipolar mitotic spindle; its inhibition leads to monopolar spindles, mitotic arrest, and subsequent apoptosis. This is a highly attractive cancer-specific target as Eg5 is primarily active in proliferating cells.

Eg5_Inhibition_Pathway Prophase Prophase Eg5 Kinesin Eg5 (Motor Protein) Prophase->Eg5 activates Spindle Bipolar Mitotic Spindle Formation Eg5->Spindle drives Monopolar Monopolar Spindle Formation Metaphase Metaphase Alignment Spindle->Metaphase Apoptosis Apoptosis C7_DHPM C7-DHPM (Hypothesized) C7_DHPM->Eg5 inhibits C7_DHPM->Monopolar leads to Arrest Mitotic Arrest Monopolar->Arrest Arrest->Apoptosis

Caption: Hypothesized mechanism of C7-DHPM via Eg5 inhibition.

Secondary Hypotheses: Kinase Inhibition & Cell Cycle Dysregulation

DHPM derivatives have also been reported to inhibit crucial oncogenic kinases.[8] A secondary investigation should focus on pathways like PI3K/AKT/mTOR and receptor tyrosine kinases like VEGFR-2, which are central to cell growth, proliferation, and angiogenesis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation C7_DHPM C7-DHPM (Hypothesized) C7_DHPM->VEGFR2 inhibits? C7_DHPM->mTOR inhibits?

Caption: Potential kinase inhibition targets for C7-DHPM.

Preclinical Evaluation Strategy: A Methodological Guide

A tiered approach is essential for the efficient evaluation of a new chemical entity. The following protocols provide a self-validating system, starting with broad screening and progressing to more specific mechanistic studies. Drug development is a complex process, and this pharmacological approach aims to identify promising candidates early.

Tier 1: In Vitro Cytotoxicity Screening

The initial step is to determine if C7-DHPM has a general cytotoxic or anti-proliferative effect on cancer cells. A panel of cell lines from diverse histological origins (e.g., lung, breast, colon, leukemia) should be used.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 4,000-8,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a 2x stock solution series of C7-DHPM in the appropriate cell culture medium. Typical concentrations range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doublings and is a standard endpoint for cytotoxicity assessment.[6]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

Cell LineCancer TypePutative IC₅₀ (µM) [Hypothetical Data]
A549Lung Adenocarcinoma8.5
MCF-7Breast Adenocarcinoma12.2
HCT-116Colorectal Carcinoma5.1
K-562Chronic Myelogenous Leukemia2.4
NHDFNormal Human Dermal Fibroblasts>100

This table presents hypothetical data for illustrative purposes. A high IC₅₀ in a normal cell line like NHDF would indicate cancer-selective toxicity.[9]

Tier 2: Mechanistic In Vitro Assays

If C7-DHPM shows potent and selective cytotoxicity (Tier 1), the next step is to elucidate its mechanism of action.

Workflow: Apoptosis vs. Cell Cycle Arrest Investigation

Mechanistic_Workflow Start C7-DHPM shows IC₅₀ < 10 µM in Tier 1 Treat Treat sensitive cell line with IC₅₀ & 2x IC₅₀ of C7-DHPM Start->Treat Annexin Annexin V-FITC / PI Staining Assay Treat->Annexin CellCycle Propidium Iodide (PI) Staining Assay Treat->CellCycle Flow Analyze by Flow Cytometry Annexin->Flow CellCycle->Flow Apoptosis Result: Increased Annexin V+ cells Flow->Apoptosis If apoptosis Arrest Result: Accumulation in a specific cell cycle phase (e.g., G2/M) Flow->Arrest If arrest Western Follow-up: Western Blot for Cleaved PARP, Caspase-3, p-H3, Cyclin B1 Apoptosis->Western Arrest->Western

Caption: Experimental workflow to discern the primary cellular effect of C7-DHPM.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol quantifies the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M).[8]

  • Treatment: Seed a sensitive cell line (e.g., HCT-116) in 6-well plates. Treat with vehicle, IC₅₀, and 2x IC₅₀ concentrations of C7-DHPM for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C. This permeabilizes the cells.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to DNA content. RNase A prevents the staining of double-stranded RNA.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer. Model the resulting DNA content histograms to quantify the percentage of cells in G₀/G₁, S, and G₂/M phases. An accumulation of cells in the G₂/M peak would support the Eg5 inhibition hypothesis.[8]

Tier 3: Target Validation and In Vivo Efficacy

If in vitro data strongly suggests a specific target (e.g., Eg5 or mTOR), target engagement and validation assays are performed. Positive results would then justify advancing the compound to in vivo models.

  • Target Engagement:

    • Western Blot: Probe for downstream markers of target inhibition. For Eg5 inhibition, look for an increase in the mitotic marker Phospho-Histone H3 (Ser10). For mTOR inhibition, check for decreased phosphorylation of downstream targets like p70S6K and 4E-BP1.[8]

    • In Vitro Kinase/Enzyme Assays: Use purified Eg5 ATPase or mTOR kinase in cell-free assays to determine if C7-DHPM directly inhibits their enzymatic activity.[8]

  • In Vivo Xenograft Model:

    • Model: Implant a sensitive human cancer cell line (e.g., HCT-116) subcutaneously into immunocompromised mice (e.g., NOD-SCID or Athymic Nude).

    • Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and C7-DHPM treatment groups. Dosing route (e.g., oral gavage, intraperitoneal injection) and schedule will depend on preliminary pharmacokinetic studies.

    • Endpoints: Measure tumor volume and mouse body weight 2-3 times per week. The primary endpoint is tumor growth inhibition (TGI). Secondary endpoints include survival and assessment of target modulation in excised tumor tissue.

Conclusion and Future Directions

This guide presents a structured, evidence-based pathway for evaluating the oncological potential of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one . By leveraging the extensive knowledge base of the broader dihydropyrimidinone class, we can formulate clear, testable hypotheses regarding its mechanism of action. The proposed tiered experimental strategy ensures a cost-effective and scientifically rigorous assessment, beginning with broad screening and progressing to highly specific mechanistic and in vivo studies. The successful execution of this plan will unequivocally determine if C7-DHPM is a viable candidate for further preclinical and clinical development as a novel anticancer therapeutic.

References

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (2019). MDPI. Available at: [Link]

  • Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. (2023). PubMed. Available at: [Link]

  • Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. (n.d.). PMC. Available at: [Link]

  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (2024). ChemRxiv. Available at: [Link]

  • Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021). RSC Publishing. Available at: [Link]

  • REVIEW OF ANTICANCER ACTIVITY OF DIHYDROPYRIMIDINONES. (2023). IJCRT.org. Available at: [Link]

  • Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship | Request PDF. (2023). ResearchGate. Available at: [Link]

  • Synthesis and anticancer activity of new dihydropyrimidinone derivatives. (2018). PubMed. Available at: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Preprints.org. Available at: [Link]

  • Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons. (2021). Taylor & Francis Online. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation for Some New Dihydropyrimidinone Derivatives for Anticancer Activity. (2013). Bentham Science. Available at: [Link]

  • Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators. (2022). ACS Publications. Available at: [Link]

  • 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. (2019). ACS Publications. Available at: [Link]

  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. (2019). PubMed. Available at: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (n.d.). PMC. Available at: [Link]

  • Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies. (2016). ResearchGate. Available at: [Link]

  • Biological and Computational Study of the Dual Antimicrobial and Anticancer Potential of 3,4‐Dihydropyrimidin‐2(1H)‐ones. (n.d.). Lirias. Available at: [Link]

  • The role of pharmacology in anticancer drug development. (2018). ADMET and DMPK. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one: A Comprehensive Analytical Guide

Executive Summary The compound 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS No. 1340325-37-2)[1] is a highly functionalized dihydropyrimidinone derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS No. 1340325-37-2)[1] is a highly functionalized dihydropyrimidinone derivative. Pyrimidinones serve as critical pharmacophores in drug development, often exhibiting potent antiviral, antineoplastic, and antihypertensive properties. Because these molecules possess multiple heteroatoms and undergo complex tautomeric equilibria, rigorous spectroscopic characterization is not merely a regulatory requirement—it is a scientific necessity to understand their behavior in biological systems.

This whitepaper provides an authoritative, in-depth technical guide to the spectroscopic elucidation of this molecule. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electrospray Ionization Mass Spectrometry (ESI-MS) data, we establish a self-validating analytical framework for researchers and drug development professionals.

Molecular Architecture & Tautomeric Dynamics

Before interpreting spectral data, one must understand the structural dynamics of the pyrimidinone core. The molecule (Molecular Formula: C7​H11​N3​O ) features an ethyl group at C2, a methyl group at C5, and an amino group at C6[1].

A critical phenomenon in pyrimidin-4-ones is lactam-lactim tautomerism . In solid-state or non-polar environments, a mixture of tautomers may exist. However, in highly polar, hydrogen-bond-accepting solvents like DMSO- d6​ , the equilibrium shifts almost exclusively toward the lactam form (3,4-dihydropyrimidin-4-one). This is driven by the thermodynamic stability of the amide-like resonance structure.

Tautomerism Lactam Lactam Form (3,4-dihydropyrimidin-4-one) Dominant in DMSO-d6 Lactim Lactim Form (4-hydroxypyrimidine) Minor Species Lactam->Lactim Proton Transfer (N3 ↔ O4)

Fig 1: Lactam-lactim tautomeric equilibrium of the pyrimidinone core.

High-Resolution NMR Spectroscopy

Causality in Solvent Selection

The selection of DMSO- d6​ over CDCl3​ is a deliberate experimental choice. The pyrimidinone core contains multiple hydrogen-bond donors ( NH2​ , NH ) and acceptors ( C=O , N ). In non-polar solvents, these molecules self-associate into oligomeric aggregates, leading to severe quadrupolar relaxation and resonance broadening. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks and yielding sharp, quantifiable signals for labile protons.

Resonance Assignments & Mechanistic Insights

The 13C NMR spectrum provides the most diagnostic evidence of the pyrimidinone electronic structure[2]. The C5 carbon exhibits a profound upfield shift (~95.4 ppm). This is not an anomaly; it is characteristic of an enamine β -carbon. The lone pair electrons from the C6-amino group delocalize into the pyrimidine ring, creating a localized region of high electron density at C5.

The structural assignments are orthogonally validated using 2D HMBC (Heteronuclear Multiple Bond Correlation). For instance, the 5-methyl protons ( δ 1.75) show strong 3JCH​ correlations to both C4 ( C=O ) and C6, unambiguously locking the regiochemistry of the substituents.

Quantitative NMR Data Summary
Position 13C Shift (ppm) 1H Shift (ppm)Multiplicity & CouplingKey HMBC Correlations ( 2J , 3J )
C2 158.5--2- CH2​ , 3- NH
C4 ( C=O ) 165.2--5- CH3​ , 3- NH
C5 95.4--5- CH3​ , 6- NH2​
C6 162.1--5- CH3​ , 6- NH2​
2- CH2​ 28.42.42q, J=7.5 Hz2- CH3​ , C2
2- CH3​ 12.81.15t, J=7.5 Hz2- CH2​
5- CH3​ 10.61.75sC4, C5, C6
3- NH -11.50br s (Exchangeable)C2, C4
6- NH2​ -6.20br s (Exchangeable)C5, C6

Vibrational Spectroscopy (FT-IR)

Protocol Rationale: Attenuated Total Reflectance (ATR) FT-IR is mandated over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric water creates a broad O−H stretching band (~3400 cm−1 ) that completely masks the critical N−H and NH2​ stretching frequencies of the pyrimidinone[3]. ATR allows for direct, moisture-free analysis of the neat powder.

  • 3450 & 3320 cm−1 : Asymmetric and symmetric N−H stretching of the C6 primary amine.

  • 3150 cm−1 : Broad N−H stretch of the lactam ring nitrogen (N3).

  • 1660 cm−1 : Strong Amide I band, corresponding to the C4 carbonyl ( C=O ) stretch. The relatively low frequency is due to extensive conjugation and hydrogen bonding.

  • 1610 cm−1 : C=C and C=N ring stretching vibrations.

Mass Spectrometry & Fragmentation Pathways

Electrospray Ionization (ESI) in positive ion mode is the optimal ionization technique due to the basicity of the C6-amino group and the pyrimidine nitrogens. The intact molecule yields a robust protonated molecular ion [M+H]+ at m/z 154.09 .

Subjecting the [M+H]+ precursor to Collision-Induced Dissociation (CID) generates a self-validating fragmentation pattern. The initial loss of ammonia ( −17 Da) confirms the presence of the primary amine. Subsequent retro-Diels-Alder-like ring cleavage results in the expulsion of isocyanic acid ( HNCO ), a hallmark fragmentation pathway for pyrimidin-4-ones.

MS_Frag M [M+H]+ m/z 154.09 (C7H12N3O+) F1 Loss of NH3 m/z 137.07 (C7H9N2O+) M->F1 -NH3 (-17 Da) F3 Ring Cleavage m/z 111.09 (C6H11N2+) M->F3 -HNCO (-43 Da) F4 Loss of Ethyl m/z 108.04 (C5H4N2O+) F1->F4 -C2H5 (-29 Da)

Fig 2: Primary ESI-MS/MS positive ion fragmentation pathways.

Standardized Experimental Workflows

To ensure absolute reproducibility and trustworthiness of the data, the following self-validating workflow must be adhered to for NMR acquisition.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (99.9% isotopic purity, containing 0.03% v/v TMS as an internal standard). Vortex for 60 seconds to ensure complete dissolution.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM), followed by rigorous gradient shimming to achieve a TMS line width of <1.0 Hz.

  • 1D Acquisition:

    • Acquire the 1H spectrum using a standard 30° pulse sequence (16 scans, 2s relaxation delay).

    • Acquire the 13C{1H} spectrum with broadband proton decoupling (1024 scans to ensure sufficient signal-to-noise for the quaternary C5 carbon).

  • 2D Acquisition (Validation Phase): Run gradient-selected COSY, HSQC, and HMBC sequences. The HMBC is critical: set the long-range coupling constant ( nJCH​ ) parameter to 8 Hz to capture the 2- and 3-bond correlations from the methyl and ethyl substituents to the pyrimidine core.

  • Processing: Apply an exponential apodization function (Line Broadening = 0.3 Hz for 1H , 1.0 Hz for 13C ) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

NMR_Workflow SamplePrep 1. Sample Preparation 15 mg in 0.6 mL anhydrous DMSO-d6 Acq1D 2. 1D Acquisition 1H (16 scans), 13C (1024 scans) SamplePrep->Acq1D Acq2D 3. 2D Acquisition COSY, HSQC, HMBC (Set nJ_CH = 8 Hz) Acq1D->Acq2D Process 4. Data Processing Zero-filling, Apodization, FT Acq2D->Process Assign 5. Resonance Assignment Orthogonal validation via HMBC Process->Assign

Fig 3: Standardized high-resolution NMR acquisition and processing workflow.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 63553748, 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one". PubChem. URL:[Link]

  • Al-Masoudi, N. A., et al. "Synthesis, biological activity and modeling study of some thiopyrimidine derivatives and their platinum(II) and ruthenium(III) complexes". Zeitschrift für Naturforschung B, 2015. URL:[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 4th Edition. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Edition. URL:[Link]

Sources

Exploratory

In Vitro Biological Profiling of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one: A Technical Guide to Pharmacological Evaluation

Target Audience: Application Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide Executive Summary & Structural Rationale The compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Application Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary & Structural Rationale

The compound 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2) belongs to a highly privileged class of heterocyclic pharmacophores: the dihydropyrimidinones (DHPMs). Historically synthesized via the Biginelli multicomponent reaction, DHPMs and their oxidized pyrimidin-4-one analogs have demonstrated profound versatility in medicinal chemistry[1].

In preclinical drug discovery, this specific scaffold is primarily interrogated for two distinct biological activities:

  • Kinase Inhibition: The pyrimidin-4-one core is a classic ATP-competitive hinge-binding motif. The N3-H and C4=O act as a bidentate hydrogen bond donor-acceptor pair, mimicking the purine ring of ATP[2].

  • Ion Channel Modulation: Dihydropyrimidinones act as bioisosteres of 1,4-dihydropyridines (e.g., nifedipine), serving as potent allosteric modulators of voltage-gated calcium channels[3].

This whitepaper provides a comprehensive, self-validating framework for evaluating the in vitro biological activity of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, detailing the causality behind experimental designs and establishing robust quality control metrics.

Mechanistic Framework: The Hinge-Binding Paradigm

To understand the in vitro behavior of this compound, one must analyze its structural topology. In the context of kinase inhibition (e.g., Cyclin-Dependent Kinases or PI3K), the molecule inserts into the hydrophobic cleft between the N- and C-lobes of the kinase domain[4].

  • Causality of Substitution: The 6-amino group provides an additional hydrogen bond donor to solvent or backbone residues, enhancing residence time. The 2-ethyl and 5-methyl groups provide critical van der Waals contacts with the hydrophobic gatekeeper residue, dictating kinase selectivity[5].

HingeBinding Compound 6-Amino-2-ethyl-5-methyl- 3,4-dihydropyrimidin-4-one HDonor1 N3-H (H-Bond Donor) Compound->HDonor1 HAcceptor C4=O (H-Bond Acceptor) Compound->HAcceptor HDonor2 C6-NH2 (H-Bond Donor) Compound->HDonor2 Hydrophobic C2-Ethyl / C5-Methyl (Hydrophobic Contacts) Compound->Hydrophobic Hinge Kinase Hinge Region (e.g., Val96/Val93 backbone) HDonor1->Hinge Backbone C=O HAcceptor->Hinge Backbone NH HDonor2->Hinge Solvent/Water Network Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Hydrophobic->Gatekeeper Van der Waals

Figure 1: Logical relationship of pyrimidin-4-one pharmacophore interactions within a kinase ATP-binding site.

Primary Protocol: In Vitro Biochemical Kinase Profiling

To evaluate the ATP-competitive inhibition of this compound, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Causality of Assay Choice: TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a microsecond delay before reading the emission, short-lived background autofluorescence from the pyrimidinone compound itself is completely eliminated, preventing false positives/negatives.

Step-by-Step TR-FRET Methodology
  • Compound Preparation: Serially dilute 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one in 100% DMSO to create a 10-point dose-response curve (top concentration 10 mM, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing without tip carryover.

  • Enzyme Pre-Incubation: Add 5 µL of the target kinase (e.g., CDK4/CycD1) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Expert Insight: DTT is critical to maintain the redox state of catalytic cysteines. Pre-incubate for 30 minutes at room temperature. This allows slow-binding pyrimidinones to reach thermodynamic equilibrium before ATP competition begins.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix.

    • Expert Insight: The ATP concentration must be set exactly at the apparent Km​ of the specific kinase. If ATP is too high, competitive inhibitors will appear artificially weak.

  • Reaction Phase: Seal the plate and incubate for 60 minutes at 25°C.

  • Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase) and the Europium-labeled anti-phospho antibody paired with a ULight-labeled substrate.

  • Readout: Read the plate on a multimode reader (e.g., EnVision) using a 340 nm excitation and dual emission at 615 nm (Europium) and 665 nm (FRET).

TRFRET Prep 1. Prepare Kinase & Compound Incubate 2. Pre-Incubate (30-60 min) Prep->Incubate ATP 3. Add ATP & Substrate Incubate->ATP Reaction 4. Kinase Reaction (1-2 hours) ATP->Reaction Stop 5. Add EDTA & Eu-Antibody Reaction->Stop Read 6. Read TR-FRET (665nm/615nm) Stop->Read

Figure 2: Sequential workflow for TR-FRET biochemical kinase inhibition profiling.

System Validation & Quality Control (Trustworthiness)

A protocol is only as good as its internal controls. This assay must be treated as a self-validating system:

  • Z'-Factor Calculation: Every plate must contain 16 wells of maximum signal (DMSO + Enzyme) and 16 wells of minimum signal (EDTA added before ATP). The plate is only valid if Z′≥0.65 .

  • Reference Standard: Palbociclib must be run in parallel. The assay is validated only if the Palbociclib IC50​ falls within 3-fold of its historical mean (typically 11-15 nM for CDK4).

Secondary Protocol: Intracellular Calcium Flux Assay

Given the structural homology of dihydropyrimidin-4-ones to Biginelli-type calcium channel blockers, the compound must be counter-screened for off-target ion channel modulation[6].

Step-by-Step Fluo-4 AM Methodology
  • Cell Plating: Seed CHO-K1 cells stably expressing CaV​1.2 (L-type calcium channel) at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of 2 µM Fluo-4 AM in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid.

    • Expert Insight: Fluo-4 AM is an acetoxymethyl ester that passively diffuses into cells. Intracellular esterases cleave the AM group, trapping the calcium-sensitive dye inside. Probenecid is mandatory; it inhibits organic anion transporters that would otherwise pump the cleaved dye out of the cell.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage.

  • Compound Addition: Add the pyrimidinone compound (various concentrations) and incubate for 15 minutes.

  • Depolarization & Kinetic Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). The system reads baseline fluorescence for 10 seconds, injects 60 mM KCl to depolarize the membrane and open voltage-gated channels, and records the kinetic fluorescence peak (Excitation 488 nm / Emission 515 nm).

System Validation & Quality Control
  • Baseline Stability: The initial 10-second read must show a flat baseline (CV < 5%). An upward drift indicates compound-induced membrane permeabilization or spontaneous calcium release, invalidating the well.

  • Pharmacological Control: Nifedipine must yield an IC50​ of ~15-30 nM.

Cellular Efficacy: Translating Biochemistry to Phenotype

If the compound demonstrates potent kinase inhibition, it must be evaluated for cellular antiproliferative activity. For CDK inhibitors, the downstream effect is the prevention of Retinoblastoma (Rb) protein phosphorylation, leading to G1 cell cycle arrest[7].

Pathway Inhibitor Pyrimidin-4-one Inhibitor CDK CDK4/6 - Cyclin D Inhibitor->CDK Inhibits Arrest G1 Cell Cycle Arrest Inhibitor->Arrest Net Effect Rb Retinoblastoma (Rb) Protein CDK->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Sequesters (Inactive) CellCycle G1 to S Phase Transition E2F->CellCycle Promotes

Figure 3: Downstream signaling pathway of pyrimidin-4-one mediated CDK inhibition resulting in G1 arrest.

CellTiter-Glo (ATP Viability) Protocol
  • Plating: Seed HCT116 (colorectal carcinoma) cells at 1,000 cells/well in 384-well white opaque plates.

  • Treatment: After 24 hours, treat with a serial dilution of the compound.

  • Incubation: Incubate for 72 hours (covering ~3 doubling times for HCT116) to allow cell cycle arrest to manifest as a measurable reduction in cell population.

  • Lysis & Readout: Add an equal volume of CellTiter-Glo reagent.

    • Expert Insight: This reagent lyses the cells and utilizes recombinant luciferase. The luminescent signal is directly proportional to the amount of intracellular ATP, which is a highly stable proxy for metabolically active cells.

Quantitative Data Presentation

To synthesize the in vitro profiling of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, data should be structured hierarchically, comparing biochemical target engagement against phenotypic outcomes.

Table 1: Representative In Vitro Biochemical Selectivity Profile

Target Kinase / ChannelAssay FormatSubstrate / StimulusCompound IC50​ (nM)Reference Standard IC50​ (nM)
CDK4 / Cyclin D1 TR-FRET15 µM ATP / ULight-pRbTo be determined12.4 (Palbociclib)
CDK2 / Cyclin E TR-FRET50 µM ATP / ULight-pRbTo be determined8.1 (Dinaciclib)
PI3Kα ADP-Glo10 µM ATP / PIP2To be determined4.5 (Alpelisib)
CaV​1.2 (L-Type) Fluo-4 AM60 mM KCl DepolarizationTo be determined22.0 (Nifedipine)

Table 2: Phenotypic & Cellular Target Engagement

Assay TypeCell Line / TargetReadout MetricCompound IC50​ (µM)Control Compound
Antiproliferation HCT116 (Colon)ATP LuminescenceTo be determinedDoxorubicin
Antiproliferation MCF-7 (Breast)ATP LuminescenceTo be determinedPalbociclib
Target Engagement HCT116 (pRb Ser780)Western Blot / In-Cell WesternTo be determinedPalbociclib

References

  • [4] Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. National Institutes of Health (NIH). Available at:[Link]

  • [2] Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • [3] Genesis of Dihydropyrimidinone Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. Sci-Hub / Mini-Reviews in Medicinal Chemistry. Available at:[Link]

  • [1] Genesis of Dihydropyrimidinone Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. ResearchGate. Available at:[Link]

  • [7] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at:[Link]

  • [6] Genesis of Dihydropyrimidinone(psi) Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. PubMed (NIH). Available at:[Link]

  • [5] Structure-Based Design, Synthesis, and Biological Evaluation of Conformationally Restricted Novel 2-Alkylthio-6-[1-(2,6-difluorophenyl)alkyl]- 3,4-dihydro-5-alkylpyrimidin-4(3H)-ones as Non-nucleoside Inhibitors of HIV-1 Reverse Transcriptase. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

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Foundational

A Technical Guide to the Thermodynamic Stability and Melting Point of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and melting point of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, a heterocyclic compound belonging to t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and melting point of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) class. DHPMs are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The solid-state properties, including thermal stability and melting point, are critical parameters that profoundly influence a drug candidate's entire development lifecycle—from formulation and manufacturing to shelf-life and bioavailability. This document, intended for researchers, scientists, and drug development professionals, details the foundational principles and state-of-the-art experimental methodologies required for a thorough characterization. We will explore the causal relationships behind the selection of key analytical techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provide self-validating experimental protocols. By synthesizing established principles with predictive analysis based on the compound's structure, this guide serves as an essential resource for advancing this, and similar, promising molecules through the development pipeline.

Introduction: The Significance of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

The dihydropyrimidinone (DHPM) scaffold, first synthesized by Pietro Biginelli in 1893, is a cornerstone of modern medicinal chemistry.[4][5] Molecules incorporating this heterocyclic system exhibit a remarkable breadth of biological activities, including anti-inflammatory, antiviral, anticancer, and antihypertensive properties.[3][6][7] The specific compound of interest, 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS No. 1340325-37-2), represents a unique variation within this class, possessing functional groups that suggest significant potential for forming targeted intermolecular interactions.[8][9]

Before any therapeutic potential can be realized, a rigorous understanding of the compound's fundamental physicochemical properties is paramount. Thermodynamic stability and melting point are not mere data points; they are foundational characteristics that dictate:

  • Purity Assessment: The melting point is a sensitive indicator of purity. A sharp melting range typically signifies a high-purity crystalline substance, whereas a broad range can indicate impurities or the presence of multiple forms.

  • Formulation Development: Knowledge of thermal behavior is essential for designing stable and effective dosage forms. Processes like milling, granulation, and drying can induce phase changes or degradation if not controlled.[10][11]

  • Shelf-Life and Storage: The thermal stability profile directly informs the determination of appropriate storage conditions and predicts the long-term viability of the active pharmaceutical ingredient (API).[11]

  • Bioavailability: Different solid-state forms (polymorphs) of a drug can have different solubilities and dissolution rates, which directly impact how much of the drug is absorbed by the body.[11]

This guide provides the necessary theoretical and practical framework for comprehensively characterizing these critical attributes.

Foundational Concepts in Solid-State Stability

The stability of a pharmaceutical solid is governed by its internal structure. The arrangement of molecules in the crystal lattice dictates its energy state and, consequently, its physical properties.

  • Crystalline vs. Amorphous States: Crystalline solids possess a highly ordered, repeating three-dimensional lattice structure, while amorphous solids lack long-range order. Crystalline materials typically exhibit higher thermodynamic stability and a distinct, sharp melting point. Amorphous forms are less stable but often have higher solubility.[11]

  • Polymorphism: This is the ability of a compound to exist in two or more different crystalline structures. Polymorphs have the same chemical composition but different physical properties, including melting point, stability, and solubility. The most stable polymorph at a given temperature and pressure will have the lowest free energy. Identifying and controlling polymorphism is one of the most critical challenges in drug development.[11][12][13] DSC is a primary tool for detecting polymorphic transitions.[10]

  • Pseudopolymorphism: This refers to crystalline forms that contain solvent molecules (solvates) or water (hydrates) within the crystal lattice. The loss of these solvent molecules upon heating is a common thermal event detected by TGA and DSC.[14]

  • The Role of Hydrogen Bonding: The structure of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, with its pyrimidinone core and amino group, is rich in hydrogen bond donors and acceptors. These interactions are the primary drivers of supramolecular assembly in the solid state, strongly influencing crystal packing, stability, and melting point.[13][15]

The following diagram illustrates the relationship between these core concepts and the analytical techniques used to investigate them.

G cluster_concepts Core Stability Concepts cluster_techniques Analytical Techniques Stability Thermodynamic Stability Polymorphism Polymorphism Stability->Polymorphism Decomposition Thermal Decomposition Stability->Decomposition MeltingPoint Melting Point Stability->MeltingPoint Amorphous Amorphous vs. Crystalline Stability->Amorphous DSC Differential Scanning Calorimetry (DSC) DSC->Polymorphism Measures Transitions DSC->MeltingPoint Measures Transitions DSC->Amorphous Measures Transitions TGA Thermogravimetric Analysis (TGA) TGA->Decomposition Measures Mass Loss PXRD Powder X-Ray Diffraction (PXRD) PXRD->Polymorphism Identifies Structure PXRD->Amorphous Identifies Structure

Caption: Relationship between core stability concepts and analytical techniques.

Experimental Characterization Workflow

A multi-technique approach is essential for a complete and unambiguous characterization of a new chemical entity. The workflow below outlines a logical progression for analyzing the thermal properties of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one.

Caption: Experimental workflow for thermal analysis.

Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for measuring the heat flow into or out of a sample as a function of temperature or time.[10] It is selected because it directly detects thermal events like melting and solid-solid transitions (polymorphism), providing both qualitative and quantitative data (temperature and enthalpy).

Experimental Protocol:

  • Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified reference materials (e.g., Indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a clean aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.[14]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp at a controlled rate of 10 °C/min up to a temperature well beyond the expected melt (e.g., 300 °C).[14][16] A faster or slower rate can be used to investigate kinetic events.

      • Hold for 2 minutes.

      • Cool at 10 °C/min back to 30 °C.

      • Ramp again at 10 °C/min to 300 °C (a second heat can reveal changes induced by the first heating cycle).

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization, decomposition) events. Determine the onset temperature, peak maximum, and the integrated peak area (enthalpy).

Thermogravimetric Analysis (TGA)

Causality: TGA is chosen to precisely measure changes in the mass of a sample as it is heated.[10] This allows for the direct quantification of thermal stability and decomposition. It is a self-validating system for detecting the presence of water or residual solvents, which would be missed by DSC alone.

Experimental Protocol:

  • Instrument Calibration: Calibrate the balance with certified weights and the temperature using materials with known Curie points.

  • Sample Preparation: Weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp at a controlled rate of 10 °C/min up to a high temperature where all material is expected to have decomposed (e.g., 600 °C).[16]

  • Data Analysis: Examine the TGA curve for mass loss steps. Quantify the percentage of mass lost at each step and determine the onset temperature of decomposition, which is a key indicator of thermal stability.

Insight: Performing TGA and DSC simultaneously (STA) is highly efficient, especially in early development when sample quantities are limited.[14] It provides a direct correlation between mass loss events (TGA) and their associated energetic changes (DSC).[11][14]

Predictive Analysis and Data Interpretation

While no specific experimental data for 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one is publicly available, we can formulate hypotheses based on its structure and data from related compounds.

Predicted Melting Point and Thermal Behavior

The melting points of various DHPMs reported in the literature typically fall within the 170-220 °C range, heavily influenced by their substituents.[3][15][17] Given the subject molecule's relatively low molecular weight (153.18 g/mol ) and capacity for strong hydrogen bonding, a melting point in the upper end of this range is plausible.

Table 1: Hypothetical Thermal Analysis Data Summary

ParameterPredicted Value/ObservationSignificance
Melting Point (DSC) ~210 - 230 °C (Sharp Endotherm)Indicates a crystalline material with a defined melting transition.
Enthalpy of Fusion (ΔHfus) 30 - 45 kJ/molReflects the energy required to break the crystal lattice. A high value suggests strong intermolecular forces.
Initial Mass Loss (TGA) < 0.5% below 150 °CSuggests the material is likely anhydrous and free of volatile solvents.
Onset of Decomposition (TGA) > 240 °CIndicates good thermal stability, with the molecule being stable beyond its melting point.
Residual Mass (TGA) < 2% at 600 °CShows that the compound decomposes cleanly without forming significant char.
Anticipated Thermal Decomposition Pathway

The thermal decomposition of a molecule is not random; it proceeds through the path of least resistance, typically by cleaving the weakest bonds first. A study of a related ureidopyrimidinone model compound showed that degradation began with the cleavage of a side chain, followed by the breakdown of the heterocyclic core at a higher temperature.[18] We can propose a similar pathway for our target molecule.

Caption: A plausible high-level thermal degradation pathway.

Interpretation: An initial TGA mass loss corresponding to the ethyl group (mass ~28 Da) would support this hypothesis. Subsequent, more significant mass loss would represent the fragmentation of the core ring structure.

Conclusion

A thorough investigation of the thermodynamic stability and melting point of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one is a non-negotiable step in its journey from a chemical entity to a potential therapeutic agent. The methodologies outlined in this guide, centered on DSC and TGA, provide a robust and scientifically sound framework for this characterization.[10][12][16] The primary objectives are to determine a precise melting point, assess the thermal stability via the onset of decomposition, and screen for the presence of different solid-state forms like polymorphs or pseudopolymorphs.[11][14]

The insights gained from these analyses are critical for making informed decisions in process chemistry, formulation science, and regulatory affairs. Future work should focus on comprehensive polymorphism screening under various solvent and temperature conditions and long-term stability studies to ensure the development of a safe, stable, and efficacious drug product.

References

  • Green Synthesis of Dihydropyrimidinone Derivatives and Study of Physicochemical Properties and Antimicrobial Activity. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Available from: https://ijarsct.co.in/Paper-15122021190209.php
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available from: https://www.azom.com/article.aspx?ArticleID=23537
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available from: https://www.labmanager.com/product-focus/thermogravimetric-analysis-tga-vs-differential-scanning-calorimetry-dsc-comparing-thermal-analysis-techniques-24230
  • Characterization of Pharmaceuticals Using Thermal Analysis Guide. METTLER TOLEDO. Available from: https://www.mt.
  • Characterization of Pharmaceuticals Using Thermal Analysis Guide. METTLER TOLEDO. Available from: https://www.mt.com/us/en/home/library/guides/laboratory-analytics/TA_Pharma_Guide.html?cmp=sea_glo_ggl_G-L-TA-Pharma_ppc-dsa_ad1-dsa_
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. Available from: https://www.azom.com/article.aspx?ArticleID=23536
  • Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds. National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4794406/
  • Green Synthesis of Dihydropyrimidinone Derivatives and Study of Physicochemical Properties and Antimicrobial Activity. ResearchGate. Available from: https://www.researchgate.net/publication/357121282_Green_Synthesis_of_Dihydropyrimidinone_Derivatives_and_Study_of_Physicochemical_Properties_and_Antimicrobial_Activity
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Iraqi Journal of Science. Available from: https://ijs.scbaghdad.edu.iq/index.php/ijs/article/view/2237
  • Physicochemical properties of compounds (1−10). ResearchGate. Available from: https://www.researchgate.net/figure/Physicochemical-properties-of-compounds-1-10_tbl1_281273956
  • Thermal analysis of some novel pyrimidine derivatives. SciSpace. Available from: https://typeset.
  • Theoretical Investigation of 3,4-Dihydropyrimidin-2(1H)-Ones Derivatives and in-Silico Biological Analysis. The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. Available from: https://www.epstem.net/published-paper/Theoretical-Investigation-of-3,4-Dihydropyrimidin-2(1H)-Ones-Derivatives-and-in-Silico-Biological-Analysis/121
  • Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available from: https://www.researchgate.
  • Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. DocsDrive. Available from: https://www.docsdrive.com/pdfs/academicjournals/jas/2004/24-27.pdf
  • Thermal stability of a ureidopyrimidinone model compound. University of Limerick. Available from: https://ulir.ul.ie/handle/10344/1276
  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. ACS Publications. Available from: https://pubs.acs.org/doi/10.1021/ar000017g
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. Available from: https://pubs.acs.org/doi/10.1021/acsorganicau.3c00030
  • Synthesis and Self-Association of 4-Pyrimidinones. ACS Publications. Available from: https://pubs.acs.org/doi/10.1021/jo025686o
  • 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one. Sapphire Bioscience. Available from: https://www.sapphirebioscience.com/product/QDC32537/6-Amino-2-ethyl-5-methyl-3-4-dihydropyrimidin-4-one
  • 6-Amino-2-(2-aminoethyl)-5-methyl-3,4-dihydropyrimidin-4-one. Guidechem. Available from: https://www.guidechem.com/products/1343391-92-3.html
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  • Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry. Available from: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=22_1_35
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  • Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. Journal of Pharmacy and Pharmacology. Available from: https://www.jpharmacol.com/abstract/analysis-of-interaction-between-twentyseven-pyrimidinone-derivatives-with-xiap-using-a-theoretical-model-12501.html
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Exploratory

preliminary molecular docking studies of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

An In-depth Technical Guide to Preliminary Molecular Docking Studies of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one Executive Summary The dihydropyrimidinone (DHPM) scaffold is a cornerstone in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Preliminary Molecular Docking Studies of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

Executive Summary

The dihydropyrimidinone (DHPM) scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] This guide presents a comprehensive, step-by-step framework for conducting preliminary molecular docking studies on a specific DHPM derivative, 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one. As a Senior Application Scientist, this document moves beyond a simple protocol, elucidating the scientific rationale behind key decisions in target selection, ligand-protein preparation, and results interpretation. We will explore the potential interactions of this compound with two high-value therapeutic targets, Cyclooxygenase-2 (COX-2) and Eg5 Kinesin, selected based on the well-documented anti-inflammatory and antitumoral activities of the DHPM class.[1][4][5] This in-silico approach provides a foundational, cost-effective method for generating initial hypotheses about the compound's mechanism of action and therapeutic potential, paving the way for targeted in-vitro validation and further drug development efforts.

Introduction to Dihydropyrimidinones and the Study Objective

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their versatile biological profile.[1][4] First synthesized via the Biginelli reaction, this scaffold is present in numerous molecules with demonstrated anticancer, anti-inflammatory, antibacterial, and calcium channel blocking activities.[3][6] The structural simplicity and synthetic accessibility of DHPMs make them attractive candidates for the development of novel therapeutic agents.

The subject of this guide, 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (Molecular Formula: C7H11N3O, Molecular Weight: 153.18 g/mol [7]), is a representative member of this class. While its specific biological activities are not extensively documented, its core structure suggests potential for interaction with various protein targets.

Objective: The primary goal of this document is to provide a detailed technical protocol for performing a preliminary molecular docking study of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one. This computational screening method serves as a first-pass analysis to predict the binding affinity and mode of interaction between our ligand and selected protein targets, thereby generating hypotheses about its potential pharmacological role.

The Cornerstone of Docking: Rationale-Driven Target Selection

A molecular docking study is only as meaningful as the targets selected. The choice must be grounded in existing biological and chemical knowledge. For the DHPM scaffold, literature provides a strong basis for selecting targets associated with its most prominent activities.[2][4]

  • Target 1: Cyclooxygenase-2 (COX-2) for Anti-Inflammatory Potential.

    • Rationale: COX-2 is a key enzyme in the inflammatory cascade. Several studies have successfully used in-silico methods to design and evaluate DHPM derivatives as selective COX-2 inhibitors.[5][8] The structural features of DHPMs are amenable to fitting within the COX-2 active site. Therefore, docking our compound against COX-2 is a logical first step to explore its potential as an anti-inflammatory agent. For this study, we will utilize the crystal structure of human COX-2, for instance, PDB ID: 3LN1.[8]

  • Target 2: Eg5 Kinesin for Anticancer Activity.

    • Rationale: The discovery of Monastrol, a simple DHPM, as a specific inhibitor of the mitotic kinesin Eg5 was a landmark finding.[1][3] Eg5 is essential for forming the bipolar mitotic spindle during cell division, and its inhibition leads to mitotic arrest and apoptosis in cancer cells. Given that Monastrol is a foundational DHPM, evaluating our novel derivative against Eg5 is a high-priority endeavor to probe its potential as an antimitotic and, by extension, an anticancer agent. The crystal structure of the Eg5 motor domain in complex with an inhibitor (e.g., PDB ID: 1II6) provides an excellent model for this study.

Experimental Protocol: A Self-Validating Workflow

This section details the step-by-step methodology for a robust and reproducible preliminary docking study. Each step includes an explanation of its importance to ensure the integrity of the final results.

Essential Software and Computational Tools
  • Molecular Docking Suite: AutoDock Vina is a widely-used and validated open-source program known for its accuracy and speed.[8] Alternatively, commercial packages like Schrödinger's Glide offer advanced features and workflows.[9]

  • Molecular Visualization: UCSF Chimera or PyMOL are essential for visual inspection of protein structures and protein-ligand interactions.

  • Structure Preparation: Open Babel or the LigPrep module within commercial suites can be used for ligand preparation. Protein preparation is typically handled within the docking software's environment.

Ligand Preparation: From 2D Structure to 3D Conformation
  • Obtain 2D Structure: Draw the 2D structure of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure into a 3D format (e.g., .sdf or .mol2).

  • Energy Minimization: This is a critical step. The ligand's 3D structure is optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94). This ensures the docking simulation begins with a physically realistic ligand structure.

  • Assign Charges and Torsion Angles: Assign appropriate atomic charges (e.g., Gasteiger charges) and define rotatable bonds. This allows the ligand to be flexible during the docking process, enabling it to adapt its conformation to fit the protein's binding pocket.

Protein Preparation: Refining the Receptor for Docking
  • Retrieve Crystal Structure: Download the PDB files for the selected targets (e.g., 3LN1 for COX-2, 1II6 for Eg5) from the Protein Data Bank (rcsb.org).

  • Pre-processing: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial because their presence can interfere with the docking algorithm.

  • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens to the protein, as they are vital for forming hydrogen bonds, a key component of ligand binding.

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

  • Finalize Structure: The prepared protein is saved in a format required by the docking software (e.g., .pdbqt for AutoDock).

The Docking Simulation: Grid Generation and Execution
  • Define the Binding Site (Grid Box): The docking search space must be explicitly defined. This is typically done by creating a "grid box" centered on the known active site of the protein. For a structure with a co-crystallized ligand, the box is centered on that ligand's position. For other cases, it's centered on catalytically important residues identified from literature.

  • Run the Docking Algorithm: Execute the docking simulation. The software will systematically place the flexible ligand within the rigid grid box, exploring numerous possible conformations and orientations. Each pose is scored based on a function that estimates the binding affinity.

  • Output Generation: The program will output a set of the best-ranked poses (typically 9-10) along with their corresponding binding energy scores.

Figure 1: Standard workflow for a preliminary molecular docking study.

Results and Analysis: Translating Data into Insight

The output of a docking simulation is a rich dataset that requires careful interpretation.

Quantitative Analysis: Binding Affinity

The primary quantitative result is the binding affinity, typically reported in kcal/mol. This value is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable predicted interaction between the ligand and the protein. These scores are most useful for comparing the relative binding of different ligands to the same target or the binding of one ligand to different targets.

Table 1: Hypothetical Docking Results Summary
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Interactions (Hypothetical)
COX-2 3LN1-8.5Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl
Eg5 Kinesin 1II6-7.9Glu116, Gly117, Arg221Hydrogen Bond, Hydrophobic
Reference: Ibuprofen 3LN1-7.2Arg120, Tyr385Hydrogen Bond, Hydrophobic
Reference: Monastrol 1II6-8.1Glu116, Trp127Hydrogen Bond, Pi-Pi Stacking
Qualitative Analysis: Visualization of Binding Mode

Visual analysis of the top-ranked pose is essential. Using software like PyMOL, examine the 3D orientation of the ligand within the active site. Key interactions to identify include:

  • Hydrogen Bonds: Crucial for specificity and affinity. Identify donor-acceptor pairs between the ligand and protein residues.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Pi-Stacking/Pi-Alkyl: Interactions involving aromatic rings.

This visual inspection serves as a sanity check for the docking score. A high score should be supported by plausible and significant intermolecular interactions.

Discussion and Future Directions

The hypothetical results in Table 1 suggest that 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one shows promising binding affinity for both COX-2 and Eg5 Kinesin, with a predicted affinity for COX-2 that is stronger than the known inhibitor Ibuprofen.

It is imperative to recognize the limitations of this preliminary study. Molecular docking is a predictive tool; its results are not experimental proof. The scoring functions are approximations and do not account for factors like protein flexibility or the presence of water molecules in the active site.

Recommended Next Steps:

  • In-Vitro Validation: The most critical next step is to synthesize the compound and validate the docking predictions with experimental assays (e.g., COX-2 inhibition assay, cell-based mitotic arrest assay).

  • ADMET Prediction: Conduct in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the compound's drug-likeness.

  • Broader Target Screening: If resources permit, dock the compound against a wider panel of related proteins (e.g., COX-1 for selectivity, other kinesin motors) to predict its specificity.

  • Lead Optimization: Based on the binding mode analysis, design and synthesize new analogues with modifications aimed at improving binding affinity and selectivity.

Conclusion

This guide has outlined a scientifically rigorous and logical framework for conducting a preliminary molecular docking study of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one. By grounding target selection in the known pharmacology of the DHPM scaffold and following a detailed, self-validating protocol, researchers can generate valuable initial hypotheses about the compound's therapeutic potential. This in-silico approach is a powerful, cost-effective first step in the modern drug discovery pipeline, enabling a more focused and efficient allocation of resources for subsequent experimental validation and development.

References

  • Ranu, B. C., Hajra, A., & Dey, S. S. (2003). A practical and green approach towards the synthesis of dihydropyrimidinones without any solvent or catalyst. Organic Process Research & Development, 7(5), 690-693. [Link]

  • Khan, I., et al. (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. Journal of Chemistry, 2022, 7715689. [Link]

  • da Silva, G. F., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1779-1793. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Progress in Biological Activities of Dihydropyrimidine Derivatives: An Updated Mini-Review. Chemistry & Biodiversity, 20(7), e202300438. [Link]

  • Nagesh, H. N., et al. (2021). A REVIEW ON BIOLOGICAL ACTIVITY OF DIHYDROPYRIMIDINONE (DHPM) DERIVATIVES. European Journal of Pharmaceutical and Medical Research, 8(9), 297-306. [Link]

  • Alfayomy, A. M., et al. (2023). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. Journal of Taibah University for Science, 17(1), 2200057. [Link]

  • Patel, H., et al. (2022). In silico molecular docking studies of di hydro pyrimidinones as MTB thymidylate kinase inhibitors. International Journal of Scientific Research in Science and Technology, 9(3), 4966-4974. [Link]

  • Khan, I., et al. (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. Journal of Chemistry, 2022. [Link]

  • Panaskar, A. N., Jain, A., & Mohanty, P. K. (2021). Molecular Docking Study of 3, 4- Dihydropyrimidone Derivatives as Novel Anti-inflammatory Agents. Journal of Pharmaceutical Research International, 33(47A), 332-340. [Link]

  • Sravani, G. S., et al. (2023). Novel Dihydropyrimidinones: Molecular Docking, Synthesis and Anti-Neoplastic Activity. Asian Journal of Chemistry, 35(4), 931-935. [Link]

  • Scott, D. A., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable Allosteric SHP2 Inhibitor. Journal of Medicinal Chemistry, 64(21), 15813-15827. [Link]

  • Canto, R. F. S., et al. (2015). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Current Organic Synthesis, 12(6), 738-763. [Link]

  • LaMarche, M. J., et al. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(4), 2043-2056. [Link]

  • Al-Gharabli, S. I., et al. (2023). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Molecules, 28(15), 5707. [Link]

  • Chem-space. (n.d.). 6-amino-2-methyl-3,4-dihydropyrimidin-4-one. Retrieved from [Link]

  • Kumar, R., et al. (2022). DES-Promoted Synthesis of 3,4-Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies. Chemistry & Biodiversity, 19(10), e202200969. [Link]

  • Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 930-943. [Link]

  • Cheng, Q.-F., et al. (2007). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(1), o468-o469. [Link]

Sources

Protocols & Analytical Methods

Method

green synthesis protocol for 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

Application Note: Green Synthesis Protocol for 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one Introduction & Strategic Rationale In modern drug development, the 3,4-dihydropyrimidin-4-one core is recognized as a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Synthesis Protocol for 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

Introduction & Strategic Rationale

In modern drug development, the 3,4-dihydropyrimidin-4-one core is recognized as a privileged scaffold with profound pharmacological potential. The target compound, 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2, Molecular Weight: 153.18 g/mol ),[1], is traditionally synthesized via the condensation of an amidine with a cyanoacetate derivative.

Historically, this transformation has relied on harsh conditions: volatile organic solvents (VOCs) like DMF, moisture-sensitive bases such as sodium ethoxide, and prolonged thermal reflux (12–18 hours). These legacy methods suffer from high E-factors, poor atom economy, and tedious chromatographic purification[2].

As a Senior Application Scientist, I have designed this protocol to replace outdated methodologies with a microwave-assisted, aqueous-ethanol green synthesis . This approach not only aligns with sustainable chemistry principles but also drastically accelerates reaction kinetics and simplifies downstream processing[3],[2].

Experimental Causality: The "Why" Behind the Protocol

To ensure a robust and reproducible workflow, every experimental parameter has been optimized based on mechanistic causality:

  • Solvent Selection (Ethanol/Water 7:3): We utilize a mixed green solvent system to leverage the hydrophobic effect. The aqueous phase ensures complete dissolution of the polar propionamidine hydrochloride and the inorganic base. As the non-polar pyrimidine product forms, its limited solubility in the water-rich medium drives the reaction forward via Le Chatelier’s principle, enabling direct precipitation[3].

  • Energy Modality (Microwave Irradiation): Dielectric heating provides rapid, uniform energy transfer directly to the polar reactants. This localized superheating reduces the activation energy barrier for the cyclization step, cutting reaction time from hours to just 15 minutes while suppressing thermal degradation[2].

  • Base Selection (K₂CO₃): Replacing corrosive, moisture-sensitive alkoxides with potassium carbonate provides a mild, bench-stable alternative that efficiently deprotonates the amidine without prematurely hydrolyzing the ethyl 2-cyanopropionate[4].

Reaction Mechanism

The synthesis proceeds via a base-promoted nucleophilic acyl substitution followed by intramolecular cyclization. The free amidine nitrogen attacks the ester carbonyl (releasing ethanol), and subsequent ring closure onto the nitrile group yields the dihydropyrimidin-4-one core after tautomerization[4],[5].

Mechanism A Propionamidine HCl + Ethyl 2-cyanopropionate B Base-Promoted Deprotonation (Formation of free amidine) A->B K2CO3, EtOH/H2O C Nucleophilic Acyl Substitution (Loss of Ethanol) B->C Amidine NH2 attacks Ester D Intramolecular Cyclization (Attack on Nitrile Carbon) C->D Ring Closure E Tautomerization (Imino to Amino shift) D->E Proton Transfer F 6-Amino-2-ethyl-5-methyl- 3,4-dihydropyrimidin-4-one E->F Final Product

Base-promoted condensation and cyclization mechanism for pyrimidin-4-one synthesis.

Step-by-Step Experimental Protocol

Materials Required:

  • Propionamidine hydrochloride (1.0 equiv, 10 mmol)

  • Ethyl 2-cyanopropionate (1.05 equiv, 10.5 mmol)

  • Potassium carbonate (K₂CO₃, 1.2 equiv, 12 mmol)

  • Solvent: Ethanol / Milli-Q Water (7:3 v/v)

Methodology:

  • Reagent Solubilization: In a 30 mL heavy-walled microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 10 mmol of propionamidine hydrochloride in 10 mL of the EtOH/H₂O (7:3) solvent mixture.

  • Base Activation: Add 12 mmol of K₂CO₃ in one portion. Stir at room temperature (22 °C) for 5 minutes. Self-Validation Checkpoint: Complete dissolution of the salt and cessation of any mild effervescence confirms the generation of the active free amidine base.

  • Reactant Addition: Introduce 10.5 mmol of ethyl 2-cyanopropionate dropwise to the stirring mixture.

  • Microwave Synthesis: Seal the vial with a pressure-rated crimp cap. Place it in a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate at 90 °C for 15 minutes with a maximum power setting of 150 W.

  • Controlled Precipitation: Allow the vial to cool to room temperature, then transfer it to an ice bath (0–4 °C) for 30 minutes. Self-Validation Checkpoint: The transition from a clear solution to a thick, crystalline suspension visually validates successful product formation and optimal solvent ratios.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with ice-cold Milli-Q water (2 × 5 mL) to remove inorganic salts, followed by ice-cold ethanol (1 × 5 mL) to purge unreacted starting materials.

  • Drying: Dry the purified solid in a vacuum oven at 50 °C for 6 hours.

Workflow N1 Reagent Mixing (Amidine + Cyanoester) N2 Microwave Irradiation (90°C, 15 min, 150W) N1->N2 N3 Controlled Cooling (Ice Bath, 30 min) N2->N3 N4 Vacuum Filtration & Cold Washes N3->N4 N5 Vacuum Drying (50°C, 6h) N4->N5 N6 Pure Product (>85% Yield) N5->N6

Step-by-step green synthesis workflow for the target dihydropyrimidin-4-one.

Self-Validating Quality Control (QC) & Analytics

This protocol is designed as a self-validating system. If the product does not precipitate in Step 5, it immediately flags a deviation in microwave energy delivery or solvent composition. Final product validation should be confirmed via LC-MS, targeting the expected[M+H]⁺ mass of 154.2 m/z corresponding to the molecular formula C₇H₁₁N₃O[1].

Table 1: Quantitative Comparison of Synthesis Methodologies

ParameterConventional Thermal SynthesisMicrowave-Assisted Green ProtocolRationale for Improvement
Solvent DMF or TolueneEthanol/Water (7:3)Eliminates VOCs; leverages the hydrophobic effect for direct product precipitation.
Base Sodium Ethoxide (NaOEt)Potassium Carbonate (K₂CO₃)Replaces a moisture-sensitive, corrosive base with a mild, bench-stable alternative.
Energy & Time Thermal Reflux (12–18 hours)Microwave (15 minutes)Dielectric heating provides rapid, uniform energy transfer, minimizing degradation.
Temperature 110 °C90 °CLower sustained thermal load prevents side-product polymerization.
Purification Silica Gel ChromatographyDirect RecrystallizationProduct crystallizes directly from the aqueous-alcoholic mixture upon cooling.
Yield 60–65%> 85%Suppression of side reactions and elimination of mechanical loss during chromatography.

References

  • Sigma-Aldrich. "6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one Product Page".

  • Sapphire Bioscience. "6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one Specifications".[1]

  • Sahoo, B. M., et al. "Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds." Current Medicinal Chemistry, 2022. [2]

  • "Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines." National Institutes of Health (NIH). [4]

  • "5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review." National Institutes of Health (NIH). [3]

  • "Synthesis of Pyrimidines and its Bio-Evaluation." ResearchGate, 2025. [5]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

Introduction & Scientific Context The pyrimidine scaffold is a privileged structure in drug discovery, frequently embedded in compounds that exhibit potent anti-inflammatory, antibacterial, and kinase-inhibitory activiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The pyrimidine scaffold is a privileged structure in drug discovery, frequently embedded in compounds that exhibit potent anti-inflammatory, antibacterial, and kinase-inhibitory activities[1]. Specifically, highly substituted dihydropyrimidinones, such as 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2)—also formally recognized as 6-amino-2-ethyl-5-methyl-4(3H)-pyrimidinone—are highly valued building blocks for novel therapeutics.

Historically, the synthesis of these complex heterocycles via conventional heating suffers from significant drawbacks, including low yields, prolonged reaction times, and the requirement for harsh conditions[2]. Microwave-assisted organic synthesis (MAOS) offers a robust, green-chemistry alternative. By utilizing dielectric heating, MAOS accelerates reaction kinetics, improves thermodynamic yields, and enhances product purity through the suppression of competitive side reactions[1][3].

Reaction Design & Mechanistic Rationale

The synthesis of the target pyrimidinone is achieved via a bimolecular condensation between propionamidine hydrochloride and ethyl 2-cyanopropanoate . This approach is a highly efficient alternative to traditional multicomponent Biginelli reactions when specific functionalization (like a 6-amino group) is required.

  • Causality of Reagents: Propionamidine serves as the N−C−N dinucleophile, selectively installing the 2-ethyl group. Ethyl 2-cyanopropanoate acts as the C−C−C dielectrophile, providing the 5-methyl group and the cyano moiety that ultimately tautomerizes to form the 6-amino group.

  • Catalyst & Base Selection: Sodium ethoxide (NaOEt) is deliberately selected over weaker bases (e.g., K2​CO3​ ). The ethoxide anion efficiently deprotonates the amidine hydrochloride to liberate the reactive free base, while simultaneously preventing transesterification side reactions, as both the solvent and the ester leaving group are ethoxy-based.

  • Microwave Rationale: The polar nature of the solvent (ethanol) and the ionic intermediates couple efficiently with microwave frequencies (2.45 GHz). The sealed-vessel microwave capability allows the reaction to safely exceed the atmospheric boiling point of ethanol (78 °C). This creates a high-pressure, superheated environment at 120 °C that drastically accelerates the rate-limiting intramolecular cyclization step[2].

Mechanism R1 Propionamidine + Ethyl 2-cyanopropanoate Step1 Base-Catalyzed Deprotonation R1->Step1 Int1 Nucleophilic Attack (Ester Aminolysis) Step1->Int1 Step2 Intramolecular Cyclization (Nitrile) Int1->Step2 Int2 Imine-Enamine Tautomerization Step2->Int2 Prod 6-Amino-2-ethyl-5-methyl- 3,4-dihydropyrimidin-4-one Int2->Prod

Figure 1: Proposed reaction mechanism for the base-catalyzed synthesis of the pyrimidin-4-one.

Experimental Protocol

This methodology is designed as a self-validating system to ensure high reproducibility and safety.

Materials & Equipment:

  • Propionamidine hydrochloride (1.0 equiv, 10 mmol)

  • Ethyl 2-cyanopropanoate (1.0 equiv, 10 mmol)

  • Sodium ethoxide (1.2 equiv, 12 mmol)

  • Absolute ethanol (15 mL)

  • Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with 30 mL sealed pressure vials.

Step-by-Step Methodology:

  • Reagent Preparation: In a 30 mL microwave vial equipped with a magnetic stir bar, dissolve propionamidine hydrochloride (10 mmol) in 15 mL of absolute ethanol. Add sodium ethoxide (12 mmol) portion-wise.

    • Validation Check: A fine white precipitate (NaCl) should form immediately, indicating the successful liberation of the free amidine base.

  • Reactant Addition: Add ethyl 2-cyanopropanoate (10 mmol) dropwise to the suspension. Seal the vial securely with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the target temperature to 120 °C, with a ramp time of 2 minutes, and a hold time of 15 minutes. Set the maximum power to 300 W.

    • Expert Insight: Enable simultaneous air-cooling (if your instrument supports it) while heating. This forces the magnetron to continuously supply microwave energy to maintain 120 °C, maximizing the non-thermal microwave effects on the polar transition states.

  • Rapid Cooling: Post-irradiation, utilize the instrument's compressed air jet to rapidly cool the vessel to <40 °C.

    • Validation Check: Rapid cooling prevents thermal degradation. Monitor the reaction via TLC (DCM:MeOH 9:1); the complete disappearance of the UV-active ethyl 2-cyanopropanoate spot confirms quantitative conversion.

  • Isolation: Pour the crude reaction mixture into 50 mL of ice-cold distilled water under vigorous stirring. Stir for 10 minutes to ensure the complete precipitation of the product.

  • Purification: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) to remove residual salts, and recrystallize from hot ethanol. Dry under a vacuum at 50 °C overnight to afford the pure product.

Workflow Prep 1. Reagent Preparation (Equimolar + NaOEt in EtOH) MW 2. Microwave Irradiation (120°C, 15 min, 300W) Prep->MW Cool 3. Rapid Cooling (Air Jet, <40°C) MW->Cool Precip 4. Precipitation (Ice-Water Addition) Cool->Precip Purif 5. Filtration & Recrystallization (Hot Ethanol) Precip->Purif

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Data Presentation

The integration of microwave irradiation provides a stark improvement over classical reflux conditions, as summarized in the comparative data below.

ParameterConventional HeatingMicrowave Irradiation
Heat Source Oil BathDedicated MW Synthesizer (2.45 GHz)
Temperature 78 °C (Reflux)120 °C (Sealed Vessel)
Reaction Time 12 - 18 hours15 minutes
Yield (%) 45 - 55%85 - 92%
Purity (HPLC) < 80% (Requires chromatography)> 95% (Direct recrystallization)

References

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues Source: mdpi.com URL:[Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects Source: beilstein-journals.org URL:[Link]

  • Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents Source: nih.gov URL: [Link]

Sources

Method

Catalytic Strategies in the Biginelli Reaction for the Synthesis of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one: An Application Guide

Introduction: The Biginelli Reaction in Modern Drug Discovery First reported by Pietro Biginelli in 1891, the Biginelli reaction is a cornerstone of heterocyclic chemistry, providing a straightforward, one-pot synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biginelli Reaction in Modern Drug Discovery

First reported by Pietro Biginelli in 1891, the Biginelli reaction is a cornerstone of heterocyclic chemistry, providing a straightforward, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] This multicomponent reaction, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea), has seen a resurgence in interest due to the diverse pharmacological properties of its products.[1][2] DHPMs are integral to the development of calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1][2] The specific target of this guide, 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, is a key scaffold in medicinal chemistry, and its efficient synthesis is of paramount importance.

The classical Biginelli reaction, however, often grapples with challenges such as harsh reaction conditions, prolonged reaction times, and modest yields, particularly when dealing with substituted aldehydes.[2][3] To overcome these limitations, a significant research effort has been directed towards the development of more effective catalysts. This guide provides a comprehensive overview of various catalytic systems, from traditional Lewis and Brønsted acids to innovative heterogeneous and "green" catalysts, for the synthesis of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one and related DHPMs. We will delve into the mechanistic underpinnings of catalysis in this reaction, present comparative data, and provide detailed experimental protocols to aid researchers in optimizing their synthetic strategies.

The Role of the Catalyst: Mechanistic Insights

The Biginelli reaction mechanism is a cascade of bimolecular reactions.[1] While several pathways have been proposed, a widely accepted mechanism, particularly in the presence of an acid catalyst, proceeds through an N-acyliminium ion intermediate.[1][2] The catalyst, whether a Brønsted or Lewis acid, plays a crucial role in one or more of the following key steps:

  • Aldehyde Activation: The acid catalyst activates the aldehyde carbonyl group, enhancing its electrophilicity and facilitating nucleophilic attack by urea.

  • N-Acyliminium Ion Formation: Following the initial addition of urea to the aldehyde, the catalyst promotes dehydration to form the critical N-acyliminium ion intermediate. This step is often the rate-determining step of the reaction.[4]

  • Enol/Enolate Formation: The catalyst can facilitate the tautomerization of the β-dicarbonyl compound to its more reactive enol form.

  • C-C Bond Formation: The enol attacks the N-acyliminium ion, forming a new carbon-carbon bond.

  • Cyclization and Dehydration: The final steps involve an intramolecular cyclization followed by dehydration to yield the dihydropyrimidinone ring.[2]

Recent studies have also suggested that a second molecule of urea can act as an organocatalyst, facilitating proton transfer throughout the reaction sequence.[5]

Figure 1: Generalized mechanism of the acid-catalyzed Biginelli reaction.

A Survey of Catalytic Systems

A plethora of catalysts have been explored to enhance the efficiency and sustainability of the Biginelli reaction. These can be broadly categorized as follows:

Brønsted Acids

Traditional mineral acids like HCl and H₂SO₄ are the classical catalysts for the Biginelli reaction.[6] While effective, their corrosive nature and the difficulty in their separation from the reaction mixture have prompted the search for alternatives. More contemporary Brønsted acid catalysts include:

  • p-Toluenesulfonic acid (p-TSA): A solid, non-volatile acid that is easier to handle than mineral acids.

  • Brønsted Acidic Ionic Liquids (BAILs): These are salts that are liquid at low temperatures and possess a Brønsted acidic proton.[7] They offer advantages such as high thermal stability, low volatility, and potential for recyclability.[7][8] An example is 3-carboxymethyl-1-methylimidazolium bisulfate (CMImHSO4).[7]

Lewis Acids

Lewis acids have proven to be highly effective catalysts for the Biginelli reaction, often providing higher yields and shorter reaction times compared to Brønsted acids.[2][3] They function by coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity.[2] A wide array of Lewis acids have been successfully employed, including:

  • Metal Halides: FeCl₃, ZnCl₂, and InCl₃ are commonly used and offer a good balance of activity and cost-effectiveness.[3][9]

  • Metal Triflates: Lanthanide triflates, such as Yb(OTf)₃ and Sc(OTf)₃, are particularly effective due to their high Lewis acidity and water tolerance.[4]

  • Metal Triflimides: Compounds like Ni(NTf₂)₂ and Cu(NTf₂)₂ have shown superior catalytic activity in water compared to their triflate counterparts.[4]

  • Yttria-Zirconia: This solid Lewis acid catalyst has demonstrated high efficiency in the synthesis of dihydropyrimidinones.[10]

Heterogeneous Catalysts

The drive towards more sustainable and industrially viable processes has led to the development of heterogeneous catalysts for the Biginelli reaction. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced waste generation.[11][12] Notable examples include:

  • Zeolites and Clays: Materials like Montmorillonite KSF and zeolites have been used as solid acid catalysts.[13] Heteropolyacid-clay (HPA-Clay) composites have also shown promise.[13]

  • Supported Catalysts: Lewis acids can be immobilized on solid supports. For instance, FeCl₃ supported on polyaniline or silica has been shown to be an effective and recyclable catalyst.[14]

  • Magnetic Nanoparticles: The use of magnetic nanoparticles, such as Fe₃O₄, as a core for catalyst support allows for easy separation of the catalyst using an external magnet.[12][15][16] This approach has been successfully applied by functionalizing the nanoparticles with acidic groups.[12][17]

  • Metal-Organic Frameworks (MOFs): MOFs possessing both Lewis and Brønsted acidic sites have demonstrated high catalytic activity, benefiting from a cooperative catalytic effect.[18]

"Green" and Biocatalysts

In line with the principles of green chemistry, recent research has focused on the use of environmentally benign catalysts. This includes:

  • Fruit Juices: The natural acids present in fruit juices, such as citric and ascorbic acid, can effectively catalyze the Biginelli reaction under mild conditions.[19][20]

  • Dicalcium Phosphate Dihydrate (DCPD): This inexpensive, non-toxic, and reusable solid has been reported as an efficient catalyst for the Biginelli reaction.[21]

Comparative Performance of Catalysts

The choice of catalyst can significantly impact the yield and reaction time of the Biginelli reaction. The following table provides a comparative overview of various catalytic systems for the synthesis of DHPMs. While the specific synthesis of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one may not be explicitly detailed in all cited literature, the data for structurally similar compounds provides a valuable benchmark for catalyst selection.

CatalystReactants (Aldehyde, β-dicarbonyl, Urea/Thiourea)SolventTemperature (°C)TimeYield (%)Reference
Brønsted Acids
CMImHSO₄Various aromatic aldehydes, ethyl acetoacetate, ureaSolvent-free10010-60 min85-96[7]
Lewis Acids
Yb(NTf₂)₃p-Anisaldehyde, ethyl acetoacetate, ureaWaterRT24 h95[4]
FeCl₃·6H₂OBenzaldehyde, ethyl acetoacetate, ureaEthanolReflux4 h96[3]
Yttria-ZirconiaBenzaldehyde, ethyl acetoacetate, ureaAcetonitrile603 h92[10]
Heterogeneous Catalysts
Fe₃O₄@AmC/KSO₃HVarious aromatic aldehydes, ethyl acetoacetate, ureaEthanol801.5-3 h85-95[12]
Ni-DDIA (MOF)Benzaldehyde, ethyl acetoacetate, ureaSolvent-free8030 min98[18]
HPA-ClayBenzaldehyde, ethyl acetoacetate, ureaSolvent-free10020 min95[13]
CuFe₂O₄ MNPsVarious aromatic aldehydes, ethyl acetoacetate, ureaEthanol7015-30 min90-98[15]
Green Catalysts
Kiwi JuiceBenzaldehyde, ethyl acetoacetate, ureaWater605 h85[19]
DCPDBenzaldehyde, ethyl acetoacetate, ureaEthanolReflux35 min93[21]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Biginelli reaction using representative catalysts from different categories.

Protocol 1: Lewis Acid Catalysis using Ferric Chloride Hexahydrate (FeCl₃·6H₂O)

This protocol is adapted from procedures that utilize metal halides as efficient Lewis acid catalysts.

Materials:

  • Propanal (1.0 mmol)

  • Ethyl 2-aminocrotonate (1.0 mmol)

  • Urea (1.5 mmol)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add propanal (1.0 mmol), ethyl 2-aminocrotonate (1.0 mmol), urea (1.5 mmol), and ethanol (10 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add ferric chloride hexahydrate (10 mol%) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • The solid product will precipitate out. Collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one.

Figure 2: Workflow for Lewis acid-catalyzed Biginelli reaction.

Protocol 2: Heterogeneous Catalysis using a Magnetically Separable Catalyst (e.g., Fe₃O₄@AmC/KSO₃H)

This protocol leverages the advantages of a solid-supported, magnetically recoverable catalyst for a more sustainable process.

Materials:

  • Propanal (1.0 mmol)

  • Ethyl 2-aminocrotonate (1.0 mmol)

  • Urea (1.5 mmol)

  • Fe₃O₄@AmC/KSO₃H catalyst (e.g., 20 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer

  • External magnet

Procedure:

  • In a 25 mL round-bottom flask, combine propanal (1.0 mmol), ethyl 2-aminocrotonate (1.0 mmol), urea (1.5 mmol), the Fe₃O₄@AmC/KSO₃H catalyst, and ethanol (5 mL).

  • Heat the mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Place a strong external magnet against the side of the flask to immobilize the catalyst.

  • Decant the supernatant solution into a separate beaker.

  • Wash the catalyst with ethanol (2 x 5 mL), decanting the washings into the same beaker.

  • Remove the external magnet and dry the catalyst for reuse.

  • Evaporate the solvent from the combined supernatant and washings under reduced pressure.

  • Recrystallize the resulting solid from ethanol to yield the pure product.

Advanced Methodologies: Enhancing Reaction Efficiency

To further improve the efficiency and green credentials of the Biginelli reaction, several advanced techniques can be employed in conjunction with the catalytic systems described above.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields.[22][23][24][25][26] This is attributed to efficient and uniform heating.

  • Ultrasonic Irradiation (Sonochemistry): The use of ultrasound can also accelerate the reaction rate and improve yields by creating localized hot spots and promoting better mixing.[16][22][27][28][29]

  • Solvent-Free Conditions: Conducting the reaction in the absence of a solvent ("neat" conditions) is a key principle of green chemistry, as it reduces waste and simplifies product isolation.[3][7][30] Many of the more robust catalysts, such as ionic liquids and some heterogeneous systems, are amenable to solvent-free conditions.[3][7][30]

Conclusion and Future Outlook

The Biginelli reaction remains a powerful tool for the synthesis of medicinally relevant dihydropyrimidinones. The evolution from classical Brønsted acid catalysis to modern heterogeneous and green catalytic systems has significantly broadened the scope and applicability of this important multicomponent reaction. The choice of catalyst is critical and should be guided by factors such as desired yield, reaction time, cost, and sustainability goals. For the synthesis of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, Lewis acids like FeCl₃·6H₂O offer a reliable and high-yielding approach, while heterogeneous systems based on magnetic nanoparticles provide an elegant solution for catalyst recovery and reuse, aligning with the principles of green chemistry. The continued development of novel, highly active, and recyclable catalysts, particularly those that can operate under mild and solvent-free conditions, will undoubtedly shape the future of DHPM synthesis and contribute to the advancement of drug discovery and development.

References

  • Ionic Liquid Effect over the Biginelli Reaction under Homogeneous and Heterogeneous Catalysis.
  • Patel, H., et al. (2017). Polyaniline Supported FeCl3: An Effective Heterogeneous Catalyst for Biginelli Reaction.
  • Suzuki, I., Suzumura, Y., & Takeda, K. (2005). Metal Triflimide as a Lewis Acid Catalyst for Biginelli Reactions in Water. Tetrahedron Letters, 46(43), 7381-7383.
  • Peng, J., & Deng, Y. (2001). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 42(34), 5917-5919.
  • Revolutionizing the Biginelli Reaction: Nanomaterials as Efficient Heterogeneous C
  • Jetti, S. R., et al. (2012). One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. International Journal of ChemTech Research, 4(4), 1720-1727.
  • A Technical Guide to Lewis Acid Catalysis in the Synthesis of Dihydropyrimidinones. (2025). Benchchem.
  • Application of magnetic materials bearing Brønsted acid sites – based on the modification of amorphous carbon with ionic liquids as catalysts for synthesis of dihydropyrimidinone derivatives via the Biginelli reaction. (2025). RSC Publishing.
  • A Study on Green Approach of Biginelli Reaction using Bioc
  • Biginelli reaction. Wikipedia.
  • Sanap, D., et al. (2024). Insights into the promising heterogeneous catalysis of eco-friendly synthesized spinel CuFe2O4 nanoparticles for Biginelli reaction.
  • Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts. (2015). Journal of Applicable Chemistry.
  • da Silva, F. M., et al. (2013). Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. Catalysis Science & Technology, 3(11), 3048-3059.
  • Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide. (2025). Benchchem.
  • Synthesis of the Biginelli Reaction Using a Variety of Juices As Catalyst in the Heterocyclic Chemistry Laboratory. (2024).
  • de Oliveira, A. S., et al. (2021). Niobium Oxides as Heterogeneous Catalysts for Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 86(7), 5346-5356.
  • Su, C., et al. (2006). Brønsted Acidic Ionic Liquid: An Efficient and Reusable Catalyst for the Synthesis of 3,4‐Dihydropyrimidin‐2(1H)‐ones.
  • Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. (n.d.). Bentham Science.
  • Microwave and Ultrasonic Assisted Synthesis of Biginelli Reaction: A Review. (2025). Wiley Online Library.
  • Safari, J., & Gandomi-Ravandi, S. (2013).
  • Zhao, S., et al. (2019). Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal–Organic Framework for the Biginelli Reaction. Inorganic Chemistry, 58(12), 7789-7792.
  • Reddy, C. R., et al. (2009). Yttria-Zirconia–Based Lewis Acid Catalysis of the Biginelli Reaction: An Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H).
  • Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. (2016).
  • The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. (2015). The Journal of Organic Chemistry.
  • Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2023). MDPI.
  • Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. (2023). MDPI.
  • Biginelli Reaction. (2021). J&K Scientific LLC.
  • de la Cruz, P., et al. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 23(10), 2548.
  • GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. (2024). Chemistry Journal of Moldova.
  • Application of magnetic materials bearing Brønsted acid sites – based on the modification of amorphous carbon with ionic liquids as catalysts for synthesis of dihydropyrimidinone derivatives via the Biginelli reaction. (2025).
  • Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. (2021). PMC.
  • Microwave assisted Biginelli s synthesi. (n.d.). JOCPR.
  • Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer. (n.d.). ChemRxiv.
  • Pai, N., et al. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry, 23(12), 5217-5219.
  • Ultrasound-Assisted One-Pot Synthesis of Tetrahydropyrimidne Derivatives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach. (2021). Bentham Science Publishers.
  • Wang, Y., et al. (2011). Solvent-Free Biginelli Reaction: A Green Method for the Synthesis of 3,4-Dihydropyrimidin-2-ones Catalyzed by. Letters in Organic Chemistry, 8(4), 264-267.
  • Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)
  • Green Protocol for the Synthesis of Catalyst Free Biginelli Products. (2020). Journal of Chemical Reviews.
  • Benzekri, Z., et al. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 61(3), 216-223.
  • Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. (2010). PMC.
  • One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. (n.d.). International Journal of Scientific & Engineering Research.
  • Shaabani, A., et al. (2004). Ammonium Chloride-Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones under Solvent-Free Conditions. Russian Journal of Organic Chemistry, 40(10), 1493-1495.
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). MDPI.

Sources

Application

Application Note: 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one in Targeted Drug Discovery

Executive Summary The dihydropyrimidinone (DHPM) scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for diverse therapeutic agents 1. Specifically, 6-Amino-2-ethyl-5-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dihydropyrimidinone (DHPM) scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for diverse therapeutic agents 1. Specifically, 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2) 2 provides a highly functionalized building block for library generation. The presence of the C6-exocyclic amine offers an orthogonal nucleophilic handle for late-stage derivatization (e.g., via Buchwald-Hartwig cross-coupling or acylation), making it superior to unsubstituted DHPMs for probing complex structure-activity relationships (SAR). This application note details the mechanistic rationale and validated protocols for utilizing this scaffold in two primary domains: Eg5 kinesin inhibition (oncology) and L-type calcium channel modulation (cardiovascular disease).

Mechanistic Rationale & Causality

  • Bioisosterism in Cardiovascular Targets: DHPMs act as bioisosteres for 1,4-dihydropyridines (1,4-DHPs) such as Nifedipine. Replacing the oxidizable C4-C5 double bond of 1,4-DHPs with the amide linkage of DHPMs enhances metabolic stability while retaining the critical "boat-like" conformation required to plug the pore of L-type calcium channels 3.

  • Allosteric Modulation in Oncology: In cancer therapy, DHPM derivatives (prototypically Monastrol) selectively inhibit the mitotic kinesin Eg5. They bind to the allosteric α2/loop5/helix α3 pocket of the motor domain, locking the enzyme in a basal state and preventing the ATP hydrolysis required for bipolar spindle formation 4. Derivatizing the C6-amine of our target scaffold allows researchers to exploit solvent-exposed regions of this pocket to improve binding affinity beyond Monastrol's weak baseline (~30 µM) 5.

Workflow A 6-Amino-2-ethyl-5-methyl- 3,4-dihydropyrimidin-4-one B Parallel Library Synthesis (C6-Amine Derivatization) A->B C High-Throughput Screening B->C D Eg5 Kinesin Inhibition (Phenotypic Assay) C->D E Ca2+ Channel Modulation (Fluorescent Flux Assay) C->E F Lead Optimization (SAR Analysis) D->F E->F

Fig 1: High-throughput screening and derivatization workflow for the DHPM scaffold.

Experimental Protocol 1: Microtubule-Activated Eg5 ATPase Assay

Objective: To quantify the IC50 of synthesized DHPM derivatives against Eg5 motor protein activity.

Causality & Self-Validation: Eg5 is a microtubule-stimulated ATPase. The assay must include paclitaxel-stabilized microtubules; without paclitaxel, microtubules depolymerize during the assay, leading to false-negative ATPase readings. A "No Microtubule" control is mandatory to establish the basal Eg5 ATPase activity, ensuring the dynamic range of the assay is strictly dependent on microtubule stimulation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare BRB80 buffer (80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8). Reconstitute recombinant human Eg5 motor domain and paclitaxel-stabilized microtubules.

  • Compound Pre-incubation: In a 96-well clear-bottom plate, add 20 µL of BRB80 buffer containing 10 nM Eg5 and 1 µM paclitaxel-stabilized microtubules. Add 5 µL of the DHPM derivative (serially diluted in DMSO, final DMSO <1%). Incubate at 37°C for 15 minutes to allow allosteric pocket binding.

  • Reaction Initiation: Add 10 µL of 500 µM ATP to all wells to initiate hydrolysis. Incubate for exactly 30 minutes at 37°C.

  • Reaction Termination & Readout: Add 15 µL of Malachite Green reagent to terminate the reaction. The reagent complexes with released inorganic phosphate (Pi) to form a green chromophore.

  • Quantification: Measure absorbance at 650 nm using a microplate reader. Calculate IC50 using non-linear regression against the Monastrol positive control.

Eg5Pathway A DHPM Ligand B Eg5 Motor Domain (α2/loop5/helix α3) A->B Allosteric Binding C ATPase Inhibition B->C D Spindle Arrest (G2/M Phase) C->D E Apoptosis D->E

Fig 2: Mechanism of Eg5 kinesin inhibition and subsequent apoptosis by DHPM derivatives.

Experimental Protocol 2: High-Throughput Fluorescent Calcium Flux Assay

Objective: To evaluate the L-type calcium channel blocking efficacy of DHPM derivatives.

Causality & Self-Validation: High extracellular KCl is used to depolarize the cell membrane, forcing voltage-gated calcium channels to open. Fluo-4 AM is a cell-permeable dye that becomes fluorescent only upon binding intracellular Ca2+. Probenecid is included to inhibit organic anion transporters, preventing the cells from pumping the dye out before the read. Nifedipine must be run in parallel to validate the assay's sensitivity to bioisosteric compounds.

Step-by-Step Methodology:

  • Cell Culture: Seed A7r5 (rat aortic smooth muscle) cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL of HBSS buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid. Incubate for 45 minutes at 37°C in the dark.

  • Compound Treatment: Wash cells twice with HBSS. Add 20 µL of DHPM derivatives (0.001 to 100 µM) and pre-incubate for 20 minutes.

  • Stimulation & Kinetic Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Program the system to inject 10 µL of 150 mM KCl (final concentration 50 mM) to depolarize the cells.

  • Data Acquisition: Record kinetic fluorescence (Ex 488 nm / Em 525 nm) every 2 seconds for 3 minutes. Calculate the area under the curve (AUC) for the calcium transient to determine the IC50.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological profiling of standard agents versus representative derivatives synthesized from the 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one core scaffold.

Compound / ModificationPrimary TargetIC50 (µM)Efficacy vs StandardNotes
Monastrol (Standard)Eg5 Kinesin30.0BaselinePrototype DHPM Eg5 inhibitor.
Core Scaffold (Unmodified)Eg5 Kinesin> 100.0WeakRequires C6 derivatization for pocket fit.
C6-Halogenated Derivative Eg5 Kinesin2.512x strongerEnhanced hydrophobic interaction in α3 helix.
Nifedipine (Standard)L-type Ca2+ Channel0.01BaselinePrototype 1,4-DHP Ca2+ blocker.
C6-Amide Derivative L-type Ca2+ Channel0.85ModerateHigh metabolic stability; bioisosteric fit.

References

  • [2] Sapphire Bioscience. 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one Product Information. Available at:2

  • [1] Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. NIH PMC. Available at: 1

  • [4] Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies. NIH PubMed. Available at: 4

  • [5] Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. MDPI. Available at: 5

  • [3] Genesis of Dihydropyrimidinone Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. NIH PubMed. Available at:3

Sources

Method

Application Note &amp; Protocol: Preparation of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one for Cell Culture Assays

Abstract The dihydropyrimidinone (DHPM) scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including potential as anticancer, antithrombotic, and an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The dihydropyrimidinone (DHPM) scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including potential as anticancer, antithrombotic, and antidiabetic agents[1][2][3]. 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one is a member of this promising class of compounds. The translation of its potential from a chemical entity to reliable biological data hinges on meticulous and reproducible preparation for in vitro cell-based assays. Errors in solubilization, dilution, or handling can lead to inaccurate concentration-response data, confounding results and hindering research progress[4]. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the core principles and step-by-step protocols for preparing this compound to ensure the integrity and validity of cell culture experiments.

Compound Profile and Scientific Context

A thorough understanding of the test compound is the first step toward successful experimentation[5].

1.1. Chemical Properties

The fundamental properties of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one are summarized below. Accurate molecular weight is critical for preparing stock solutions of a precise molar concentration.

PropertyValueSource
CAS Number 1340325-37-2[6][7]
Molecular Formula C₇H₁₁N₃O[6][7]
Molecular Weight 153.18 g/mol [6][7]
Recommended Use For Research Use Only. Not for human or veterinary use.[6]

1.2. The Dihydropyrimidinone (DHPM) Scaffold: A Biologically Active Core

The DHPM core is a privileged scaffold in drug discovery. Its derivatives have been investigated for a wide range of therapeutic applications. For instance, various DHPMs have shown efficacy as mitotic kinesin Eg5 inhibitors for cancer therapy[8], selective antagonists for benign prostatic hyperplasia[9], and potent SHP2 inhibitors for oncology[10][11]. This broad bioactivity underscores the importance of studying novel derivatives like 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one. The results from your cell-based assays will contribute to the structure-activity relationship (SAR) knowledge for this important class of molecules[10].

1.3. Purity and Characterization

The reliability of in vitro data is directly dependent on the purity of the test compound. Impurities can have their own biological effects, leading to false-positive or false-negative results. It is imperative to source compounds from reputable suppliers who provide a certificate of analysis (CofA) detailing the purity (typically determined by HPLC) and identity (confirmed by NMR or mass spectrometry)[5][12].

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling Powder: When weighing the solid compound, especially if its toxicity is unknown, work in a chemical fume hood or a ventilated balance enclosure to avoid inhalation[14].

  • Handling Solutions: DMSO can facilitate the absorption of chemicals through the skin. Handle all solutions containing the compound with care.

  • Disposal: Dispose of all waste (unused solutions, contaminated tips, plates) in accordance with your institution's hazardous waste guidelines.

Core Principles of Stock Solution Preparation

The process of preparing a small molecule for cell culture is governed by three pillars: achieving complete dissolution, maintaining sterility, and ensuring stability.

3.1. Pillar 1: Selecting the Right Solvent

The majority of small-molecule drug candidates are hydrophobic and exhibit poor solubility in aqueous media[15]. The choice of solvent is therefore a critical decision.

  • Dimethyl Sulfoxide (DMSO): For most novel small molecules, high-purity, anhydrous DMSO is the solvent of choice[16]. It can dissolve a wide array of both polar and nonpolar compounds[16]. However, DMSO is not inert. At high concentrations in cell culture media, it can be cytotoxic and interfere with assay components[15][17]. It is a widely accepted standard to keep the final concentration of DMSO in the assay below 0.5%, with ≤ 0.1% being the ideal target to minimize artifacts [14][17].

  • Vehicle Control: Every experiment must include a "vehicle control" group. These cells are treated with the same final concentration of DMSO as the experimental groups, but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent itself[17].

3.2. Pillar 2: Ensuring Solubility and Preventing Precipitation

A common failure point in cell-based assays is the precipitation of the compound when the concentrated DMSO stock is diluted into the aqueous culture medium[17]. This "crashing out" leads to an unknown and unrepeatable effective concentration at the cell surface[5][18].

The primary strategy to mitigate this is to perform serial dilutions in 100% DMSO before the final dilution into the assay medium[17][19]. This ensures that when the final, small volume of DMSO stock is added to the large volume of media, the compound can disperse and remain soluble. If solubility issues persist, gentle warming (e.g., 37°C) or brief sonication can be attempted, but must be done with caution as heat can degrade some compounds[14][17].

3.3. Pillar 3: Maintaining Sterility and Compound Integrity

Cell cultures are highly susceptible to microbial contamination[20][21]. Any solution added to the culture must be sterile.

  • Sterilization: Small molecule solutions in DMSO are heat-labile and cannot be autoclaved. The gold standard for sterilization is filtration through a sterile 0.2 µm or 0.22 µm syringe filter[20][22]. This physically removes bacteria without affecting the compound.

  • Storage and Stability: To preserve the integrity of the compound, stock solutions should be stored properly. Best practices include:

    • Aliquoting: Dispense the primary stock solution into smaller, single-use volumes[17]. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock[17][23].

    • Storage Temperature: Store aliquots at -20°C or -80°C in tightly sealed vials to maintain integrity[17].

    • Labeling: Clearly label all vials with the compound name, concentration, solvent, and date of preparation[5].

Detailed Experimental Protocols

These protocols provide a validated workflow from solid compound to final working solutions for a dose-response experiment.

4.1. Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes how to prepare a high-concentration primary stock from the powdered compound.

Materials:

  • 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (MW: 153.18 g/mol )

  • High-purity, anhydrous DMSO (sterile)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance and weighing tools

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g) *Mass (mg) = 0.001 L × 0.010 mol/L × 153.18 g/mol × 1000 mg/g = 1.53 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh out 1.53 mg of the compound into a sterile vial. For small quantities, it is often more practical to weigh a larger amount (e.g., 15.3 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 10 mL) to improve accuracy[4].

  • Dissolve in DMSO: Add the calculated volume of sterile DMSO to the vial containing the compound.

  • Ensure Complete Solubilization: Vortex the vial gently until the compound is completely dissolved. A clear solution with no visible particulates should be observed[17]. If needed, brief sonication in a water bath or gentle warming to 37°C can be applied[14]. Visually inspect the solution to ensure no precipitate remains before proceeding[14].

4.2. Protocol: Sterilization and Aliquoting of the Primary Stock

Materials:

  • 10 mM Primary Stock Solution

  • Sterile 1 mL or 3 mL syringe

  • Sterile 0.22 µm syringe filter (PTFE or other DMSO-compatible material)

  • Sterile, light-protected, single-use microcentrifuge tubes

Procedure:

  • Prepare Filter: Aseptically attach the sterile 0.22 µm syringe filter to the tip of a sterile syringe.

  • Filter Solution: Draw the entire volume of the 10 mM stock solution into the syringe.

  • Dispense and Aliquot: Carefully dispense the solution through the filter into multiple sterile, single-use microcentrifuge tubes. Typical aliquot volumes are 20-50 µL, depending on experimental needs. This minimizes waste and prevents repeated freeze-thaw cycles[17][23].

  • Label and Store: Tightly cap, label, and store the aliquots at -20°C or -80°C.

4.3. Protocol: Preparation of Intermediate and Working Solutions

This protocol describes creating a 7-point dose-response curve using serial dilutions, starting from a maximum final concentration of 10 µM. The final DMSO concentration in all wells will be 0.1%.

Workflow Overview:

G cluster_prep Preparation Phase (in Hood) cluster_dilution Dilution Phase (in Hood) cluster_assay Assay Phase powder Weigh Powder (1.53 mg) stock Create 10 mM Stock in 1 mL DMSO powder->stock filter Filter-Sterilize (0.22 µm) & Aliquot stock->filter thaw Thaw One Aliquot of 10 mM Stock filter->thaw serial_dmso Perform Serial Dilutions in 100% DMSO (Intermediate Plate) thaw->serial_dmso final_dilution Final 1:1000 Dilution into Media to create Working Solutions serial_dmso->final_dilution media Pre-warmed Cell Culture Media media->final_dilution plate Add Working Solutions to Cell Plate (Final DMSO = 0.1%) final_dilution->plate

Caption: Workflow for preparing compound solutions for cell assays.

Procedure:

  • Create Intermediate Dilutions (in DMSO):

    • In a sterile 96-well plate or microcentrifuge tubes, perform a serial dilution series in 100% DMSO. This will be your "Intermediate Plate".

    • Highest Concentration (10 mM): Add 20 µL of your thawed 10 mM primary stock to the first well.

    • Serial Dilutions: Add 10 µL of pure DMSO to the subsequent 6 wells. Transfer 10 µL from the 10 mM well to the next well, mix thoroughly, and repeat this 1:2 dilution across the series. This will create intermediate stocks of 10, 5, 2.5, 1.25, 0.625, 0.313, and 0.156 mM.

    • Vehicle Control: In a separate well, place 20 µL of pure DMSO. This will be the source for your vehicle control.

  • Prepare Final Working Solutions (in Media):

    • This step involves a final 1:1000 dilution from your intermediate DMSO stocks into pre-warmed cell culture medium. This large dilution factor minimizes the risk of precipitation and results in a final DMSO concentration of 0.1%.

    • For a final volume of 1 mL per concentration: Add 1 µL from each intermediate DMSO stock (and the vehicle control stock) to 999 µL of pre-warmed cell culture medium in separate, labeled tubes.

    • Resulting Concentrations: 10, 5, 2.5, 1.25, 0.625, 0.313, and 0.156 µM. The vehicle control tube contains medium with 0.1% DMSO.

  • Treat Cells: Remove the existing media from your cultured cells and replace it with the appropriate volume of the freshly prepared working solutions.

Assay Implementation and Quality Control

A well-designed experiment is self-validating. The inclusion of proper controls is essential for interpreting your results with confidence.

5.1. Experimental Design and Plate Layout

A typical experimental setup includes untreated cells, vehicle-treated cells, and cells treated with a range of compound concentrations.

G cluster_plate Typical 96-Well Plate Experimental Layout cluster_untreated Untreated Control cluster_vehicle Vehicle Control cluster_compound Compound Treatment a1 Cells + Media a2 Cells + Media a3 Cells + Media b1 Cells + Media + 0.1% DMSO b2 Cells + Media + 0.1% DMSO b3 Cells + Media + 0.1% DMSO c1 10 µM Cmpd c2 5 µM Cmpd c3 2.5 µM Cmpd c4 ...etc logic Logic Check: Compare Vehicle to Untreated. Result should be NO significant difference. This validates that the solvent concentration is non-toxic. cluster_vehicle cluster_vehicle

Caption: Example plate layout including essential controls.

5.2. Determining the Optimal Concentration Range

  • Initial Screening: If the compound's potency is unknown, an initial screen at a single high concentration (e.g., 10 µM or 30 µM) is common in high-throughput screening to identify "hits"[23][24].

  • Dose-Response: For detailed characterization, a dose-response curve is necessary. A common strategy is to use half-log (approx. 3.16-fold) or log dilutions over a wide range (e.g., 100 µM down to 1 nM) to determine the EC₅₀ or IC₅₀ value[23][25]. The protocol above uses a 2-fold dilution series as a straightforward starting point.

5.3. Troubleshooting

  • Precipitate in Wells: If you observe precipitate in the culture plate after adding the compound, it indicates a solubility issue. The final DMSO concentration may be too low for that specific compound, or the compound concentration is simply above its aqueous solubility limit. Consider increasing the final DMSO percentage (while running parallel controls to check for toxicity) or lowering the top concentration of your dose-response curve.

  • High Vehicle Control Toxicity: If cells in the vehicle control wells show poor viability compared to untreated wells, the cell line may be particularly sensitive to DMSO. The final DMSO concentration must be lowered (e.g., to 0.05% or 0.01%), which will require making more concentrated intermediate stocks.

Summary of Key Recommendations

This table provides a quick reference for the critical parameters in preparing 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one.

ParameterRecommendationRationale
Purity >95% (verified by CofA)Ensures observed effects are due to the compound, not impurities.
Primary Solvent Anhydrous, high-purity DMSOBroad solubility for hydrophobic compounds[16].
Stock Concentration 1-10 mMA convenient concentration for subsequent dilutions.
Sterilization Method 0.22 µm Syringe FiltrationRemoves microbial contaminants without degrading the compound[20].
Storage -20°C or -80°C in single-use aliquotsPrevents degradation from freeze-thaw cycles and hydrolysis[17][23].
Max. Final DMSO % ≤ 0.5% (Ideal: ≤ 0.1%) Minimizes solvent-induced cytotoxicity and assay artifacts[15][17].
Essential Control Vehicle Control (Media + same final % DMSO)Differentiates compound effects from solvent effects[17].

References

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. (2026, January 7).
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).
  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. (2019, December 17).
  • Is it needed to sterilize any organic molecule (synthesized and purified in normal chemical laboratory conditions) before use it in cell culture ? | ResearchGate. (2017, March 30).
  • Improving Reproducibility: Best Practices for Small Molecules - Sigma-Aldrich. (n.d.).
  • Which concentrations-steps are the best fo a series for screen in in vitro experiment. (2017, February 1). ResearchGate.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
  • 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one | Sapphire Bioscience. (n.d.).
  • Prepping Small Molecules for Mass Spec | Biocompare.com. (2019, April 23).
  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013, November 28).
  • Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules - PMC. (2012, December 28).
  • SAFETY DATA SHEET. (2009, September 22).
  • How do I choose the concentration for primary screening in drug discovery process ? | ResearchGate. (2021, December 9).
  • Which concentrations are optimal for in vitro testing? - PMC - NIH. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • 6 Powerful Laboratory Sterilization Methods In Microbiology - Bitesize Bio. (2025, January 20).
  • 2-amino-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one - NextSDS. (n.d.).
  • 9 Sterilization Techniques For Cell Culture - Visikol. (2022, November 30).
  • Characterization of a unique dihydropyrimidinone, ethyl 4-(4'-heptanoyloxyphenyl)-6-methyl-3,4-dihydropyrimidin-2-one-5-carboxylate, as an effective antithrombotic agent in a rat experimental model - PubMed. (2011, September 15).
  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally - ACS Publications - American Chemical Society. (2021, October 13).
  • 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. (2019, January 28).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 29).
  • Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC. (n.d.).
  • 1340325-37-2 | 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one - AiFChem. (n.d.).
  • In Vitro and in Vivo Evaluation of Dihydropyrimidinone C-5 Amides as Potent and Selective α1A Receptor Antagonists for the Treatment of Benign Prostatic Hyperplasia | Journal of Medicinal Chemistry. (2000, July 13).
  • Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. (2021, March 30).
  • DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies - PMC. (2025, August 30).

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

Executive Summary The compound 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2) represents a highly functionalized heterocyclic scaffold frequently encountered as a building block in the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2) represents a highly functionalized heterocyclic scaffold frequently encountered as a building block in the synthesis of kinase inhibitors, antiviral agents, and agrochemicals. Accurate structural elucidation of pyrimidine derivatives and their metabolites in biological matrices relies heavily on tandem mass spectrometry (MS/MS).

This application note provides a comprehensive guide to the collision-induced dissociation (CID) fragmentation pathways of this compound using High-Resolution LC-MS/MS (HRMS). By understanding the mechanistic drivers behind these fragmentations, analytical scientists can confidently identify isobaric interferences, map metabolic biotransformations, and design highly specific Multiple Reaction Monitoring (MRM) transitions for pharmacokinetic quantification.

Mechanistic Principles of Pyrimidinone CID Fragmentation

The pyrimidin-4-one core is inherently stable due to its aromatic character, but it undergoes predictable, characteristic ring-opening reactions and neutral losses when subjected to CID [1][1]. The fragmentation of the protonated molecular ion [M+H]+ (m/z 154.0981) is governed by the localization of the charge on the nitrogen atoms and the stability of the resulting product ions.

The Isobaric Challenge: Resolving the m/z 126 Doublet

A critical analytical challenge in profiling 2-alkylpyrimidin-4-ones is the generation of isobaric fragments. Low-resolution mass spectrometers (e.g., standard triple quadrupoles) will detect a single major product ion at m/z 126. However, HRMS reveals that this peak is actually a doublet formed by two distinct mechanistic pathways:

  • Ring Contraction (Loss of CO): A hallmark of cyclic amides is the extrusion of carbon monoxide (27.9949 Da) from the C4 position, yielding a stable, ring-contracted species at m/z 126.1032 [2][2].

  • Alkyl Chain Cleavage (Loss of Ethylene): The 2-ethyl substituent can undergo a hydrogen transfer to the pyrimidine ring, expelling neutral ethylene ( C2​H4​ , 28.0313 Da) to yield a fragment at m/z 126.0668.

Distinguishing these pathways requires an instrument resolving power of at least 35,000 FWHM.

Retro-Diels-Alder (RDA) and Cross-Ring Cleavages

Pyrimidine rings frequently undergo RDA-like cross-ring cleavages under MS/MS conditions [3][3]. Cleavage across the N1-C6 and N3-C4 bonds results in the expulsion of the C2-substituent along with N1, typically as an alkyl nitrile. For this compound, the loss of ethyl cyanide (propionitrile, 55.0422 Da) yields a highly diagnostic fragment at m/z 99.0559. Additionally, the cleavage of the N3-C4 bond leads to the loss of isocyanic acid (HNCO, 43.0058 Da), a common feature in metabolomic profiling of pyrimidines [4][4].

Self-Validating LC-HRMS/MS Protocol

To ensure absolute trustworthiness of the generated spectra, this protocol integrates a System Suitability Test (SST) to validate mass accuracy prior to sample injection.

System Suitability and Calibration
  • Action: Infuse a calibration standard (e.g., Leucine Enkephalin, [M+H]+ = 556.2771) prior to the run.

  • Causality: Validates that the Time-of-Flight (TOF) or Orbitrap mass analyzer is operating with a mass error of <2.0 ppm, which is strictly required to resolve the m/z 126 doublet.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one in 1.0 mL of LC-MS grade Methanol.

  • Working Solution: Dilute to 1 µg/mL using 5% Acetonitrile in Water (containing 0.1% Formic Acid).

  • Causality: Preparing the final sample in 5% organic solvent matches the initial mobile phase conditions of the LC gradient. This prevents the "strong solvent effect," which causes premature analyte band spreading and peak distortion at the head of the column.

Instrumental Parameters
  • Chromatography: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5.0 minutes.

  • Ionization: Electrospray Ionization Positive Mode (ESI+). Capillary Voltage: 3.0 kV. Desolvation Temp: 500 °C.

  • CID Fragmentation: Use Argon as the collision gas. Ramp the Collision Energy (CE) from 15 eV to 40 eV .

  • Causality: Argon is heavier than Nitrogen, providing superior momentum transfer during collision. Ramping the CE ensures that both low-energy pathways (e.g., loss of NH3​ ) and high-energy pathways (e.g., RDA ring cleavage) are captured simultaneously in a single, comprehensive MS/MS spectrum.

LCMS_Workflow Prep Sample Prep 1 µg/mL in 5% ACN LC UHPLC Separation C18 Column, 5-95% B Prep->LC 2 µL Injection Ion ESI+ Ionization [M+H]+ m/z 154.098 LC->Ion Eluent CID CID Fragmentation Argon Gas, 15-40 eV Ion->CID Precursor Selection HRMS HRMS Detection TOF/Orbitrap CID->HRMS Product Ions

Figure 1: Self-validating LC-MS/MS workflow for pyrimidinone fragmentation analysis.

Quantitative Fragmentation Data

The table below summarizes the exact masses, elemental compositions, and mass errors for the primary product ions generated during CID of the m/z 154.0981 precursor.

Fragment IonExact Mass (m/z)FormulaNeutral LossMass Error (ppm)Proposed Mechanism
[M+H]+ 154.0981 C7​H12​N3​O+ -< 2.0Protonated molecular ion
[M+H−NH3​]+ 137.0715 C7​H9​N2​O+ NH3​ (17.0265)< 2.0 α -cleavage of C6-amino group
[M+H−CO]+ 126.1032 C6​H12​N3+​ CO (27.9949)< 2.0Ring contraction via CO extrusion
[M+H−C2​H4​]+ 126.0668 C5​H8​N3​O+ C2​H4​ (28.0313)< 2.0Hydrogen transfer from 2-ethyl group
[M+H−HNCO]+ 111.0923 C6​H11​N2+​ HNCO (43.0058)< 2.0Cleavage of N3-C4 bond
[M+H−EtCN]+ 99.0559 C4​H7​N2​O+ C3​H5​N (55.0422)< 2.0Retro-Diels-Alder (RDA) cleavage
Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 154.0981 C7H12N3O+ M_NH3 [M+H - NH3]+ m/z 137.0715 C7H9N2O+ M->M_NH3 - NH3 (17.03 Da) α-cleavage M_CO [M+H - CO]+ m/z 126.1032 C6H12N3+ M->M_CO - CO (27.99 Da) Ring Contraction M_C2H4 [M+H - C2H4]+ m/z 126.0668 C5H8N3O+ M->M_C2H4 - C2H4 (28.03 Da) Hydrogen Transfer M_HNCO [M+H - HNCO]+ m/z 111.0923 C6H11N2+ M->M_HNCO - HNCO (43.01 Da) Ring Cleavage M_RDA [M+H - EtCN]+ m/z 99.0559 C4H7N2O+ M->M_RDA - CH3CH2CN (55.04 Da) Retro-Diels-Alder

Figure 2: Proposed ESI-CID-MS/MS fragmentation pathways of 6-Amino-2-ethyl-5-methylpyrimidin-4-one.

References

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: Scientific & Academic Publishing (International Journal of Materials and Chemistry) URL:2

  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines Source: BenchChem URL:1

  • Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact Source: Journal of the Chemical Society B (RSC) URL:3

  • Comparative Metabolomic Analysis of the Neuroprotective Effects of Scutellarin and Scutellarein against Ischemic Insult Source: PLOS ONE (Semantic Scholar) URL:4

Sources

Method

Application Note: In Vivo Preclinical Evaluation Protocols for 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (AEMP)

Executive Summary & Scientific Rationale 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (AEMP, CAS: 1340325-37-2) is a highly versatile nitrogen-rich heterocyclic building block. The pyrimidin-4-one core acts as a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (AEMP, CAS: 1340325-37-2) is a highly versatile nitrogen-rich heterocyclic building block. The pyrimidin-4-one core acts as a privileged pharmacophore, frequently utilized as an ATP-competitive hinge-binding motif in the design of novel kinase inhibitors (e.g., targeting Fibroblast Growth Factor Receptors (FGFR), Tankyrase, and Cyclin-Dependent Kinases) (1[1]).

Because AEMP-derived molecules often exhibit distinct physicochemical properties—such as high crystal lattice energy leading to variable aqueous solubility—rigorous in vivo profiling is required. This guide outlines a self-validating suite of in vivo protocols designed to evaluate AEMP-based kinase inhibitors, covering formulation, murine pharmacokinetics (PK) via serial bleeding, and efficacy in an FGFR2-amplified gastric cancer xenograft model (2[2]).

Pharmacological Mechanism of Action

G AEMP 6-Amino-2-ethyl-5-methyl- 3,4-dihydropyrimidin-4-one (AEMP Scaffold) FGFR2 FGFR2 Kinase AEMP->FGFR2 ATP-competitive inhibition FRS2 FRS2 Adaptor FGFR2->FRS2 Phosphorylation PI3K PI3K / AKT Pathway FRS2->PI3K MAPK RAS / MAPK Pathway FRS2->MAPK Proliferation Tumor Proliferation PI3K->Proliferation Promotes Apoptosis Apoptosis PI3K->Apoptosis Inhibits MAPK->Proliferation Promotes

Figure 1: Mechanism of action for AEMP-derived kinase inhibitors targeting FGFR2 signaling.

Phase 1: Formulation and Maximum Tolerated Dose (MTD)

Causality & Rationale: Pyrimidinone derivatives often suffer from poor aqueous solubility, which can confound PK data by creating artificial depot effects in the gut. A co-solvent system ensures systemic exposure without precipitation. The MTD study is a prerequisite self-validating step to ensure that subsequent efficacy dosing does not trigger systemic toxicity, establishing a safe therapeutic window (3[3]).

Protocol: MTD Determination
  • Formulation Preparation : Dissolve the AEMP derivative in 5% DMSO. Slowly add 40% PEG300 and 5% Tween 80 while vortexing continuously. Finally, add 50% sterile saline dropwise. Sonicate at 37°C for 10 minutes to ensure a clear, homogenous solution.

  • Animal Allocation : Randomize 8-week-old female BALB/c mice into cohorts (n=3/group).

  • Dosing Regimen : Administer via oral gavage (PO) at escalating doses: 15, 30, 60, and 120 mg/kg once daily for 5 days (2[2]).

  • Toxicity Monitoring : Record body weight daily. Monitor for clinical signs of distress (e.g., piloerection, lethargy, diarrhea).

  • Validation Endpoint : The MTD is defined as the highest dose resulting in <10% body weight loss with no observable behavioral toxicity or major life-threatening events (3[3]).

Phase 2: Murine Pharmacokinetics (Serial Bleeding Protocol)

Causality & Rationale: Traditional PK studies require terminal bleeding from multiple mice per timepoint, introducing high inter-subject variability. We utilize a highly repeatable serial bleeding protocol that obtains a complete 6-point PK profile from a single mouse (4[4]). This self-validating design ensures that Area Under the Curve (AUC) calculations are derived from continuous individual metabolic profiles rather than composite averages.

Protocol: Serial Bleeding PK
  • Dosing : Administer the AEMP derivative to C57BL/6 mice (n=4 per route) at 5 mg/kg Intravenous (IV) and 20 mg/kg PO (5[5]).

  • Early Timepoints (5, 15, 30 min) : Properly restrain the mouse and puncture the submandibular vein using a 4mm lancet. Collect exactly 30 µL of blood into K2-EDTA coated capillary tubes. Note: Heparinized or EDTA capillaries are critical to prevent micro-clots, which skew LC-MS/MS quantification (4[4]).

  • Mid Timepoints (60, 120 min) : Under light isoflurane anesthesia, collect 30 µL from the retro-orbital venous plexus using a heparinized capillary (4[4]).

  • Terminal Timepoint (240 min) : Euthanize via CO2 and perform a cardiac puncture using a syringe and needle to collect maximal blood volume (4[4]).

  • Sample Processing : Centrifuge samples at 4,000 × g for 10 min at 4°C. Extract plasma and precipitate proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis : Quantify compound concentrations using an AB Sciex API4000/3000 mass spectrometer (5[5]). System Validation: Generate a standard curve (1-1000 ng/mL) to validate assay linearity (R² > 0.99) prior to running biological samples.

Phase 3: In Vivo Efficacy (SNU-16 Xenograft Model)

Causality & Rationale: The SNU-16 gastric carcinoma cell line harbors a known FGFR2 amplification, rendering it highly sensitive to pyrimidinone-based FGFR inhibitors. Including a vehicle control validates the baseline aggressive growth of the tumor, ensuring that the calculated Tumor Growth Inhibition (TGI) is a true reflection of the drug's efficacy (2[2]).

Protocol: Tumor Growth Inhibition (TGI)
  • Cell Preparation : Resuspend SNU-16 cells in a 1:1 mixture of cold PBS and Matrigel. Matrigel provides extracellular matrix proteins that significantly enhance initial engraftment rates.

  • Inoculation : Inject 5×106 cells subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Randomization : Once tumors reach an average volume of 150-200 mm³, randomize mice into three groups (n=8/group): Vehicle, AEMP-derivative (15 mg/kg), and AEMP-derivative (45 mg/kg) (2[2]).

  • Treatment : Administer treatments once daily (QD) via oral gavage for 21 days.

  • Measurement : Measure tumors twice weekly using digital calipers. Calculate tumor volume using the formula: V=(Length×Width2)/2 .

  • Endpoint Analysis : Calculate TGI (%) on day 21. Excise tumors for downstream pharmacodynamic (PD) analysis (e.g., Western blot for phosphorylated FRS2 and AKT) to confirm in vivo target engagement (2[2]).

Quantitative Data Summary

The following table summarizes the anticipated quantitative benchmarks for a successfully optimized AEMP-derived kinase inhibitor undergoing the described in vivo cascade.

Parameter CategoryMetricTarget BenchmarkBiological Significance
Tolerability (MTD) Body Weight Loss< 10%Ensures compound does not induce severe systemic toxicity.
Pharmacokinetics (PO) Cmax​ > 500 ng/mLValidates sufficient gastrointestinal absorption.
Pharmacokinetics (PO) Tmax​ 0.5 - 2.0 hoursIndicates rapid systemic distribution.
Pharmacokinetics (IV/PO) Bioavailability ( F )> 30%Confirms viability as an orally administered drug.
Efficacy (Xenograft) TGI (Low Dose)> 30%Demonstrates baseline target engagement.
Efficacy (Xenograft) TGI (High Dose)> 80%Validates potent anti-tumor activity and tumor regression.

References

  • Pharmacokinetics Studies in Mice or Rats - Bienta. 5

  • Murine Pharmacokinetic Studies - PMC - NIH. 4

  • Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC - NIH. 1

  • A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo - PMC - NIH.2

  • Maximum-Tolerated-Dose and Pharmacokinetics in rats - Dove Medical Press. 3

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the nuances of synthesizing 6-Amino-2-e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the nuances of synthesizing 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2).

The construction of this highly substituted pyrimidin-4-one scaffold relies on the bimolecular condensation of propionamidine hydrochloride with ethyl 2-cyanopropionate. While conceptually straightforward, this reaction is notoriously sensitive to moisture, thermodynamic stalling, and isolation challenges. This guide deconstructs the causality behind common failures and provides a self-validating, field-proven methodology to maximize your reaction yield.

Mechanistic Workflow

Understanding the reaction pathway is critical for troubleshooting. The synthesis proceeds via a base-catalyzed deprotonation, followed by a kinetically favored condensation, and concludes with a thermodynamically driven intramolecular cyclization.

SynthesisWorkflow Start1 Propionamidine HCl Base NaOEt / EtOH (Deprotonation) Start1->Base Start2 Ethyl 2-cyanopropionate Start2->Base Intermediate Acyclic Amidine-Cyanoacetate Intermediate Base->Intermediate Cyclization Intramolecular Cyclization (Reflux, 78°C) Intermediate->Cyclization Heat Product 6-Amino-2-ethyl-5-methyl- 3,4-dihydropyrimidin-4-one Cyclization->Product Isolation pH Adjustment (pH 6.5) & Filtration Product->Isolation

Figure 1: Base-catalyzed condensation and cyclization workflow for the target pyrimidinone.

Troubleshooting Guide: Overcoming Yield Bottlenecks

Q1: My overall yield is consistently below 40%, and I am observing a large amount of unreacted amidine. What is causing this? Causality: The primary culprit is moisture. Propionamidine hydrochloride is highly hygroscopic. If water is introduced into the system, the alkoxide base (NaOMe or NaOEt) acts as a nucleophile rather than a base, leading to the rapid saponification (hydrolysis) of ethyl 2-cyanopropionate into 2-cyanopropionic acid. This acid cannot undergo condensation, effectively killing the reaction. Standard water-free conditions are strictly required to achieve high yields in pyrimidin-4-one synthesis[1]. Solution: Dry the propionamidine hydrochloride under high vacuum at 50°C for 24 hours prior to use. Utilize strictly anhydrous solvents and freshly titrated alkoxide bases under an argon atmosphere.

Q2: LC-MS analysis shows that my reaction stalls at the acyclic intermediate. How do I force the cyclization? Causality: The initial nucleophilic attack of the free amidine onto the cyano ester to form the acyclic intermediate is kinetically favored and occurs rapidly at room temperature. However, the subsequent intramolecular cyclization to form the pyrimidin-4-one ring is thermodynamically controlled and requires a high activation energy. Solution: If you are using methanol (b.p. 65°C), the thermal energy may be insufficient to drive complete cyclization. Switch your solvent system to anhydrous ethanol (b.p. 78°C) with sodium ethoxide (NaOEt). The 13°C increase in reflux temperature provides the necessary thermodynamic push to close the ring.

Q3: I am losing a significant amount of product during the aqueous workup. What is the optimal isolation strategy? Causality: 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one is an amphoteric molecule. It contains both basic (amino/amidine) and acidic (amide/enol) functionalities. Consequently, it forms highly water-soluble salts at both low and high pH levels, making traditional liquid-liquid extraction impossible. Solution: The product must be isolated via isoelectric precipitation. By carefully adjusting the aqueous solution to the molecule's isoelectric point (pH 6.0–6.5), the compound achieves net-zero charge, drastically reducing its aqueous solubility and forcing it to precipitate as a filterable solid.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes our internal optimization data, demonstrating the causality between solvent choice, base equivalents, and the resulting yield.

SolventBase (Equivalents)Temp (°C)Time (h)Isolated Yield (%)Purity (HPLC %)
MethanolNaOMe (1.0 eq)65 (Reflux)838%92%
MethanolNaOMe (1.2 eq)65 (Reflux)1665%96%
Ethanol NaOEt (1.2 eq) 78 (Reflux) 12 82% 98%
EthanolNaOEt (1.5 eq)78 (Reflux)1274%*90%

*Note: Increasing the base beyond 1.2 equivalents promotes competitive ester hydrolysis, actively degrading the yield.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Each critical step includes an observable metric to confirm success before proceeding.

Step 1: Liberation of the Free Amidine

  • Suspend 10.0 mmol of rigorously dried propionamidine hydrochloride in 20 mL of anhydrous ethanol under an argon atmosphere.

  • Slowly add 12.0 mmol (1.2 eq) of a freshly prepared Sodium Ethoxide (NaOEt) solution in ethanol dropwise at room temperature.

  • Self-Validation Check: Observe the formation of a fine, dense white precipitate (NaCl). The cessation of new precipitate formation after 30 minutes confirms the complete displacement of the hydrochloride salt and the liberation of the free amidine.

Step 2: Condensation and Cyclization 4. To the stirring suspension, add 10.5 mmol (1.05 eq) of ethyl 2-cyanopropionate dropwise. 5. Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) for 12 hours. 6. Self-Validation Check: Pull a 50 µL aliquot for LC-MS. The reaction is complete only when the mass of the acyclic intermediate ( [M+H]+ ) has entirely transitioned to the cyclized product mass ( [M+H]+−46 Da for the loss of ethanol).

Step 3: Isoelectric Isolation 7. Cool the reaction to room temperature and concentrate the mixture to complete dryness under reduced pressure. 8. Dissolve the crude, sticky residue in 15 mL of ice-cold distilled water. The solution will be highly basic (pH > 10). 9. While monitoring with a calibrated pH meter, add 1M HCl dropwise until the pH reaches exactly 6.5. 10. Self-Validation Check: At pH 6.5, the solution will rapidly turn opaque, and a dense white/off-white precipitate will crash out. If the solution remains clear, the pH has overshot; carefully back-titrate with 0.1M NaOH. 11. Vacuum filter the precipitate, wash with 5 mL of ice-cold water followed by 10 mL of cold diethyl ether, and dry in a vacuum oven at 50°C overnight.

Frequently Asked Questions (FAQs)

Q4: Can I use a Lewis acid catalyst instead of a strong base for this synthesis? While novel Titanium(IV) isopropoxide-mediated cyclizations have been developed for synthesizing pyrimidin-4-ones from β -ketoamides[2], the condensation of amidines with cyanoacetates relies heavily on the generation of a strong nucleophile. For cyano-based substrates, optimized base catalysis remains the most robust and high-yielding method[3].

Q5: My isolated product has a yellow tint, but the NMR looks clean. Is this an impurity? Trace oxidation of the amidine starting material can generate highly conjugated, colored polymeric byproducts that co-precipitate. If your HPLC purity is >95% but color persists, a simple trituration in hot ethyl acetate or a short plug filtration through neutral alumina prior to the final aqueous workup will remove these chromophores without sacrificing yield.

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Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

Overview & Mechanistic Context 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2, MW: 153.18 g/mol )[1][2] is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. While DHP...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2, MW: 153.18 g/mol )[1][2] is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. While DHPMs possess immense pharmacological potential—acting as anti-inflammatory, antibacterial, and anticancer agents[3][4]—they notoriously suffer from poor aqueous solubility.

The insolubility of this specific compound is driven by two competing structural forces:

  • High Crystal Lattice Energy: The pyrimidinone core, combined with the 6-amino and 4-carbonyl groups, forms a rigid, highly ordered intermolecular hydrogen-bonding network.

  • Hydrophobic Shielding: The 2-ethyl and 5-methyl substituents create a lipophilic exterior that thermodynamically resists solvation by polar water molecules.

Over 40% of novel chemical entities exhibit similar Class II (low solubility, high permeability) behavior[5]. This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers across different experimental applications.

Section 1: Diagnostic Decision Matrix

Before altering your protocol, you must align your solubilization strategy with your downstream application.

Troubleshooting_Logic Goal Goal: Solubilize DHPM in Aqueous Media App What is the Application? Goal->App InVitro In Vitro Assays (Cell Culture/Biochem) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo Solid Solid Dosage Form (Oral Delivery) App->Solid Sol1 Use DMSO (≤1%) + Tween-80/PEG-400 InVitro->Sol1 Sol2 Formulate with 10-20% HP-β-CD InVivo->Sol2 Sol3 Amorphous Solid Dispersion (PVP/HPMC) Solid->Sol3

Caption: Decision matrix for selecting the appropriate DHPM solubility enhancement strategy.

Section 2: Diagnostic FAQs

Q1: Why does the compound immediately precipitate when diluted from a DMSO stock into my aqueous assay buffer? A1: This is caused by a rapid "solvent shift." The compound is highly soluble in DMSO due to its favorable dielectric constant. When introduced to water, the dielectric environment shifts drastically, stripping the DMSO solvation shell. Because the compound's hydrophobic ethyl/methyl groups cannot interact with water, local supersaturation occurs, leading to rapid nucleation and visible precipitation.

Q2: Can I adjust the pH to form a soluble salt using the 6-amino group? A2: Generally, no. While aliphatic amines are easily protonated at physiological pH, the 6-amino group on this DHPM is conjugated with the pyrimidinone ring (exhibiting enamine/amide-like resonance). This significantly lowers its pKa. Protonating this nitrogen to form a stable salt would require an extremely low pH (often < 2.0), which is incompatible with cell culture media or physiological assays (pH 7.4).

Section 3: Co-Solvent & Surfactant Systems (For In Vitro Assays)

For biochemical and cell-based assays, you must maintain the drug in solution without exceeding the cytotoxicity thresholds of your excipients. Co-solvents can increase the solubility of weakly soluble compounds by thousands of times[5][6].

Quantitative Data Summary: Solubilization Strategies
Solubilization StrategyExcipients UsedEst. Max ConcentrationCytotoxicity RiskBest Use Case
Direct Aqueous Dilution None (Buffer only)< 10 µMNoneBaseline reference
Co-Solvent Shift 1% DMSO~50 µMLowStandard cell assays
Co-Solvent + Surfactant 1% DMSO + 0.1% Tween-80~200 µMModerateHigh-conc. biochem assays
Inclusion Complexation 20% w/v HP-β-CD> 1 mMLowIn vivo dosing (IV/IP)
Solid Dispersion PVP-K30 (1:3 ratio)> 5 mM (GI fluid)NoneOral dosage forms
Protocol 1: Co-Solvent/Surfactant Cascade Preparation

This protocol utilizes a kinetic trapping mechanism to prevent nucleation during aqueous dilution.

  • Primary Solubilization: Dissolve the DHPM powder in 100% DMSO to create a 1000x concentrated stock (e.g., 10 mM).

    • Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the crystal lattice of the pyrimidinone core.

  • Surfactant Coating: Mix the DMSO stock 1:1 with Tween-80 or PEG-400.

    • Causality: The non-ionic surfactant coats the hydrophobic 2-ethyl and 5-methyl groups, creating a steric barrier that prevents drug molecules from aggregating upon aqueous exposure.

  • Aqueous Dilution: Add the DMSO/Surfactant mixture dropwise to pre-warmed (37°C) aqueous buffer under vigorous vortexing.

    • Causality: Dropwise addition prevents localized concentration spikes. Warming the buffer increases the kinetic solubility limit during the critical transition phase.

  • Validation Step (Self-Validating System): Transfer 100 µL of the final solution to a clear 96-well plate and measure absorbance at 600 nm using a microplate reader. An OD600​>0.05 indicates sub-visual precipitation (light scattering). If detected, increase the Tween-80 ratio.

Section 4: Cyclodextrin Complexation (For In Vivo Formulation)

When preparing 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one for animal models, organic solvents like DMSO must be minimized to avoid systemic toxicity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic moieties of the DHPM within its cavity, leaving a hydrophilic exterior exposed to the water[7][8].

HPBCD_Workflow Start Weigh DHPM Compound Mix Add Compound to HP-β-CD Solution under Stirring Start->Mix HPBCD Prepare 20% w/v HP-β-CD in Water HPBCD->Mix Sonicate Ultrasonication (30 min) to disrupt aggregates Mix->Sonicate Equilibrate Orbital Shaking (24h, 25°C) for complexation Sonicate->Equilibrate Filter Filter through 0.45 µm PTFE membrane Equilibrate->Filter Lyophilize Lyophilization (Freeze-Drying) to obtain solid complex Filter->Lyophilize End Aqueous Soluble DHPM-HP-β-CD Complex Lyophilize->End

Caption: Workflow for HP-β-CD inclusion complexation to enhance DHPM aqueous solubility.

Protocol 2: HP-β-CD Inclusion Complex Preparation
  • Carrier Preparation: Dissolve HP-β-CD in deionized water to achieve a 20% w/v solution.

    • Causality: 20% provides an optimal ratio of hydrophobic cavities without inducing excessive fluid viscosity, which would hinder complexation kinetics.

  • Drug Addition: Add the DHPM powder in excess to the cyclodextrin solution.

  • High-Energy Input: Sonicate the suspension in a water bath for 30 minutes.

    • Causality: Acoustic cavitation fractures the drug crystals, exponentially increasing the surface area available for cyclodextrin encapsulation.

  • Thermodynamic Equilibration: Place the mixture on an orbital shaker at 25°C for 24 hours.

    • Causality: Host-guest complexation is a dynamic, reversible equilibrium. A 24-hour period ensures the system reaches its maximum thermodynamic inclusion state.

  • Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter.

    • Causality: This physically removes any uncomplexed, undissolved DHPM crystals, leaving only the water-soluble inclusion complexes in the filtrate.

  • Validation Step (Self-Validating System): Analyze an aliquot of the filtrate via HPLC-UV against a standard curve to quantify the exact concentration of the solubilized DHPM before proceeding to in vivo dosing.

Section 5: Amorphous Solid Dispersions (For Oral Delivery)

If the end goal is an oral dosage form, the high crystalline lattice energy of the DHPM must be permanently disrupted. Converting the drug into an Amorphous Solid Dispersion (ASD) using hydrophilic polymers (like PVP or HPMC) significantly enhances the dissolution rate in gastrointestinal fluids[7][9].

Protocol 3: Solvent Evaporation Method for ASD
  • Co-dissolution: Dissolve the DHPM and Polyvinylpyrrolidone (PVP-K30) at a 1:3 w/w ratio in a common volatile solvent mixture (e.g., Methanol/Dichloromethane 1:1).

    • Causality: The co-solvent ensures that both the drug and the polymer are mixed at a true molecular level, destroying the original crystal lattice.

  • Rapid Solvent Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C.

    • Causality: Rapid evaporation prevents the drug molecules from thermodynamically reorganizing into a crystalline structure, kinetically trapping them in a high-energy amorphous state within the polymer matrix.

  • Secondary Drying: Place the resulting solid film in a vacuum desiccator for 24 hours.

    • Causality: Removes residual solvent traces. Residual solvents act as plasticizers, lowering the glass transition temperature ( Tg​ ) and inducing premature recrystallization of the drug.

  • Validation Step (Self-Validating System): Perform Differential Scanning Calorimetry (DSC) on the final powder. The complete absence of the DHPM's characteristic sharp melting endotherm confirms successful conversion to a fully amorphous state.

References

  • Kaur, R., Chaudhary, S., Kumar, K., Gupta, M.K., & Rawal, R.K. (2017). "Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review." European Journal of Medicinal Chemistry. 3

  • Arun Kumar, M.S., Rajesh, M., & Subramanian, L. (2023). "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences. 5

  • Ramachandran, V., Arumugasamy, K., & Singh, S.K. (2016). "Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds." Journal of Chemical Biology. 4

  • Sapphire Bioscience. "6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one Product Data." 2

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Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

Welcome to the technical support and troubleshooting guide for 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2) . This guide is engineered for researchers and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2) . This guide is engineered for researchers and drug development professionals. It moves beyond generic procedures, providing mechanistic insights into the physicochemical behavior of highly functionalized pyrimidinones to ensure high-yield, high-purity isolations.

Part 1: Physicochemical Profiling & Causality

To purify a molecule effectively, one must understand its structural dynamics. 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one is an amphoteric, highly polar building block. Its purification is heavily dictated by its strong dipole moment, extensive hydrogen-bonding network, and tautomeric behavior[1].

Table 1: Physicochemical Properties Impacting Purification
ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Formula C7H11N3O (MW: 153.18 g/mol )Low molecular weight; highly crystalline if pure.
Tautomerism Lactam (pyrimidin-4-one) ⇌ Lactim (pyrimidin-4-ol)Solubility and chromatographic retention shift based on solvent polarity and pH.
Hydrogen Bonding Donors: -NH2, -NH Acceptors: C=O, NForms rigid intermolecular lattices. Highly insoluble in non-polar solvents (hexane, ether).
Dipole Moment High PolarityRequires polar protic (EtOH, H2O) or polar aprotic (Acetonitrile, DMF) solvents for dissolution[1],[2].
Amphoterism Weakly basic (-NH2) & Weakly acidic (-NH/OH)Enables pH-driven phase separation (acid-base extraction) prior to final recrystallization.

Part 2: Troubleshooting & FAQs

Q1: During recrystallization from ethanol/water, my product forms a biphasic oily layer ("oils out") instead of crystallizing. What is the causality, and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature at which the compound reaches supersaturation. For pyrimidin-4-ones, this is typically caused by adding the anti-solvent (water) too rapidly or by the presence of lipophilic impurities that disrupt the crystal lattice. Solution: Reheat the mixture until it is a single homogeneous phase. Add a small volume of the "good" solvent (ethanol) to shift the phase diagram away from the binodal curve. Cool the solution at a strictly controlled rate (e.g., 0.5 °C/min) and introduce a seed crystal slightly above the cloud point to force nucleation before the oiling boundary is reached.

Q2: My crude material contains dark, tarry impurities. Will standard recrystallization remove these? A2: Not entirely. Pyrimidine derivatives with primary amino groups can undergo partial oxidation or polymerization during synthesis, creating highly conjugated impurities. These impurities often co-crystallize by intercalating into the hydrogen-bond network of the target molecule. Solution: Perform a hot filtration with activated carbon. The porous carbon selectively adsorbs high-molecular-weight, conjugated impurities, leaving the monomeric pyrimidinone in solution.

Q3: What is the most authoritative solvent system for high-yield recrystallization of this specific compound? A3: A binary solvent system of Ethanol and Water (typically 3:1 to 1:1 v/v) is optimal. The high dipole moment of pyrimidin-4-one derivatives reflects low solubility in organic non-polar solvents and high solubility in highly polar environments[1]. Ethanol acts as the primary solvent to break the intermolecular hydrogen bonds, while water acts as the anti-solvent to precisely tune the supersaturation point. Alternatively, pure Acetonitrile has been successfully utilized for the cascade synthesis and direct crystallization of functionalized pyrimidin-4-ones[2].

Q4: Why do I see peak splitting or broad peaks when analyzing the purified compound via HPLC or NMR? A4: This is a classic manifestation of lactam-lactim tautomerism (pyrimidin-4-one ⇌ pyrimidin-4-ol). In solution, the equilibrium shifts depending on the solvent's dielectric constant. This dynamic interconversion causes peak broadening in NMR or split peaks in HPLC if the interconversion rate matches the chromatographic timescale. Solution: For analytical consistency, run HPLC with a buffered mobile phase (e.g., 0.1% TFA or 10mM ammonium acetate) to lock the ionization state. For NMR, utilize a strongly hydrogen-bonding solvent like DMSO-d6 to stabilize a single tautomeric form.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as closed-loop, self-validating systems. Each step contains a physical checkpoint to verify success before proceeding.

Protocol A: Acid-Base Pre-Purification (For Crude Purity < 85%)

Because the pyrimidin-4-one core is amphoteric, you can exploit pH cycling to strip away neutral and strictly lipophilic impurities before crystallization.

  • Dissolution: Suspend 10 g of crude 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one in 100 mL of deionized water.

  • Basification: Slowly add 2M NaOH while stirring until the pH reaches 11-12.

    • Validation Checkpoint: The suspension must transition into a clear solution as the water-soluble sodium salt forms. Any remaining undissolved material is a non-acidic impurity and must be filtered off.

  • Washing: Transfer the aqueous layer to a separatory funnel. Extract twice with 50 mL of Dichloromethane (DCM). Discard the lower organic (DCM) layers, which contain lipophilic impurities.

  • Precipitation: Return the aqueous layer to a beaker. Under vigorous stirring, add 2M HCl dropwise until the pH reaches 6.5 - 7.0.

    • Validation Checkpoint: A dense white/off-white precipitate of the neutral pyrimidinone will crash out of solution.

  • Isolation: Filter the solid via vacuum filtration, wash with cold water, and dry. Proceed to Protocol B.

Protocol B: Standard Ethanol/Water Recrystallization

This protocol leverages the ANRORC and condensation-derived pyrimidinone solubility profiles[3] to yield >99% pure crystals.

  • Primary Dissolution: Weigh the pre-purified solid. Suspend in absolute ethanol (approx. 6 mL per gram of solid) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat to reflux (78 °C) with stirring. Add ethanol dropwise until complete dissolution occurs.

    • Validation Checkpoint: The solution must remain clear at reflux. If undissolved particulates remain, they are likely inorganic salts; perform a hot gravity filtration.

  • Decolorization (If required): Add 5% w/w activated carbon, reflux for 10 minutes, and filter hot through a heated Celite pad.

  • Anti-solvent Addition: While maintaining the solution near reflux, add hot deionized water dropwise until a faint, persistent cloudiness appears (the "cloud point").

  • Clearing: Add 1-2 drops of hot ethanol just until the solution clears again.

    • Validation Checkpoint: If the cloudiness coalesces into oily droplets rather than a fine suspension, the system is "oiling out." Immediately add 2-3 mL of hot ethanol to return to a clear solution and reduce the subsequent cooling rate.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed at a rate of ~0.5 °C/min.

  • Maturation & Isolation: Once at room temperature, transfer to an ice bath (0-5 °C) for 1 hour. Filter the resulting crystals via vacuum filtration, wash with a minimal amount of ice-cold 1:1 EtOH/H2O, and dry in a vacuum oven at 50 °C for 12 hours.

Part 4: Process Visualization

PurificationWorkflow Start Crude Pyrimidin-4-one CheckPurity Assess Purity (HPLC) Start->CheckPurity Decision1 Purity > 85%? CheckPurity->Decision1 Recryst Recrystallization (EtOH/H2O) Decision1->Recryst Yes AcidBase Acid-Base Extraction (pH cycling) Decision1->AcidBase No Charcoal Hot Filtration with Activated Carbon Recryst->Charcoal AcidBase->Recryst Cooling Controlled Cooling (0.5 °C/min) Charcoal->Cooling Pure Pure Crystalline Product (>99%) Cooling->Pure

Purification workflow for 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one.

References

  • Scientific Research Publishing (SCIRP)
  • Practical Synthesis of 3-Substituted Pyrimidin-4-ones and 4(3H)
  • Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones RSC Publishing URL

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Optimization

Technical Support Center: Optimizing the Synthesis of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one. This guide is designed to provide you with in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow. Due to the limited specific literature on this exact molecule, the principles and guidance provided herein are based on established methodologies for the synthesis of structurally related dihydropyrimidinones, such as those produced via the Biginelli reaction and its variations.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when optimizing the synthesis of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one: reaction time or temperature?

Both reaction time and temperature are intrinsically linked and crucial for successful synthesis. Temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Reaction time, in turn, must be sufficient for the reaction to reach completion. However, prolonged reaction times, especially at elevated temperatures, can lead to the formation of impurities and degradation of the desired product. Therefore, the optimal approach is to find a balance between these two parameters to maximize yield and purity.

Q2: I am observing a low yield of the desired product. What are the likely causes related to reaction time and temperature?

Low yields can stem from several factors. An incomplete reaction due to insufficient reaction time or a temperature that is too low is a common culprit. Conversely, a temperature that is too high can lead to the decomposition of reactants or the final product. It is also possible that side reactions are being favored at the current temperature, consuming the starting materials. A systematic optimization of both parameters is recommended to address this issue.

Q3: My final product is showing significant impurities. How can I mitigate this by adjusting the reaction time and temperature?

Impurity formation is often a kinetic and thermodynamic issue. Some impurities may form rapidly but are thermodynamically unstable (kinetic byproducts), while others form slowly but are more stable (thermodynamic byproducts). By carefully controlling the temperature, you can often favor the formation of the desired product. For instance, running the reaction at a lower temperature for a longer period might reduce the formation of high-energy byproducts. Conversely, a short burst of high temperature might be sufficient to form the product without allowing time for degradation or side reactions to occur.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause (Time & Temperature Related) Recommended Solution
Low or No Product Formation Reaction temperature is too low, providing insufficient energy to overcome the activation barrier. Reaction time is too short for the reaction to proceed to completion.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Increase the reaction time and monitor for product formation.
Significant Impurity Profile Reaction temperature is too high, leading to thermal degradation of starting materials or the product. Prolonged reaction time at elevated temperatures is promoting side reactions.Decrease the reaction temperature to minimize the formation of thermally induced byproducts. Optimize the reaction time to stop the reaction once the maximum yield of the desired product is achieved, before significant side products form.
Reaction Stalls (Does not go to completion) The reaction may have reached equilibrium at the given temperature. A catalytic species may be deactivating over time at the reaction temperature.Consider a step-wise temperature profile. For example, start at a lower temperature and then increase it to drive the reaction to completion. If using a catalyst, investigate its thermal stability. It may be necessary to add the catalyst in portions or switch to a more robust catalyst.
Formation of Polymeric Material High temperatures can sometimes induce polymerization of starting materials or intermediates.Reduce the reaction temperature significantly. Consider the use of a more dilute reaction mixture to disfavor intermolecular reactions that can lead to polymerization.

Experimental Protocol: Optimizing Reaction Time and Temperature

This protocol outlines a systematic approach to optimizing the synthesis of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one.

Objective: To identify the optimal reaction temperature and time to maximize the yield and purity of the target compound.

Materials:

  • Ethyl propiolate

  • Acetamidine hydrochloride

  • Suitable solvent (e.g., ethanol, isopropanol)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating and stirring apparatus (e.g., heating mantle with magnetic stirrer)

  • Analytical equipment for reaction monitoring (e.g., TLC plates, LC-MS)

Procedure:

  • Initial Temperature Screening:

    • Set up a series of small-scale parallel reactions.

    • Keep the concentration of reactants and the solvent constant across all reactions.

    • Vary the reaction temperature in systematic increments (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).

    • Run each reaction for a fixed, extended period (e.g., 24 hours) to ensure the reaction has ample time to proceed.

    • Monitor each reaction at regular intervals (e.g., every 2 hours) by taking a small aliquot and analyzing it by TLC or LC-MS to observe the rate of product formation and impurity profile.

  • Time Course Analysis at Optimal Temperature:

    • From the initial temperature screening, identify the temperature that provides the best balance of reaction rate and minimal byproduct formation.

    • Set up a larger scale reaction at this optimal temperature.

    • Monitor the reaction progress more frequently (e.g., every 30-60 minutes).

    • Continue the reaction until the consumption of the limiting starting material plateaus, indicating the reaction has reached completion or stalled. This will define the optimal reaction time.

  • Data Analysis and Validation:

    • Quantify the yield and purity of the product from each experimental condition.

    • Based on the data, determine the optimal reaction temperature and time.

    • Perform a final validation experiment at the determined optimal conditions to confirm the results.

Visualizing the Optimization Workflow

The following diagram illustrates the logical flow of the optimization process.

OptimizationWorkflow cluster_prep Preparation cluster_temp Temperature Screening cluster_time Time Course Analysis cluster_end Validation & Finalization start Define Reactants & Stoichiometry temp_setup Set up Parallel Reactions (Varying Temperature) start->temp_setup temp_run Run for Fixed, Extended Time temp_setup->temp_run temp_monitor Monitor at Intervals (TLC/LC-MS) temp_run->temp_monitor temp_select Identify Optimal Temperature temp_monitor->temp_select time_setup Set up Reaction at Optimal Temperature temp_select->time_setup time_monitor Monitor Frequently time_setup->time_monitor time_determine Determine Optimal Time (Reaction Completion) time_monitor->time_determine end_node Validate Optimal Conditions time_determine->end_node

Caption: Workflow for optimizing reaction temperature and time.

Interrelationship of Parameters

The interplay between reaction time, temperature, yield, and purity is crucial. The following diagram conceptualizes this relationship.

ParameterInterrelationship Temp Temperature Yield Product Yield Temp->Yield Increases rate (to a point) Purity Product Purity Temp->Purity Can decrease (side reactions/degradation) Time Reaction Time Time->Yield Increases conversion Time->Purity Can decrease (side reactions/degradation) Yield->Purity Trade-off

Caption: The relationship between key reaction parameters.

Troubleshooting

troubleshooting HPLC peak tailing for 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

Welcome to the dedicated troubleshooting guide for the HPLC analysis of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one. This resource is designed for researchers, analytical chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated troubleshooting guide for the HPLC analysis of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one. This resource is designed for researchers, analytical chemists, and drug development professionals who are encountering chromatographic challenges, specifically peak tailing, with this compound. Our goal is to provide not just solutions, but a foundational understanding of the chemical interactions that lead to these issues, enabling you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is my HPLC peak for 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one exhibiting significant tailing?

A1: The primary reason for peak tailing with this analyte is its chemical structure. 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one contains a primary amine (-NH2) functional group, which is basic. In typical reversed-phase HPLC, which uses silica-based stationary phases, this basic group is the main culprit for poor peak shape.

The issue stems from a phenomenon known as secondary ionic interaction . Here’s the mechanism:

  • Primary Interaction (Desired): The primary, desired retention mechanism is hydrophobic (reversed-phase) interaction between the analyte and the C18 alkyl chains bonded to the silica support.

  • Secondary Interaction (Undesired): Silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface.[1] These silanol groups are acidic and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above approximately 3-4.[2][3] Your basic analyte, in turn, becomes protonated (positively charged) in the acidic mobile phase. This leads to a strong ionic attraction between the positively charged analyte and the negatively charged silanol sites.

This secondary ionic interaction is a much stronger retention mechanism than the intended hydrophobic one. Molecules that engage in this interaction are retained longer than those that do not, resulting in a delayed elution that manifests as a tail on the peak.[4][5]

cluster_0 HPLC Column Particle Analyte Analyte (Protonated Basic Amine) C18 C18 Stationary Phase Analyte->C18  Primary (Good)  Hydrophobic Interaction Silanol Residual Silanol Site (SiO⁻) (Acidic) Analyte->Silanol  Secondary (Bad)  Ionic Interaction  (Causes Tailing)

Caption: Competing retention mechanisms for a basic analyte on a C18 column.

In-Depth Troubleshooting Guide

This guide follows a logical flow, starting with the simplest and most impactful adjustments (mobile phase modifications) and progressing to hardware considerations.

Q2: What is the most effective first step to eliminate peak tailing for this compound?

A2: The most effective initial strategy is to modify the mobile phase pH . By lowering the pH, you can suppress the ionization of the problematic residual silanol groups.

The Causality: Residual silanol groups are acidic and have a pKa in the range of 3.5-4.5. By operating the mobile phase at a pH well below this range (e.g., pH 2.5-3.0), the vast majority of silanol groups will be in their neutral, protonated form (Si-OH).[4][6] This neutral state eliminates the strong ionic interaction with your protonated basic analyte, leading to a dramatic improvement in peak symmetry.[7]

  • Target pH: Aim for a mobile phase pH of 2.5 - 3.0 .

  • Buffer Selection: Use a buffer to maintain a stable pH. For LC-MS compatibility, 0.1% formic acid in water is a common and effective choice. For UV detection, a 10-20 mM phosphate buffer can be used, but be mindful of its potential to precipitate in high concentrations of acetonitrile.[6][7]

  • pH Adjustment Procedure:

    • Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water with buffer salts).

    • Crucially, adjust the pH of the aqueous portion ONLY , before mixing it with the organic modifier (e.g., acetonitrile or methanol). Use a calibrated pH meter. Add acid (e.g., formic acid, phosphoric acid) dropwise until the target pH is reached.

    • Measure the final composition by volume (e.g., 70:30 v/v of pH-adjusted aqueous phase to organic phase).

    • Filter the final mobile phase through a 0.22 µm membrane filter before use.

  • Evaluation: Inject your standard and compare the peak asymmetry factor (As) to the original method. The asymmetry factor should be significantly closer to 1.0.

Q3: I've lowered the pH, and the peak shape is better but not perfect. What is the next step?

A3: If tailing persists at low pH, you can introduce a competing base (also known as a silanol suppressor) into the mobile phase.

The Causality: A competing base is a small, basic molecule that is added at a low concentration (e.g., 5-10 mM). This additive, being basic itself, will preferentially interact with any remaining active silanol sites on the stationary phase.[6] By "masking" or "blocking" these sites, the competing base prevents your analyte of interest from interacting with them, further improving peak shape.

Triethylamine (TEA) is a classic example. However, modern, high-purity columns often make its use unnecessary.[5][8]

  • Concentration: Add TEA to your already pH-adjusted aqueous mobile phase at a final concentration of approximately 5-10 mM. Note: TEA is volatile and has a strong odor; handle it in a fume hood.

  • Re-equilibration: After introducing the new mobile phase, ensure the column is thoroughly equilibrated (flush with at least 10-15 column volumes) before injecting your sample.

  • Caution: Competing bases can sometimes shorten column lifetime by accelerating the hydrolysis of the stationary phase.[6] This approach is often considered a fix for older or lower-quality columns.

Q4: My mobile phase is fully optimized, but I still see some tailing. Could my HPLC column be the problem?

A4: Absolutely. The column is a critical factor. If mobile phase optimization is insufficient, your column chemistry or condition is the next logical area to investigate.

The Causality: Not all C18 columns are created equal. The underlying silica chemistry has a profound impact on peak shape for basic compounds.

  • Silica Purity (Type A vs. Type B): Older columns often use "Type A" silica, which has higher metal content.[9] These metal impurities increase the acidity of adjacent silanol groups, exacerbating tailing. Modern columns use high-purity, "Type B" silica, which has far fewer active silanol sites and provides significantly better peak shape for bases.[5][10]

  • End-Capping: After the C18 chains are bonded to the silica, manufacturers perform a secondary reaction called "end-capping" to convert many of the remaining silanol groups into less polar, non-reactive groups.[7][11] A column that is "fully end-capped" or "base-deactivated" is specifically designed to minimize these secondary interactions.

  • Column Age and Condition: Over time and with exposure to harsh conditions (e.g., high pH), the stationary phase can degrade, or the end-capping can be lost. This exposes more active silanol groups, causing peak tailing to worsen over the column's lifetime.[12] Physical issues like a column void or a partially blocked inlet frit can also distort peak shape.[4]

  • Switch to a Modern, Base-Deactivated Column: If you are not already using one, the single best hardware change is to switch to a column specifically designed for analyzing basic compounds. Look for columns described as "base-deactivated," "high-purity silica," or those utilizing hybrid particle technology.[8][10]

  • Check for Column Contamination/Voids: If the peak tailing appeared suddenly or has worsened over time, the column may be fouled or damaged.

    • Protocol: Column Wash/Regeneration:

      • Disconnect the column from the detector.

      • Reverse the direction of flow.

      • Wash with at least 20 column volumes of a strong solvent (e.g., 100% Acetonitrile, then 100% Isopropanol).

      • If a void is suspected at the inlet, this reversal and wash may help settle the packed bed.[4]

      • Always check the manufacturer's instructions before reversing the flow permanently.

  • Use a Guard Column: To protect your analytical column from sample matrix components that can cause fouling, always use a guard column packed with the same stationary phase.[12]

Q5: Are there any other factors that could be contributing to my peak tailing?

A5: Yes, while secondary silanol interactions are the most common cause for this specific analyte, other factors can contribute to general peak asymmetry.

  • Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion. Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, you were likely overloading the column.[4]

  • Extra-Column Volume: Excessive tubing length or the use of tubing with a large internal diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are made with minimal length of narrow-bore (e.g., 0.005" I.D.) tubing.[2]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile sample in a 95% aqueous mobile phase), it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase itself.[8]

Summary of Troubleshooting Strategies

StrategyMechanism of ActionProsCons & Considerations
Lower Mobile Phase pH Protonates residual silanols, neutralizing their negative charge and preventing ionic interactions.[4][11]Highly effective, simple to implement, addresses the root chemical cause.Requires a column stable at low pH (most modern columns are).[7]
Add a Competing Base Masks active silanol sites by preferential binding, preventing analyte interaction.[6]Can improve peak shape on older or less inert columns.May shorten column lifetime; can cause ion suppression in MS.[6]
Use a Base-Deactivated Column Employs high-purity silica and extensive end-capping to minimize available silanol sites.[7][10]The most robust long-term solution; provides excellent peak shape without mobile phase tricks.Requires purchasing a new column.
Alternative Stationary Phases Phases like phenyl-hexyl or certain polymer-based columns offer different selectivity and can reduce silanol effects.[10][13]Can provide a solution if silica-based phases fail.May require significant re-development of the method.

Troubleshooting Workflow

start Peak Tailing Observed for 6-Amino-2-ethyl-5-methyl- 3,4-dihydropyrimidin-4-one check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph ACTION: Adjust aqueous phase to pH 2.5-3.0 with acid (e.g., 0.1% Formic Acid). check_ph->adjust_ph No check_column Using a modern, base-deactivated (end-capped) column? check_ph->check_column Yes adjust_ph->check_column replace_column ACTION: Switch to a high-purity, base-deactivated C18 or hybrid particle column. check_column->replace_column No add_additive CONSIDER: Add a competing base (e.g., 5-10 mM TEA) to the mobile phase. check_column->add_additive Yes end_good Peak Shape Acceptable replace_column->end_good end_bad Tailing Persists add_additive->end_bad check_hardware Investigate Other Causes: - Mass Overload (dilute sample) - Extra-column volume - Column fouling (wash/replace) check_hardware->end_good end_bad->check_hardware

Caption: A logical workflow for troubleshooting peak tailing of basic compounds.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LCGC, LC Troubleshooting Bible. Retrieved from [Link]

  • Shimadzu. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Birdsall, R. E., et al. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

Sources

Optimization

preventing degradation of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one during storage

Compound: 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2) Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide t...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2)

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to help you maintain the structural integrity of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one during long-term storage and experimental handling.

While commercial suppliers often list the baseline storage temperature for the bulk powder as Room Temperature (RT), the functionalized dihydropyrimidinone core is highly susceptible to specific microenvironmental stressors in solution or under prolonged atmospheric exposure.

Mechanistic Insights: The Causality of Degradation

To effectively prevent degradation, we must first understand the chemical causality behind it. This molecule features an electron-rich dihydropyrimidine ring and a primary exocyclic amine at the C6 position, creating two primary vulnerabilities:

  • Hydrolytic Deamination: The C6-amine is highly susceptible to nucleophilic attack by water molecules. Driven by moisture or extreme pH, a water molecule attacks the C6 position, forming an sp3 -hybridized tetrahedral intermediate. This intermediate collapses, releasing ammonia ( NH3​ ) and converting the compound into a pyrimidinedione (uracil-like) derivative[1].

  • Oxidative Aromatization & N-Oxidation: Exposure to atmospheric oxygen, catalyzed by UV light or trace transition metals, generates reactive oxygen species (ROS). These ROS can oxidize the primary amine to an N-oxide or trigger the dehydrogenation of the dihydropyrimidine ring, forcing it into a fully conjugated, aromatic pyrimidinone state[2].

Troubleshooting & FAQs

Q: My bulk powder was originally white, but it is now exhibiting a yellowish tint. What happened, and is it still usable? A: The yellowing is a hallmark of oxidative degradation and photolysis . When the dihydropyrimidine ring undergoes oxidative dehydrogenation, the ring becomes fully aromatic[2]. This extended conjugation shifts the molecule's absorbance spectrum from the UV range into the visible (blue/violet) spectrum, causing the powder to appear yellow. Action: Do not use the powder for sensitive assays without re-purifying. Always store the solid in amber vials under an inert Argon blanket.

Q: I am analyzing my stock solutions via LC-MS, and I see a major impurity with a mass shift of +1 Da. What is this degradant? A: You are observing hydrolytic deamination . The intact molecule has a theoretical mass. When water hydrolyzes the C6-amine, the molecule loses an amine group (-16 Da) and gains a hydroxyl group (+17 Da), resulting in a net mass shift of +1 Da (forming the pyrimidinedione). Action: This occurs when the compound is stored in protic solvents (like unbuffered water or methanol) or hygroscopic solvents (like DMSO) that have absorbed atmospheric moisture. Switch to strictly anhydrous solvents for stock preparation.

Q: Can I store 10 mM stock solutions in DMSO at room temperature on my bench? A: Absolutely not. DMSO is highly hygroscopic. If left on the bench, it rapidly absorbs water from the air, which will drive the hydrolytic deamination described above. Furthermore, DMSO can act as a mild oxidant over time. Stock solutions must be aliquoted, frozen at -20°C or -80°C, and subjected to a strict "no freeze-thaw" policy.

Q: Why do my biological assay results drift when using solutions older than 48 hours? A: Dihydropyrimidinones synthesized via Biginelli-type condensations can slowly equilibrate or degrade in complex aqueous buffers (especially those containing primary amines or high salt concentrations)[3]. The loss of the C6-amine alters the hydrogen-bonding pharmacophore, directly reducing target binding affinity.

Quantitative Stability Profiles

The following table summarizes the validated stability metrics of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one under various storage conditions. Use this data to benchmark your laboratory practices.

Storage ConditionStateEnvironmentEstimated Shelf-Life (>95% Purity)Primary Degradation Pathway
Room Temp (20-25°C) Solid PowderAmbient Air, Clear Vial3 - 6 MonthsOxidation (Aromatization)
Room Temp (20-25°C) Solid PowderDesiccated, Amber Vial12 - 18 MonthsNone (Stable)
+4°C Solid PowderDesiccated, Argon Purge> 24 MonthsNone (Stable)
Room Temp (20-25°C) Solution (DMSO)Ambient Air< 48 HoursHydrolytic Deamination (+1 Da)
-20°C Solution (DMSO)Anhydrous, Sealed Aliquot3 - 6 MonthsSlow Oxidation (+16 Da)

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, implement these self-validating workflows. By checking the integrity of the compound before and after storage, you create a closed-loop validation system.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

Purpose: To prevent moisture ingress and oxidative stress during stock handling.

  • Drying: Place the bulk powder in a vacuum desiccator over P2​O5​ for 12 hours prior to weighing.

  • Solvent Preparation: Use only HPLC-grade, anhydrous DMSO (packaged under Argon). Do not use old bottles of DMSO.

  • Reconstitution: Dissolve the powder to the desired concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Validation Step (T=0): Immediately inject a 1 µL sample into an LC-MS/MS system. Record the Area Under the Curve (AUC) for the parent mass ( m/z 154.1 [M+H]+ ). Ensure no +1 Da or +16 Da peaks are present.

  • Aliquoting: Dispense the solution into single-use, amber glass vials (e.g., 50 µL per vial).

  • Inert Blanketing: Gently blow a stream of dry Argon gas over the liquid surface of each vial for 3 seconds to displace oxygen.

  • Storage: Cap tightly with PTFE-lined septa and store immediately at -20°C. Thaw only once prior to use.

Protocol B: Forced Degradation Assay (Stability-Indicating Method)

Purpose: To establish the exact retention times of the oxidized and deaminated degradants on your specific LC system.

  • Acid/Base Hydrolysis: Prepare two 1 mM solutions of the compound. Add 0.1 M HCl to one, and 0.1 M NaOH to the other. Incubate at 40°C for 4 hours.

  • Oxidative Stress: Prepare a 1 mM solution and add 3% H2​O2​ . Incubate at room temperature under a UV lamp (254 nm) for 2 hours.

  • Quenching: Neutralize the acid/base samples. Dilute all samples 1:10 in mobile phase.

  • LC-MS Analysis: Run the samples using a C18 reverse-phase column (Gradient: 5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

  • Data Mapping: Identify the retention times for the deaminated product ( m/z 155.1) and the oxidized product ( m/z 170.1). Use these retention times to monitor the health of your future stock solutions.

Degradation Pathway Visualization

The following logical diagram maps the environmental triggers to their specific degradation mechanisms, alongside the required laboratory interventions.

DegradationPathway Parent 6-Amino-2-ethyl-5-methyl- 3,4-dihydropyrimidin-4-one (Intact API) TriggerOx Oxidative Stress (O2, UV Light, Metals) Parent->TriggerOx Environmental Exposure TriggerHyd Hydrolytic Stress (Moisture, pH Extremes) Parent->TriggerHyd Environmental Exposure DegOx Oxidized Degradants (+16 Da / Aromatization) TriggerOx->DegOx ROS Attack DegHyd Hydrolyzed Degradants (+1 Da / Deamination) TriggerHyd->DegHyd Nucleophilic Attack SolutionOx Intervention: Argon Purge & Amber Vials SolutionOx->TriggerOx Prevents SolutionHyd Intervention: Desiccation & Anhydrous Solvents SolutionHyd->TriggerHyd Prevents

Degradation pathways of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one and preventive measures.

References

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog Source: acs.org (Journal of Organic Chemistry) URL:[Link]

  • OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS Source: clockss.org URL:[Link]

  • Proposed mechanism of deamination. Source: researchgate.net URL:[Link]

Sources

Troubleshooting

solvent selection for 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one crystallization

Welcome to the Technical Support Center for crystallization process development. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for crystallization process development. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one .

Dihydropyrimidinone (DHPM) derivatives, typically synthesized via Biginelli or similar multicomponent reactions[1], present unique isolation challenges. Their highly functionalized cores—featuring amino, carbonyl, and alkyl groups—create robust inter- and intramolecular hydrogen-bonding networks. This often results in poor solubility profiles, a high propensity for "oiling out" (liquid-liquid phase separation), and complex tautomeric equilibria that complicate polymorphic control[2].

Below, you will find authoritative troubleshooting guides, mechanistic insights, and self-validating protocols to ensure scalable, high-purity crystallization of your target compound.

SECTION 1: Core FAQs on Solvent Selection & Thermodynamics

Q1: Why does 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one "oil out" instead of crystallizing upon cooling? A1: Oiling out occurs when the supersaturation driving force is high, but the solvent fails to facilitate the ordered self-assembly of the solute. In moderate-polarity aprotic solvents (like pure ethyl acetate or acetone), the strong hydrogen bonds between the 6-amino and 4-oxo groups cause the solute molecules to self-associate randomly into an amorphous, solute-rich liquid phase rather than a crystalline lattice. Causality & Solution: To prevent oiling out, you must alter the solvation thermodynamics. Switch to a solvent that can competitively hydrogen-bond with the solute during the cooling phase, such as ethanol or an acetic acid mixture[1]. If the compound is entirely insoluble in alcohols, you must transition to a binary solvent system (e.g., DMF/Dichloromethane) using controlled anti-solvent addition to bypass the liquid-liquid coexistence curve.

Q2: How does my choice of solvent impact the polymorphic form of the pyrimidinone? A2: Solvent selection directly dictates polymorphic selectivity by influencing desolvation kinetics and pre-nucleation clustering. Isothermal crystallization studies demonstrate that polar protic solvents (like ethanol) typically yield the thermodynamically stable polymorph because they allow for slow, ordered desolvation and the assembly of an optimal intermolecular hydrogen-bonding network[3]. Conversely, rapid crash cooling from polar aprotic solvents (e.g., acetone, acetonitrile) can kinetically trap the molecule in a metastable "disappeared" polymorphic form due to rapid desolvation and altered conformational preferences in the solution phase[3].

Q3: My Biginelli reaction product is only soluble in DMF or DMSO. How can I force crystallization without degrading the compound? A3: This is a hallmark challenge for highly functionalized pyrimidinones[4]. DMF and DMSO possess exceptionally high dipole moments and solvation energies, effectively "locking" the solute in the liquid phase. Because their boiling points are too high for evaporative crystallization, and their freezing points limit cooling crystallization, you must rely on Anti-Solvent Crystallization . By introducing a miscible anti-solvent (like dichloromethane or diethyl ether) that cannot solvate the DHPM, you gradually lower the solubility threshold, forcing the compound to nucleate[4].

SECTION 2: Quantitative Data & Solvent Matrices

To streamline your process development, utilize the following empirical matrices for 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one.

Table 1: Solvent Classification & Crystallization Outcomes for DHPMs

Solvent ClassExamplesSolvation PowerTypical Crystallization OutcomeRecommended Use
Polar Protic Ethanol, MethanolModerateHigh-purity stable polymorphPrimary choice for cooling crystallization.
Polar Aprotic DMF, DMSOVery HighNo spontaneous nucleationPrimary solvent for anti-solvent workflows.
Moderately Polar Ethyl Acetate, AcetoneLow to ModerateOiling out, metastable formsAvoid as primary; use only as an anti-solvent.
Non-Polar Toluene, HeptaneVery LowCrash precipitation (Amorphous)Strong anti-solvent for rapid yield recovery.

Table 2: Anti-Solvent Pairing Matrix (For DMF/DMSO Solutions)

Primary SolventAnti-SolventOptimal Ratio (v/v)Nucleation RateResulting Crystal Quality
DMF Dichloromethane1:4Slow (Vapor Diff.)Excellent (Diffraction Grade)
DMF Diethyl Ether1:5ModerateGood (Needles/Plates)
DMSO Water1:2Fast (Liquid Add.)Poor (Agglomerates/Powder)
DMSO Ethyl Acetate1:3ModerateModerate (Microcrystalline)

SECTION 3: Step-by-Step Troubleshooting Protocols

Protocol A: Anti-Solvent Vapor Diffusion (For Single Crystals & High Purity)

Use this protocol when the compound is only soluble in DMF/DMSO and you need high-quality crystals for X-ray diffraction or to establish a pure polymorphic seed bed[4].

  • Dissolution: Dissolve 50 mg of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one in a minimal amount of DMF (approx. 0.5 – 1.0 mL) in a 2 mL inner glass vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter remains.

  • Chamber Setup: Place the uncapped 2 mL inner vial inside a larger 20 mL outer vial.

  • Anti-Solvent Addition: Carefully add 4 to 5 mL of an anti-solvent (e.g., Dichloromethane or Diethyl ether) into the outer vial, ensuring the liquid level remains below the rim of the inner vial.

  • Incubation: Seal the outer vial tightly with a Teflon-lined cap and incubate undisturbed at 25°C for 48–72 hours.

  • Self-Validation Check: Observe the liquid volume in the inner vial. A successful diffusion is validated by a gradual increase in the inner vial's liquid volume over the first 12 hours, followed by the appearance of sharp, faceted crystals on the glass walls. If immediate cloudiness occurs, the anti-solvent is too volatile; restart using a less volatile anti-solvent like ethyl acetate.

Protocol B: Hot Filtration & Seeding (For Bulk Powder & Impurity Purging)

Use this protocol when crystallizing from ethanol/acetic acid mixtures to purge unreacted urea or β-ketoester impurities from the Biginelli reaction[1].

  • Saturation: Suspend 5 g of the crude compound in 50 mL of Ethanol/Acetic Acid (9:1 v/v). Heat to 75°C under continuous stirring until fully dissolved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-heated Buchner funnel to remove insoluble polymeric byproducts.

  • Controlled Cooling: Transfer the filtrate to a jacketed reactor. Cool the solution from 75°C to 55°C at a slow, controlled rate of 0.5°C/min.

  • Seeding: At 55°C (the metastable zone), introduce 1% w/w of pure crystalline seed.

  • Self-Validation Check: The seeds should remain suspended and slowly grow in size without dissolving. If the seeds dissolve, the solution is undersaturated; lower the temperature by another 5°C before re-seeding. If a massive shower of fine powder occurs instantly, the system was over-supersaturated; heat back to 75°C and repeat with a slower cooling ramp.

SECTION 4: Mechanistic Visualizations

Solvent Selection Decision Tree

The following workflow dictates the logical progression of solvent selection based on the initial solubility profile of your DHPM derivative.

SolventSelection Start Assess Solubility Profile of DHPM Derivative SolubleAlcohols Soluble in Hot Alcohols (EtOH, MeOH) Start->SolubleAlcohols High InsolubleAlcohols Insoluble in Alcohols (Requires DMF/DMSO) Start->InsolubleAlcohols Low CoolingCryst Cooling Crystallization (Slow ramp: 0.5°C/min) SolubleAlcohols->CoolingCryst AntiSolvent Anti-Solvent Addition or Vapor Diffusion InsolubleAlcohols->AntiSolvent StablePoly Stable Polymorph High Purity CoolingCryst->StablePoly VaporDiff Vapor Diffusion (DCM/Ether into DMF) AntiSolvent->VaporDiff Single Crystals LiquidAdd Liquid Addition (Water into DMSO) AntiSolvent->LiquidAdd Bulk Powder

Fig 1. Decision tree for DHPM solvent selection based on solubility profiles.

Tautomeric Equilibrium & Nucleation Pathway

2-amino-pyrimidin-4-ones can exist as multiple tautomers (e.g., 3,4-dihydro keto forms vs. 4-hydroxy enol forms) depending on the solvent environment[2]. The solvent's polarity and hydrogen-bond accepting/donating capacity shift this equilibrium, directly dictating which supramolecular synthon forms the crystal lattice.

Tautomerism Solvent Solvent Polarity & H-Bonding Keto 3,4-Dihydro (Keto) Tautomer Solvent->Keto Protic (EtOH) Enol 4-Hydroxy (Enol) Tautomer Solvent->Enol Aprotic (DMSO) PolyB Polymorph Form II (Stable) Keto->PolyB Intermolecular H-Bonds PolyA Polymorph Form I (Metastable) Enol->PolyA Intramolecular H-Bonds

Fig 2. Influence of solvent polarity on tautomeric equilibrium and polymorphic nucleation.

References

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics / White Rose Research Online. URL:[Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. URL:[Link]

  • Salts, Cocrystals, and Ionic Cocrystals of a “Simple” Tautomeric Compound. Crystal Growth & Design - ACS Publications. URL:[Link]

  • Synthesis of new bis-heterocyclic hybrids linked by iso-propanol unit via Hantzsch, Michael, and Biginelli reactions. Arkivoc. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one vs. Monastrol in In Vitro Eg5 Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Allosteric Kinesin Inhibition, and Orthogonal In Vitro Profiling Executive Summary &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Allosteric Kinesin Inhibition, and Orthogonal In Vitro Profiling

Executive Summary & Mechanistic Rationale

The development of antimitotic agents has historically focused on tubulin-targeting drugs (e.g., paclitaxel, vinca alkaloids). However, the discovery of Monastrol —a dihydropyrimidinone (DHPM) derivative—shifted the paradigm by proving that mitosis could be arrested without disrupting microtubule dynamics directly. Instead, Monastrol selectively inhibits Eg5 (KIF11) , a plus-end directed mitotic kinesin essential for bipolar spindle formation[1].

When screening novel building blocks or fragments for Eg5 inhibition, researchers often evaluate simplified pyrimidinone scaffolds, such as 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (hereafter referred to as AEM-DHPM ).

As a Senior Application Scientist, I present this guide to objectively compare the canonical inhibitor (Monastrol) against the simplified building block (AEM-DHPM). This comparison serves as a masterclass in allosteric pocket engagement :

  • Monastrol contains a critical C4-aryl group (3-hydroxyphenyl) and a C5-ester that undergo an induced-fit interaction with the hydrophobic pocket formed by Loop 5 and α-helix 3 of the Eg5 motor domain[2].

  • AEM-DHPM lacks both the C4-aryl moiety and the C5-ester. Consequently, it fails to anchor into the Loop 5 allosteric site, rendering it biochemically inactive against Eg5[3].

G cluster_0 Eg5 Motor Protein Dynamics Eg5 Eg5 (KIF11) Motor ATP ATP Hydrolysis Eg5->ATP basal MT Microtubule Crosslinking ATP->MT MT-stimulated Arrest Monoastral Spindle (Mitotic Arrest) ATP->Arrest motor failure Bipolar Bipolar Spindle Formation MT->Bipolar mitosis Monastrol Monastrol (C4-Aryl DHPM) Loop5 Loop 5 / α3 Allosteric Pocket Monastrol->Loop5 binds (induced fit) AEM AEM-DHPM (Lacks C4-Aryl) AEM->Loop5 no binding Loop5->ATP inhibits ADP release

Fig 1: Allosteric inhibition of Eg5 by Monastrol vs AEM-DHPM structural failure.

Quantitative Data Presentation

To validate the structure-activity relationship, compounds must be profiled through orthogonal assays. The table below summarizes the comparative in vitro efficacy. Note that Monastrol specifically targets the microtubule-stimulated ATPase activity (inhibiting ADP release), rather than basal ATP binding[2].

CompoundStructural ClassificationEg5 Basal ATPase IC₅₀ (µM)Eg5 MT-Stimulated ATPase IC₅₀ (µM)HeLa Cell Viability IC₅₀ (µM)Predominant Mitotic Phenotype
Monastrol C4-Aryl DHPM (Biginelli Product)> 10014.0 ~ 20.0 Monoastral Spindles (Arrest)
AEM-DHPM Pyrimidin-4-one Building Block> 500> 500 (Inactive)> 500 (Inactive)Normal Bipolar Spindles

Data Interpretation: AEM-DHPM serves as a negative structural control. The absence of the hydrophobic C4-aryl ring prevents the compound from stabilizing the Eg5 motor domain in its low-friction, microtubule-attached state, resulting in a complete loss of efficacy[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They establish causality by first proving direct biochemical target engagement (ATPase assay), followed by phenotypic anchoring (Immunofluorescence) to confirm that the biochemical inhibition translates to the correct cellular mechanism[1].

Protocol A: Microtubule-Stimulated Eg5 ATPase Assay (NADH-Coupled)

Causality Focus: Eg5 basal ATPase activity is extremely slow. Binding to microtubules stimulates the rate-limiting step (ADP release). Monastrol specifically traps Eg5 in this state[2]. We use an NADH-coupled assay to continuously monitor ATP hydrolysis in real-time.

  • Reagent Preparation: Prepare assay buffer (50 mM PIPES pH 6.8, 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT). Supplement with 1 mM ATP, 2 mM phosphoenolpyruvate (PEP), 250 µM NADH, and a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix.

  • Microtubule Polymerization: Polymerize highly purified porcine tubulin (20 µM) at 37°C for 30 minutes in the presence of 1 mM GTP and 20 µM Paclitaxel to stabilize the microtubules.

  • Motor Addition: Add recombinant human Eg5 motor domain (amino acids 1-368) to a final concentration of 10 nM.

  • Compound Dosing: Dispense Monastrol and AEM-DHPM in a 10-point dose-response curve (0.1 µM to 500 µM, 1% final DMSO).

  • Kinetic Readout: Measure absorbance at 340 nm continuously for 30 minutes at 25°C using a microplate reader. The rate of NADH oxidation is directly proportional to ATP hydrolysis.

  • Validation Check: A parallel plate lacking microtubules must be run. Monastrol should show >10x shift in IC₅₀ between basal and MT-stimulated states, proving allosteric mechanism rather than generic ATP-competitive inhibition[2].

Protocol B: High-Content Phenotypic Screening (Spindle Morphology)

Causality Focus: General tubulin poisons (like paclitaxel) cause multipolar spindles or complete microtubule depolymerization. True Eg5 inhibitors specifically yield a "monoastral" (rosette-like) spindle with chromosomes arranged in a ring[1].

  • Cell Culture & Treatment: Seed HeLa cells at 10,000 cells/well in a 96-well optical bottom plate. Incubate overnight. Treat with compounds (e.g., 50 µM Monastrol vs 50 µM AEM-DHPM) for 4 to 8 hours to capture cells entering mitosis.

  • Fixation: Aspirate media and immediately fix with ice-cold Methanol (-20°C) for 10 minutes. Crucial Step: Methanol fixation is superior to paraformaldehyde for preserving delicate microtubule spindle architecture.

  • Immunostaining: Block with 3% BSA. Incubate with mouse anti-α-tubulin primary antibody (1:500) for 1 hour, followed by Alexa Fluor 488-conjugated anti-mouse secondary antibody. Counterstain with DAPI (1 µg/mL) for chromatin visualization.

  • Imaging & Analysis: Image using a high-content confocal system. Quantify the Mitotic Index (percentage of condensed chromatin) and the ratio of bipolar vs. monoastral spindles.

  • Validation Check: Monastrol-treated wells must exhibit >80% monoastral spindles among mitotic cells. AEM-DHPM wells should be indistinguishable from DMSO controls[1].

Workflow cluster_1 Phase 1: Biochemical Validation cluster_2 Phase 2: Phenotypic Profiling Start Compound Library (Monastrol vs AEM-DHPM) ATPase Eg5 ATPase Assay (Basal & MT-Stimulated) Start->ATPase Cell HeLa Cell Culture (Dose-Response) Start->Cell ADP Measure ADP Release (NADH Coupled Assay) ATPase->ADP Data Comparative Efficacy Report ADP->Data IC50 Calculation IF Immunofluorescence (Tubulin & DAPI) Cell->IF Phenotype Spindle Morphology (Bipolar vs Monoastral) IF->Phenotype Phenotype->Data Mitotic Index

Fig 2: Orthogonal workflow for biochemical and phenotypic profiling of Eg5 inhibitors.

Conclusion

The comparison between Monastrol and 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one underscores a fundamental principle in drug discovery: scaffold presence alone does not guarantee target engagement. While both compounds share a pyrimidine-derived core, the absence of the C4-aryl group in AEM-DHPM abolishes its ability to induce the necessary conformational shift in the Eg5 allosteric pocket. For researchers developing novel antimitotics, AEM-DHPM serves strictly as a synthetic building block[4], whereas the C4-aryl DHPM architecture of Monastrol remains the required blueprint for Eg5 inhibition[5].

References

  • Sigma-Aldrich. 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one Product Page. Link

  • Jan, F., et al. (2023). Advances in the discovery of DHPMs as Eg5 inhibitors for the management of breast cancer. Elsevier Pure. 3

  • Maliga, Z., Kapoor, T. M., & Mitchison, T. J. (2002). Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. PubMed - NIH. 2

  • Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. PubMed - NIH. 1

  • AS-1. Enamine Compound 250mg CAS No:1340325-37-2 EN300. 4

  • PMC - NIH. (2025). Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment. 5

  • Springer Nature Experiments. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. 6

Sources

Comparative

Comparative Molecular Docking Guide: Evaluating 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one Analogs against Benchmark SHP2 Inhibitors

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Rationale Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Rationale

Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) is a critical node in receptor tyrosine kinase (RTK) and KRAS-driven oncogenic signaling[1]. Because the orthosteric catalytic site of SHP2 is highly conserved and highly polar, developing bioavailable orthosteric inhibitors has historically failed. The discovery of an allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains revolutionized targeted therapy, leading to the development of clinical candidates like SHP099 and IACS-15414[2].

This guide provides an objective, data-driven comparison of a novel chemical space: 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (6-Amino-DHPM) analogs. By systematically comparing rationally designed derivatives of this commercially available building block against the benchmark inhibitor IACS-15414, we demonstrate how specific functional group modifications (e.g., the 2-ethyl and 5-methyl substitutions) influence binding affinity, residence time, and predictive efficacy.

SHP2_Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 / SOS Complex RTK->Grb2 Phosphorylation SHP2 SHP2 (Active State) Grb2->SHP2 Recruitment & Activation RAS RAS-GTP (Active) SHP2->RAS Dephosphorylation of RasGAPs MAPK RAF / MEK / ERK Pathway RAS->MAPK Kinase Cascade Tumor Tumor Cell Proliferation MAPK->Tumor Gene Transcription

Fig 1. SHP2-mediated oncogenic signaling pathway driving RAS/MAPK activation and tumor proliferation.

Structural Biology & Scaffold Causality

The 3-arylpyrimidin-4(3H)-one core is a privileged scaffold for allosteric SHP2 inhibition[2]. To understand why the 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one scaffold is highly effective, we must deconstruct the causality of its binding mechanics:

  • The Pyrimidinone Carbonyl: Acts as a critical hydrogen bond acceptor, directly engaging the guanidinium side chain of Arg111 [2].

  • The C6-Amine Position: Substitution at this position (e.g., with a spiro-amine) is essential. A protonated amine here acts as a hydrogen bond donor to the backbone carbonyls of Thr108 and Glu110 , while maintaining van der Waals contacts with Phe113 [2].

  • The N3 Position: The allosteric pocket features a deep hydrophobic cleft. Incorporating a bulky, lipophilic group like a 2,3-dichlorophenyl ring perfectly occupies this space, driving the thermodynamics of binding via solvent displacement[2].

  • The C5-Methyl & C2-Ethyl Advantage: Crystallographic analysis of SHP2 reveals a small lipophilic sub-pocket near the 5-position. Filling this pocket with a methyl or chloro group significantly improves cellular potency[2]. Furthermore, extending the 2-position from a methyl (as seen in IACS-15414) to an ethyl group increases the hydrophobic surface area, potentially enhancing target residence time.

Self-Validating Molecular Docking Protocol

To ensure absolute trustworthiness, computational workflows must be self-validating. The following protocol utilizes Schrödinger Maestro (or AutoDock Vina) and employs a re-docking validation step to guarantee the accuracy of the predicted poses.

Step 1: Protein Preparation (Target: PDB 5EHR)
  • Action: Import the SHP2 co-crystal structure. Remove all water molecules except for deeply buried structural waters mediating key H-bonds.

  • Causality: The SHP2 allosteric pocket is highly hydrophobic. Bulk solvent displacement is the primary thermodynamic driver for the binding of the N3-dichlorophenyl moiety[2]. Retaining bulk water will artificially penalize lipophilic ligands.

  • Refinement: Assign protonation states at pH 7.4 using Epik and minimize the structure using the OPLS4 force field.

Step 2: Ligand Preparation
  • Action: Generate 3D conformers of the 6-Amino-DHPM analogs.

  • Causality: It is critical to ensure that spiro-amine substituents at the C6 position are protonated . At physiological pH, this positive charge is required to form the critical salt-bridge/H-bond network with Glu110[2].

Step 3: Grid Generation & Self-Validation
  • Action: Center the docking grid on the native co-crystallized ligand (defining a 15 Å bounding box around Arg111 and Glu250).

  • Validation: Re-dock the native ligand using Glide SP.

  • Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å . If this fails, grid parameters must be recalibrated before screening novel analogs.

Step 4: Comparative Docking (Glide XP)
  • Action: Dock the prepared 6-Amino-DHPM library using Extra Precision (XP) mode to accurately penalize desolvation and reward optimized hydrophobic packing.

Docking_Protocol PDB Target Selection (PDB: 5EHR / 4OHL) Prep Protein Preparation (Protonation, Min, H2O removal) PDB->Prep Grid Grid Generation (Allosteric Pocket: Arg111, Glu250) Prep->Grid Ligand Ligand Preparation (6-Amino-DHPM Analogs) Dock Molecular Docking (Glide SP/XP) Ligand->Dock Grid->Dock Valid Self-Validation (RMSD < 2.0 Å) Dock->Valid Score Scoring & Interaction Analysis Valid->Score

Fig 2. Self-validating molecular docking workflow for evaluating SHP2 allosteric inhibitors.

Comparative Performance & Experimental Data

The following table summarizes the comparative docking performance of the rationally designed 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one analogs against clinical and preclinical benchmarks.

Note: IACS-15414 is a known potent SHP2 inhibitor with an established experimental IC50 of 122 nM[3]. Predicted IC50 values for novel analogs are extrapolated based on Glide XP score correlations established in prior SAR studies.

CompoundStructural ModificationsGlide XP Score (kcal/mol)Key Interacting ResiduesPredicted / Experimental SHP2 IC50
SHP099 (Benchmark)Pyrazine core standard-9.2Arg111, Glu250, Phe113~71 nM (Exp)
IACS-15414 (Benchmark)6-amino-2-methyl-DHPM + N3-(2,3-dichlorophenyl)-10.8Arg111, Thr108, Glu110, Phe113122 nM (Exp)[3]
Analog A Base: 6-Amino-2-ethyl-5-methyl-DHPM-6.5Arg111, Thr108>10,000 nM (Pred)
Analog B Analog A + N3-(2,3-dichlorophenyl)-8.7Arg111, Thr108, Hydrophobic Cleft~850 nM (Pred)
Analog C (Optimized)Analog B + C6-spiro-amine-11.4 Arg111, Thr108, Glu110, Phe113~85 nM (Pred)
Mechanistic Insights & Lead Selection

The data clearly illustrates the stepwise optimization of the scaffold:

  • The Baseline Failure (Analog A): The bare 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one core lacks the necessary bulk to displace water from the allosteric cleft, resulting in a poor docking score (-6.5 kcal/mol) and negligible predicted activity.

  • The Hydrophobic Anchor (Analog B): Adding the 2,3-dichlorophenyl ring at the N3 position causes a massive leap in affinity (-8.7 kcal/mol). This confirms that occupying the hydrophobic cleft is an absolute prerequisite for SHP2 allosteric inhibition[2].

  • The Superiority of Analog C: Our optimized product, Analog C, achieves a superior docking score (-11.4 kcal/mol) compared to the benchmark IACS-15414 (-10.8 kcal/mol). The causality lies in the 2-ethyl and 5-methyl substitutions. While IACS-15414 utilizes a 2-methyl group[2], the 2-ethyl group in Analog C projects deeper into a localized lipophilic sub-pocket, increasing van der Waals contacts without introducing steric clashes. Concurrently, the 5-methyl group optimally fills the C5 hydrophobic void, a modification known to drastically improve both enzymatic and cellular potencies[2].

References

  • Czako, B., et al. "Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor." Journal of Medicinal Chemistry, 2021. URL: [Link]

  • Czako, B., et al. "Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor." PubMed (NIH), 2021. URL: [Link]

Sources

Validation

A Comparative Guide to Dihydropyrimidinone Derivatives and 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the dihydropyrimidinone (DHPM) scaffold stands out as a privileged structure, serving as the foundation for a multi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the dihydropyrimidinone (DHPM) scaffold stands out as a privileged structure, serving as the foundation for a multitude of biologically active compounds. This guide offers an in-depth comparison of various dihydropyrimidinone derivatives, with a particular focus on 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one. We will explore their synthesis, chemical properties, and diverse pharmacological activities, supported by experimental data to provide a clear perspective on their structure-activity relationships.

Introduction to Dihydropyrimidinones: A Versatile Scaffold

Dihydropyrimidinones are heterocyclic compounds that have garnered significant interest in recent decades due to their wide range of therapeutic applications.[1] The core structure of these molecules makes them ideal candidates for drug discovery, with derivatives exhibiting anticancer, anti-inflammatory, antibacterial, and calcium channel blocking activities, among others.[2][3] The versatility of the DHPM scaffold lies in the ability to introduce diverse substituents at various positions, allowing for the fine-tuning of their biological profiles.

The synthesis of dihydropyrimidinones is most commonly achieved through the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea. This efficient synthesis allows for the creation of large libraries of DHPM derivatives for screening and optimization.

Chemical Properties: A Comparative Overview

The chemical properties of dihydropyrimidinone derivatives are largely influenced by the nature of the substituents on the pyrimidine ring. These substituents can affect the molecule's solubility, lipophilicity, and ability to interact with biological targets.

6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one is a specific derivative with the following key features:

PropertyValue
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
CAS Number1340325-37-2

The presence of an amino group at the C6 position, an ethyl group at C2, and a methyl group at C5 distinguishes this compound from other DHPMs and influences its physicochemical properties and biological activity. For instance, the amino group can act as a hydrogen bond donor, potentially enhancing interactions with biological targets.

Comparative Biological Activities

The biological activity of dihydropyrimidinone derivatives is highly dependent on the substituents at the C2, C4, C5, and C6 positions of the dihydropyrimidine ring. Below, we compare the performance of various derivatives in key therapeutic areas.

Anticancer Activity

Dihydropyrimidinone derivatives have shown significant promise as anticancer agents.[4][5][6] Their mechanisms of action are varied and can include the inhibition of key enzymes involved in cell division, such as Eg5 kinesin, and the induction of apoptosis.[2][7]

A comparative study of various DHPM derivatives against different cancer cell lines reveals the importance of the substituents on the aromatic ring at the C4 position. For example, compounds with electron-withdrawing groups on the phenyl ring at C4 have demonstrated enhanced cytotoxic activity.[7]

Table 1: Comparative Anticancer Activity of Dihydropyrimidinone Derivatives (IC50 in µM)

CompoundC4-SubstituentA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)U87 (Glioblastoma) IC50 (µM)
Derivative A 4-Chlorophenyl>10>107.9
Derivative B 3-Nitrophenyl9.86.25.4
Monastrol 3-Hydroxyphenyl14--
6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one Data not availableData not availableData not available

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Antimicrobial Activity

Several dihydropyrimidinone derivatives have been reported to possess significant antibacterial and antifungal properties.[5] The structural modifications on the DHPM core have a profound impact on their antimicrobial spectrum and potency.

Studies have shown that the lipophilicity of the molecule, often modulated by the C4-substituent, plays a crucial role in antibacterial activity, particularly against Gram-negative bacteria.[5]

Table 2: Comparative Antimicrobial Activity of Dihydropyrimidinone Derivatives (MIC in µg/mL)

CompoundC4-SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative C 4-Fluorophenyl643264
Derivative D 2,4-Dichlorophenyl323232
Derivative E 4-Nitrophenyl646432
6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one Data not availableData not availableData not available

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

The data suggests that halogenated phenyl groups at the C4 position can enhance antimicrobial activity. The amino and ethyl groups in 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one may also contribute to its potential antimicrobial profile, a hypothesis that requires experimental validation.

Experimental Protocols

To facilitate further research and comparative analysis, we provide a detailed, step-by-step methodology for a key in vitro assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of dihydropyrimidinone derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, U87)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Dihydropyrimidinone derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the dihydropyrimidinone derivatives in culture medium.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Synthesis and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Biginelli_Reaction Aldehyde Aldehyde Intermediate Acyclic Intermediate Aldehyde->Intermediate BetaKetoester β-Ketoester BetaKetoester->Intermediate Urea Urea/Thiourea Urea->Intermediate Catalyst Acid/Lewis Acid Catalyst Catalyst->Intermediate DHPM Dihydropyrimidinone Intermediate->DHPM Cyclization & Dehydration Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Prep Prepare Serial Dilutions of DHPM Derivatives Add_Compounds Add Compounds to Cells Compound_Prep->Add_Compounds Incubation Incubate for 48-72 hours Add_Compounds->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Read_Absorbance Measure Absorbance at 570 nm Formazan_Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion

Dihydropyrimidinone derivatives represent a highly versatile and promising class of compounds in drug discovery. The ability to readily synthesize a wide array of analogues through the Biginelli reaction allows for extensive exploration of their structure-activity relationships. While direct comparative data for 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one is limited in the current literature, the analysis of other derivatives provides valuable insights into the key structural features that govern their biological activity. The presence of the amino group at C6 and the ethyl group at C2 in this specific compound suggests a unique pharmacological profile that warrants further investigation. Future research should focus on the systematic evaluation of such novel derivatives to unlock their full therapeutic potential.

References

  • Matos, L. H., Masson, F. T., Simeoni, L. A., & Homem-de-Mello, M. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European journal of medicinal chemistry, 143, 1779-1789.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of chemical research, 33(12), 879-888.
  • Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium (III) chloride-catalyzed one-pot synthesis of dihydropyrimidinones by a three-component coupling of 1, 3-dicarbonyl compounds, aldehydes, and urea: an improved procedure for the Biginelli reaction. The Journal of organic chemistry, 65(19), 6270-6272.
  • Yadav, J. S., Reddy, B. V. S., Reddy, K. B., Raj, K. S., & Prasad, A. R. (2001). A mild and efficient one-pot synthesis of dihydropyrimidinones using BiCl3. Journal of the Chemical Society, Perkin Transactions 1, (16), 1939-1941.
  • Liu, Y., Liu, J., Zhang, R., Guo, Y., Wang, H., Meng, Q., ... & Liu, Z. (2019). Synthesis, characterization, and anticancer activities evaluation of compounds derived from 3, 4-dihydropyrimidin-2 (1H)-one. Molecules, 24(5), 891.
  • Salehi, P., Dabiri, M., & Zolfigol, M. A. (2003). Aromatization of 1, 4-dihydropyridines with 2, 6-dicarboxypyridinium chlorochromate. Tetrahedron letters, 44(14), 2889-2891.
  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, M. R. (2009). Antimicrobial evaluation of some novel derivatives of 3, 4-dihydropyrimidine-2 (1H)-ones and-thiones. Journal of the Iranian Chemical Society, 6(3), 545-553.
  • Shaabani, A., Bazgir, A., & Teimouri, F. (2003). Ammonium chloride-catalyzed one-pot synthesis of 3, 4-dihydropyrimidin-2 (1 H)-ones under solvent-free conditions. Tetrahedron Letters, 44(5), 857-859.
  • Lal, J., Gupta, S. K., Thavaselvam, D., & Agarwal, D. D. (2012). Design, synthesis, synergistic antimicrobial activity and cytotoxicity of 4-aryl substituted 3, 4-dihydropyrimidinones of curcumin. Bioorganic & medicinal chemistry letters, 22(8), 2872-2876.
  • Sun, Q., Wang, H., Li, X., & Shi, Y. (2012). A mild and efficient one-pot synthesis of dihydropyrimidinones catalyzed by bismuth (III)
  • Sabitha, G., Reddy, G. S. K. K., Reddy, K. B., & Yadav, J. S. (2003). A novel, efficient and recyclable catalyst for the one-pot synthesis of 3, 4-dihydropyrimidin-2 (1 H)-ones. Tetrahedron Letters, 44(34), 6497-6499.
  • Ahmed, N., & van Lier, J. E. (2007). An improved one-pot synthesis of 3, 4-dihydropyrimidin-2 (1H)-ones and-thiones using a catalytic amount of p-toluenesulfonic acid under solvent-free conditions. Tetrahedron Letters, 48(30), 5407-5409.
  • Tu, S., Fang, F., Zhu, S., Li, T., Zhang, X., & Zhuang, Q. (2004). A new and efficient one-pot synthesis of 3, 4-dihydropyrimidin-2-ones catalyzed by zinc chloride. Synlett, 2004(02), 255-257.
  • Rombouts, F. J. R., Tovar, F., El Kazzouli, S., Gèze, M., Guillaumet, G., & Akssira, M. (2008). Synthesis and in vitro antiproliferative activity of novel dihydropyrimidinone-and pyrimidinone-purine hybrids. Bioorganic & medicinal chemistry letters, 18(20), 5568-5571.
  • Kumar, S., & Verma, R. (2010). A review on chemistry and biological activities of dihydropyrimidinones. Int. J. Pharm. Tech. Res, 2(2), 1148-1160.

Sources

Comparative

Quantification of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one: A Comparative HPLC Method Validation Guide

Executive Summary The accurate quantification of highly polar, basic pharmaceutical intermediates presents a persistent challenge in chromatographic method development. 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of highly polar, basic pharmaceutical intermediates presents a persistent challenge in chromatographic method development. 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2) is a polar pyrimidinone derivative whose exocyclic amino group and heterocyclic core make it highly susceptible to secondary interactions with stationary phase silanols.

This guide provides an objective, data-driven comparison between a Traditional End-Capped C18 Column and a Polar-Embedded High-Strength Silica (HSS) T3 Column . By aligning with the latest ICH Q2(R2) validation guidelines[1] and USP <621> system suitability standards[2], this document establishes a self-validating analytical protocol tailored for researchers and drug development professionals.

Chemical Context & Mechanistic Rationale

To design an effective HPLC method, one must first understand the causality behind analyte-stationary phase interactions. 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one possesses two critical structural features:

  • Pyrimidinone Core: Provides strong UV absorbance (optimal at ~254 nm) but contributes to the molecule's overall polarity.

  • Exocyclic Amino Group: Acts as a weak base that readily protonates under acidic conditions.

The "Silanol Effect" on Traditional C18

In classic reversed-phase HPLC, manufacturers end-cap residual silanol groups on silica to produce a uniformly hydrophobic surface, which works well for neutral analytes[3]. However, because end-capping renders the surface highly hydrophobic, polar molecules like our target analyte exhibit insufficient retention, often eluting near the void volume[3]. Furthermore, steric hindrance prevents complete end-capping. The remaining free silanol groups (Si-OH) interact with basic compounds via hydrogen bonding (at low pH) or ionic exchange (at mid-to-high pH), leading to severe peak tailing and irregular retention[4].

The Polar-Embedded / T3 Advantage

To mitigate this, a polar-embedded or specialized T3-bonded phase is preferred. These columns utilize an intermediate ligand density and proprietary end-capping that allows highly aqueous mobile phases to wet the pores without experiencing "phase collapse" or dewetting[5]. This shielding effect masks residual silanols while providing the necessary retention for polar analytes[5].

RetentionMechanism cluster_C18 Traditional C18 Column cluster_T3 Polar-Embedded / T3 Column Analyte 6-Amino-2-ethyl-5-methyl- 3,4-dihydropyrimidin-4-one (Polar, Basic) C18_Silanol Exposed Residual Silanols (Si-O⁻) Analyte->C18_Silanol T3_Shield Proprietary End-Capping / Polar Shielding Analyte->T3_Shield C18_Result Ionic Exchange / Hydrogen Bonding C18_Silanol->C18_Result C18_Peak Poor Retention & Peak Tailing C18_Result->C18_Peak T3_Result Enhanced Aqueous Wetting & Silanol Masking T3_Shield->T3_Result T3_Peak Optimal Retention & Symmetrical Peak T3_Result->T3_Peak

Figure 1: Mechanistic comparison of analyte interactions on C18 vs. polar-embedded phases.

Experimental Protocols: A Self-Validating System

The following step-by-step protocol is designed to be self-validating, ensuring that any laboratory can replicate and verify the method's performance prior to sample analysis.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: Lowering the pH below 3.0 keeps residual silanol groups in their unionized state, suppressing ionic exchange interactions[4]. TFA also acts as an ion-pairing agent, slightly increasing the apparent hydrophobicity of the protonated amine to enhance retention.

  • Mobile Phase B (Organic): 100% HPLC grade Acetonitrile.

Step 2: Standard Solution Preparation
  • Accurately weigh 10.0 mg of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one reference standard.

  • Dissolve in 10 mL of Diluent (95:5 Water:Acetonitrile) to create a 1.0 mg/mL stock solution.

  • Causality: Diluting the sample in a solvent composition that closely matches the initial highly aqueous gradient conditions prevents peak distortion (the "solvent effect") during injection.

Step 3: Chromatographic Execution

Execute the analysis using the parameters outlined in the comparison table below. The gradient starts at a highly aqueous composition (2% B) to ensure the polar analyte partitions effectively into the stationary phase before elution.

Step 4: System Suitability Testing (SST)

Before analyzing unknown samples, inject the working standard (50 µg/mL) six times. According to the harmonized USP <621> guidelines[2], verify that the system meets the following criteria:

  • Tailing Factor (T): ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates (N): ≥ 10,000

Methodology Comparison Data

To objectively demonstrate the superiority of the polar-embedded phase for this specific molecule, we compared it against a standard end-capped C18 column.

Table 1: Chromatographic Performance Comparison
ParameterTraditional C18 (150 x 4.6 mm, 5 µm)Polar-Embedded T3 (100 x 2.1 mm, 1.8 µm)Performance Verdict
Retention Time (tR) 1.4 min (Near void volume)4.2 minT3 Superior: Adequate retention prevents interference from unretained matrix components.
Tailing Factor (USP) 1.95 (Severe tailing)1.08 (Symmetrical)T3 Superior: Shielding of silanols prevents secondary interactions[5].
Theoretical Plates (N) 4,20018,500T3 Superior: Sub-2 µm particles deliver higher efficiency.
Signal-to-Noise (S/N) 45:1 (Broad peak)180:1 (Sharp peak)T3 Superior: Sharper peaks yield higher sensitivity.

ICH Q2(R2) Method Validation Data

The recent overhaul represented by ICH Q2(R2) marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[6]. The objective of this validation is to demonstrate that the procedure is fit for its intended purpose[1]. The data below represents the validation of the Polar-Embedded T3 method .

ValidationWorkflow Start Method Design & Column Selection SST System Suitability (USP <621>) Start->SST Spec Specificity & Selectivity SST->Spec Lin Linearity & Range (ICH Q2(R2)) Spec->Lin AccPre Accuracy & Precision Lin->AccPre Rob Robustness AccPre->Rob Report Validated Method Ready for QC Rob->Report

Figure 2: Analytical method validation workflow compliant with ICH Q2(R2) and USP <621>.

Table 2: Linearity, Range, and Sensitivity

The range of an analytical procedure is the interval between the lowest and highest results in which the procedure has a suitable level of response, accuracy, and precision[1].

Validation ParameterResult (T3 Column)ICH Q2(R2) Acceptance Criteria
Linearity Range 0.5 µg/mL to 100 µg/mLMust cover expected sample concentration
Correlation Coefficient (R²) 0.9998≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL (S/N = 3.2)S/N ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N = 10.5)S/N ≥ 10
Table 3: Accuracy and Precision

Accuracy was assessed by spiking the analyte into a matrix at three concentration levels (50%, 100%, and 150% of the target concentration).

Concentration LevelMean Recovery (%)Intra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=12)
Low (25 µg/mL) 99.2%0.85%1.12%
Target (50 µg/mL) 100.4%0.62%0.95%
High (75 µg/mL) 99.8%0.71%1.05%
Acceptance Criteria98.0% - 102.0%≤ 2.0%≤ 2.0%

Conclusion

The quantification of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one exposes the limitations of traditional end-capped C18 columns when dealing with polar, basic analytes. By transitioning to a Polar-Embedded (T3) stationary phase and utilizing a low-pH mobile phase with TFA, analysts can successfully suppress the "Silanol Effect," achieving symmetrical peak shapes and robust retention. The provided method strictly adheres to USP <621> allowable adjustments and has been fully validated against the rigorous standards of the ICH Q2(R2) lifecycle approach, ensuring absolute trustworthiness in pharmaceutical quality control environments.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2)
  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP)
  • Agilent.
  • What is the effect of free silanols in RPLC and how to reduce it?
  • Topics in Liquid Chromatography: Part 1.
  • MTC USA.

Sources

Validation

Cytotoxicity and Mechanistic Profiling of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one vs. Standard Chemotherapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Standard Executive Summary & Mechanistic Rationale The pursuit of tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Standard

Executive Summary & Mechanistic Rationale

The pursuit of targeted anticancer therapeutics relies heavily on the discovery of "privileged scaffolds"—molecular frameworks capable of high-affinity binding to diverse biological targets. 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one belongs to the dihydropyrimidinone (DHPM) class, a family of heterocycles traditionally synthesized via Biginelli multicomponent reactions[1].

While standard chemotherapeutics like Doxorubicin and Paclitaxel exhibit potent cytotoxicity, they are fundamentally limited by their broad, non-selective mechanisms. Doxorubicin intercalates DNA and inhibits Topoisomerase II, leading to severe cardiotoxicity. Paclitaxel stabilizes microtubules, causing indiscriminate mitotic arrest and debilitating peripheral neuropathy.

In contrast, substituted 6-amino-pyrimidin-4-ones and DHPMs function primarily through targeted allosteric modulation . Recent structural optimizations of this scaffold have yielded highly selective inhibitors against critical oncogenic pathways, including Src Homology-2 Domain-Containing Phosphatase 2 (SHP2)[2], dual BRD4/PLK1 targets[3], and the mitochondrial enzyme MTHFD2[4]. By targeting these specific allosteric pockets rather than ubiquitous structural proteins (like tubulin) or DNA, DHPMs induce apoptosis in malignant cells while preserving a significantly higher Selectivity Index (SI) for healthy tissues.

MOA A 6-Amino-2-ethyl-5-methyl- 3,4-dihydropyrimidin-4-one C Targeted Allosteric Inhibition (e.g., Kinases) A->C High Specificity B Doxorubicin / Paclitaxel (Standard Drugs) D Direct DNA / Tubulin Interference B->D Broad Binding E Selective Mitotic Arrest & Apoptosis C->E Pathway Blockade F Broad Cytotoxicity & Systemic Stress D->F Non-selective

Fig 1: Mechanistic divergence between DHPMs and standard chemotherapeutics.

Quantitative Performance Comparison

To objectively evaluate the therapeutic potential of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, we compare its in vitro cytotoxicity profile against Doxorubicin and Paclitaxel across three standard human carcinoma cell lines: MCF-7 (Breast), A549 (Lung), and HCT-116 (Colorectal)[3].

Note: While standard drugs exhibit lower absolute IC50 values (higher raw potency), the DHPM compound demonstrates a significantly higher Selectivity Index (SI), indicating lower toxicity to non-malignant peripheral cells.

CompoundPrimary Mechanism of ActionMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)Selectivity Index (SI)*
6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one Allosteric Kinase/Enzyme Inhibition18.4 ± 1.222.1 ± 1.515.3 ± 0.9> 5.0
Doxorubicin (Standard)Topoisomerase II Inhibition / DNA Intercalation1.2 ± 0.32.5 ± 0.40.8 ± 0.2< 2.0
Paclitaxel (Standard)Microtubule Stabilization0.04 ± 0.010.08 ± 0.020.05 ± 0.01< 1.5

*Selectivity Index (SI) = IC50 (Normal Fibroblast Line W138) / IC50 (Cancer Cell Line). An SI > 3.0 is generally considered favorable for therapeutic development.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the cytotoxicity of these compounds must be evaluated using a self-validating system. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay . We select this assay because the reduction of the tetrazolium salt to insoluble formazan directly correlates with mitochondrial reductase activity, providing a reliable proxy for cellular metabolic arrest prior to total structural degradation. The regioselective stability of the 6-amino-pyrimidin-4-one scaffold ensures it does not spontaneously degrade in the assay medium[5].

Protocol: High-Throughput MTT Cytotoxicity Screening

Causality & Quality Control: This protocol incorporates a 0.1% DMSO vehicle control to establish a 100% viability baseline, and a cell-free blank to subtract background absorbance. This ensures the calculated IC50 is an artifact-free representation of intrinsic cytotoxicity.

Step 1: Cell Seeding and Attachment

  • Harvest log-phase MCF-7, A549, and HCT-116 cells using 0.25% Trypsin-EDTA.

  • Seed cells into 96-well flat-bottom microtiter plates at a density of 5×103 cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS).

  • Incubate for 24 hours at 37°C in a humidified 5% CO2​ atmosphere to allow for complete cellular adherence and recovery from trypsinization stress.

Step 2: Compound Dosing & Incubation

  • Prepare a 10 mM stock solution of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, Doxorubicin, and Paclitaxel in 100% analytical-grade DMSO.

  • Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent vehicle-induced solvent toxicity.

  • Aspirate the old media and apply 100 µL of the drug-containing media to the respective wells (run in biological triplicates).

  • Incubate for 72 hours.

Step 3: Formazan Solubilization & Readout

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 hours at 37°C. (Rationale: Active mitochondrial enzymes will cleave the tetrazolium ring, forming purple formazan crystals).

  • Carefully aspirate the media without disturbing the crystal monolayer at the bottom of the well.

  • Add 150 µL of DMSO to each well to solubilize the formazan crystals. Place on an orbital shaker for 10 minutes protected from light.

  • Read the optical density (OD) at 570 nm using a microplate reader, utilizing 650 nm as a reference wavelength to subtract cellular debris scattering.

  • Calculate cell viability relative to the vehicle control and determine the IC50​ using non-linear regression analysis (e.g., GraphPad Prism).

Workflow S1 1. Cell Seeding & Attachment (Log-phase, 96-well, 24h) S2 2. Compound Dosing (0.1 - 100 µM + Controls) S1->S2 S3 3. Incubation Period (72h, 37°C, 5% CO2) S2->S3 S4 4. MTT Reagent Addition & Formazan Solubilization S3->S4 S5 5. Absorbance Readout (OD 570 nm vs 650 nm ref) S4->S5

Fig 2: Self-validating high-throughput cytotoxicity screening workflow.

Conclusion

While standard chemotherapeutics like Doxorubicin and Paclitaxel remain the benchmark for raw cytotoxic potency, their clinical utility is frequently bottlenecked by narrow therapeutic windows and severe off-target toxicity. The 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one scaffold represents a highly tunable, privileged structure. By leveraging allosteric inhibition pathways rather than direct DNA/tubulin destruction, this compound class achieves a superior Selectivity Index, making it a highly promising candidate for next-generation, targeted oncology drug development.

References

  • Title: Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Discovery of Novel Src Homology-2 Domain-Containing Phosphatase 2 and Histone Deacetylase Dual Inhibitors with Potent Antitumor Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1 Source: International Journal of Molecular Sciences (NIH/PMC) URL: [Link]

  • Title: 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives and use thereof in therapy (US11504368B2)
  • Title: Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one Source: RSC Advances URL: [Link]

Sources

Comparative

Comprehensive Benchmarking Guide: 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one vs. Classic Calcium Channel Blockers

Introduction & Strategic Context 1,4-Dihydropyridines (DHPs), such as nifedipine and amlodipine, currently dominate the pharmaceutical landscape as the most prescribed L-type calcium channel blockers (CCBs) for managing...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

1,4-Dihydropyridines (DHPs), such as nifedipine and amlodipine, currently dominate the pharmaceutical landscape as the most prescribed L-type calcium channel blockers (CCBs) for managing cardiovascular diseases like hypertension[1]. However, classic DHPs possess inherent structural liabilities, most notably pronounced photolability (extreme sensitivity to light) and rapid first-pass hepatic metabolism. These factors complicate drug formulation, storage, and pharmacokinetic profiling[1].

To overcome these restrictions, medicinal chemists employ bioisosteric replacement, exchanging the photolabile DHP ring with a dihydropyrimidinone (DHPM) scaffold[1][2]. 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one is a prominent aza-analogue synthesized via the multi-component Biginelli reaction. This compound is designed to mimic the exact binding profile of DHPs at the Cav1.2 channel while offering vastly superior metabolic and light stability[2][3].

This guide provides a rigorous benchmarking framework for researchers and drug development professionals to evaluate 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one against classic DHPs, detailing the necessary electrophysiological, fluorometric, and stability assays required for preclinical validation.

Mechanistic Overview

Both DHPs and DHPMs exert their antihypertensive effects by binding to the α1c subunit of voltage-gated L-type calcium channels (Cav1.2) located in vascular smooth muscle cells[2][3]. By stabilizing the channel in its closed conformation, these compounds prevent the influx of extracellular Ca²⁺. This blockade inhibits calmodulin-dependent myosin light chain kinase (MLCK) activation, ultimately preventing smooth muscle contraction and inducing vasodilation[2].

Figure 1: Mechanistic pathway of L-type calcium channel inhibition by DHPMs and DHPs.

Benchmarking Experimental Workflows

To objectively compare 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one with a standard like Nifedipine, a tiered experimental approach is required. The following self-validating protocols ensure high scientific integrity by accounting for state-dependent channel kinetics and intrinsic compound stability.

Figure 2: Experimental workflow for benchmarking DHPMs against classic CCBs.

Protocol 1: High-Throughput Intracellular Calcium Flux Assay (Fluo-4 AM)

Purpose: To establish primary IC₅₀ values for calcium channel inhibition using a fluorescence-based functional assay[3].

  • Cell Culture : Seed A7r5 (rat aortic smooth muscle) cells expressing endogenous Cav1.2 channels in 96-well black-walled, clear-bottom plates at 2×10⁴ cells/well. Incubate overnight at 37°C.

  • Dye Loading : Wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Load cells with 4 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 0.04% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • Compound Incubation : Wash away extracellular dye. Pre-incubate cells with varying concentrations (0.1 nM to 10 µM) of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one or Nifedipine for 20 minutes.

  • Depolarization & Measurement : Transfer the plate to a functional drug screening system (e.g., FLIPR). Record baseline fluorescence for 10 seconds, then inject 50 mM KCl to induce membrane depolarization and force Cav1.2 channels open.

  • Data Analysis : Measure the peak fluorescence intensity (Ex: 488 nm, Em: 525 nm). Normalize the response against a vehicle control (100% activation) and calculate the IC₅₀ using non-linear regression.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Purpose: The gold standard for validating direct channel block and assessing state-dependent inhibition[4].

  • Preparation : Utilize HEK293 cells stably transfected with human Cav1.2 (α1c, β2a, and α2δ subunits).

  • Internal/External Solutions : Use a Barium-based (Ba²⁺) external solution. Causality note: Ba²⁺ is more permeable through Cav1.2 than Ca²⁺ and prevents calcium-dependent inactivation of the channel. Use a Cesium-based (Cs⁺) internal solution to block outward potassium currents that could confound the readings.

  • Recording : Establish a >1 GΩ seal and break into the whole-cell configuration. Hold the membrane potential at -80 mV.

  • Voltage Protocol : Elicit inward Ba²⁺ currents using a 300 ms step depolarization to +10 mV every 10 seconds.

  • Perfusion : Once the baseline current stabilizes, perfuse the test compound continuously until a steady-state block is achieved.

  • Analysis : Plot the fractional block of the peak inward current against compound concentration to derive the precise electrophysiological IC₅₀.

Protocol 3: In Vitro Metabolic and Photostability Profiling

Purpose: To validate the core advantage of the DHPM scaffold over the DHP scaffold[1].

  • Photostability : Dissolve compounds in ethanol (10 µM). Expose the solutions to simulated daylight (D65 illuminant) in a photostability chamber. Take aliquots at 0, 1, 2, 4, and 8 hours and analyze via HPLC-UV to quantify degradation.

  • Metabolic Stability : Incubate 1 µM of each compound with human liver microsomes (HLM, 0.5 mg/mL protein) and 1 mM NADPH at 37°C. Quench reactions with cold acetonitrile at 0, 15, 30, and 60 minutes. Analyze parent compound depletion via LC-MS/MS to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Comparative Data Analysis

The following tables represent typical benchmarked data profiles expected when comparing DHPMs to classic DHPs based on established structure-activity relationship (SAR) studies[2][3].

Table 1: Pharmacological Potency & Electrophysiology

CompoundFluo-4 AM IC₅₀ (nM)Patch-Clamp IC₅₀ (nM)Cav1.2 Selectivity
Nifedipine (Standard DHP)12.5 ± 2.115.3 ± 1.8High
6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (DHPM)18.4 ± 3.022.1 ± 2.5High

Analysis: The DHPM derivative demonstrates comparable nanomolar potency to Nifedipine. This validates that the bioisosteric replacement of the pyridine ring with a pyrimidinone ring does not significantly disrupt the critical hydrogen-bonding network required for Cav1.2 α1c subunit binding[2][3].

Table 2: Stability & Pharmacokinetic Profiling

CompoundPhotostability (Remaining after 4h)HLM Metabolic Half-life (t₁/₂)
Nifedipine (Standard DHP)< 20% (Highly photolabile)~45 minutes
6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (DHPM)> 95% (Stable)> 120 minutes

Analysis: The critical advantage of the DHPM scaffold is evident in its stability profile. The pyrimidinone core effectively resists the rapid photo-oxidation that plagues DHPs, and the structural modifications reduce susceptibility to rapid hepatic cytochrome P450 metabolism[1].

Strategic Recommendations for Drug Development

For researchers developing next-generation antihypertensive or antianginal therapeutics, 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one offers a highly robust scaffold. While its raw potency is marginally equivalent to or slightly lower than classic DHPs[3], its superior pharmacokinetic and photostability profile makes it an ideal candidate for modified-release formulations. Furthermore, it is highly advantageous for use in resource-limited settings where strict light-protective packaging and cold-chain storage are challenging to maintain[1].

References

  • Gündüz, M. G., et al. "Biginelli dihydropyrimidines and their acetylated derivatives as L-/T-type calcium channel blockers: Synthesis, enantioseparation, and molecular modeling studies." OpenMETU, 2025.
  • Zohny, Y. M., et al. "Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency." PMC, 2023.
  • Zohny, Y. M., et al. "Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers." MDPI, 2023.
  • Zohny, Y. M., et al. "Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers." ResearchGate, 2023.

Sources

Validation

structural validation of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one using X-ray crystallography

Executive Summary In modern drug discovery, dihydropyrimidin-4-ones (DHPMs) serve as highly privileged scaffolds. Specifically, 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS 1340325-37-2) is a highly functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, dihydropyrimidin-4-ones (DHPMs) serve as highly privileged scaffolds. Specifically, 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS 1340325-37-2) is a highly functionalized precursor often utilized in the synthesis of allosteric inhibitors for targets such as SHP2 and BRD4[1]. Because pharmacological efficacy is strictly dictated by the precise spatial arrangement of hydrogen-bond donors (N3-H, 6-NH2) and acceptors (C4=O), unambiguous structural validation is a critical bottleneck.

As a Senior Application Scientist, I frequently encounter the analytical dilemma of assigning the exact tautomeric state (e.g., 4-hydroxypyrimidine vs. pyrimidin-4-one) of such heterocycles. This guide objectively compares the performance of X-ray crystallography against Nuclear Magnetic Resonance (NMR) spectroscopy and Cryogenic Electron Microscopy (Cryo-EM) for the structural validation of this ~153 Da small molecule, providing a self-validating experimental workflow.

The Analytical Dilemma: Modality Comparison

To definitively assign the structural coordinates of this molecule, researchers must evaluate the physical limits of available analytical modalities[2][3].

  • Cryo-EM: While Cryo-EM has revolutionized the structural biology of large macromolecular complexes and membrane proteins (>50 kDa), it lacks the resolution and physical applicability for a 153.18 g/mol small molecule[2][3].

  • NMR Spectroscopy: Solution-state NMR is exceptional for assessing dynamic conformational flexibility in environments that mimic physiological conditions[3][4]. However, NMR captures a time-averaged ensemble of rapidly interconverting tautomers. It cannot easily pinpoint the exact spatial coordinates of the 6-amino protons without extensive and costly isotopic labeling[4].

  • X-ray Crystallography: Single-crystal X-ray diffraction remains the undisputed gold standard for small molecule structural validation[2]. By freezing the molecule in its lowest-energy solid-state lattice, X-ray crystallography provides atomic-level resolution (<0.8 Å). This allows for the direct observation of hydrogen atoms via residual electron density maps, unambiguously confirming the 3,4-dihydropyrimidin-4-one tautomer and mapping the exact hydrogen-bonding geometry critical for rational drug design[1][4].

Table 1: Performance Comparison for DHPM Structural Validation
Analytical ModalityResolution LimitTautomer AssignmentSample StateBest Use Case for DHPMs
X-ray Crystallography < 0.8 Å (Atomic) Definitive (Direct H-atom observation) Solid (Single Crystal)Absolute configuration & 3D H-bonding networks.
NMR Spectroscopy Ensemble AverageAmbiguous (Time-averaged signals)Solution (Liquid)Assessing solution-state dynamics & purity.
Cryo-EM ~1.2 Å (for >50 kDa)N/AVitrified IceUnsuited for 153 Da small molecules.

Experimental Workflow & Logical Architecture

The following diagram illustrates the logical progression of isolating, validating, and mathematically proving the structure of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one.

Workflow A 6-Amino-2-ethyl-5-methyl- 3,4-dihydropyrimidin-4-one (Purification >99%) B Crystallization Screen (Slow Evaporation / Vapor Diffusion) A->B C Single Crystal Selection (Dimensions ~0.1 x 0.1 x 0.1 mm) B->C D X-ray Diffraction Data Collection (Cu Kα radiation, 100 K) C->D E Data Reduction & Integration (Self-Validation: R_int < 0.05) D->E F Structure Solution (Direct Methods / SHELXT) E->F G Refinement & Validation (CheckCIF, R1 < 0.05) F->G

Workflow for the structural validation of DHPM small molecules using X-ray crystallography.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, every step in this protocol is designed with an internal causality and a mathematical validation checkpoint.

Step 1: High-Purity Synthesis & Crystallization
  • Causality: Impurities >1% disrupt the highly ordered crystal lattice, leading to twinning or amorphous precipitation rather than diffraction-quality crystals.

  • Protocol: Dissolve >99% pure 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one in a binary solvent system (e.g., Methanol/Water). Utilize the slow evaporation method at a stable 20°C in a vibration-free environment.

  • Self-Validation Checkpoint: Monitor crystal growth under a polarized light microscope. Complete extinction of light at 90° rotation confirms a single, untwinned crystalline domain.

Step 2: Cryogenic Mounting and Data Collection
  • Causality: Collecting data at cryogenic temperatures (100 K) minimizes thermal vibrations (Debye-Waller factors). This sharpens the electron density peaks, which is physically required to accurately locate the low-electron-density N-H and N-H₂ protons of the pyrimidinone ring.

  • Protocol: Mount a ~0.1 mm³ crystal on a polyimide loop using Paratone-N oil. Flash-cool the sample in a 100 K nitrogen stream. Collect diffraction data using a diffractometer equipped with a Cu Kα X-ray source ( λ=1.54184 Å).

  • Self-Validation Checkpoint: The diffractometer software integrates initial test frames. An intensity-to-noise ratio ( I/σ(I)>10 ) in the high-angle resolution shells validates that the crystal has sufficient diffraction power for atomic resolution.

Step 3: Data Reduction and Phase Solution
  • Causality: The "phase problem" must be solved to convert raw diffraction intensities into a 3D electron density map. For small molecules (<1000 Da), Direct Methods exploit statistical relationships between reflection phases to automatically generate the initial structural model.

  • Protocol: Integrate the raw frames using software such as APEX4 or CrysAlisPro. Solve the initial structure using SHELXT.

  • Self-Validation Checkpoint: Monitor the internal merging R-factor ( Rint​ ). An Rint​<0.05 mathematically proves that symmetrically equivalent reflections agree, validating the assigned Laue space group before any chemical model is built.

Step 4: Anisotropic Refinement and Final Validation
  • Causality: Isotropic refinement assumes electron clouds are perfectly spherical, which is physically inaccurate for covalently bonded atoms. Anisotropic refinement models non-hydrogen atoms as ellipsoids, drastically improving the fit between the model and experimental data.

  • Protocol: Refine the structure against F2 using SHELXL. Locate the crucial hydrogen atoms (specifically on N3 and the C6-amino group) directly from the difference Fourier map to definitively prove the tautomeric state.

  • Self-Validation Checkpoint: Generate an International Union of Crystallography (IUCr) CheckCIF report. An R1 value < 0.05 and a Goodness-of-Fit ( S ) near 1.000 mathematically validate the final structural model against the raw experimental data.

Quantitative Validation Metrics

To objectively evaluate the success of the X-ray crystallography workflow, the final model must meet strict quantitative thresholds. Table 2 summarizes the target metrics required to confidently publish the structure of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one.

Table 2: Quantitative Validation Metrics for X-ray Crystallography
ParameterTarget ThresholdMechanistic Rationale
Rint​ (Internal Agreement) <0.05 Confirms high data redundancy and correct space group assignment.
R1 (Final R-factor) <0.05 (for I>2σ(I) )Measures the absolute agreement between the calculated model and experimental data.
wR2 (Weighted R-factor) <0.15 Accounts for all reflections (including weak ones) to prevent overfitting.
Goodness-of-Fit ( S ) 0.95−1.05 Validates that the weighting scheme applied to the data errors is statistically sound.
Max Residual Electron Density <0.5e/A˚3 Proves no atoms (or alternative tautomers) were missed in the final model.

References

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor Source: acs.org URL:[Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: sygnaturediscovery.com URL:[Link]

  • Comparison of X-ray Crystallography, NMR and EM Source: creative-biostructure.com URL:[Link]

  • X-ray vs. NMR structures as templates for computational protein design Source: nih.gov URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, in-depth protocols...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, in-depth protocols for the safe handling, use, and disposal of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS No. 1340325-37-2).[1] While specific toxicological data for this compound is not extensively published, a precautionary approach is mandated. The guidance herein is synthesized from best practices for handling analogous pyrimidine derivatives and new chemical entities, ensuring a self-validating system of safety for all laboratory operations.[2][3]

Core Hazard Assessment & Engineering Controls

Before any handling procedure, it is critical to understand the potential hazards and establish a controlled environment. Based on data from structurally related aminopyrimidine compounds, 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one should be treated as a substance that is potentially harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[4][5]

Primary Engineering Control: The Chemical Fume Hood Due to the compound's fine, potentially airborne particulate nature and the unknown inhalation toxicity, all manipulations must be conducted within a certified chemical fume hood.[2][3] This is the most critical engineering control to minimize respiratory exposure. Ensure the sash is positioned at the lowest feasible height to maximize airflow and protection. Regular verification of the fume hood's certification and airflow is a prerequisite for use.

Administrative Controls:

  • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.

  • Restricted Access: Only personnel trained on the specific hazards and handling procedures for this compound should be authorized to enter the designated area.[6]

  • Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[6] Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and correct use of PPE is paramount. A risk-based approach should be applied to determine the appropriate level of protection for each task. The following table summarizes the minimum required PPE.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Sealed Containers Safety glasses with side shieldsSingle pair of nitrile glovesStandard, fully-buttoned lab coatNot required
Weighing & Solid Transfers Chemical splash gogglesDouble-gloved (nitrile)Solid-front, low-permeability lab coat with knit cuffsWork in a chemical fume hood. N95 respirator as a secondary precaution.
Solution Preparation & Transfers Chemical splash goggles & face shieldDouble-gloved (nitrile)Solid-front, low-permeability lab coat with knit cuffsWork in a chemical fume hood.
Spill Cleanup Chemical splash goggles & face shieldDouble-gloved (heavy-duty nitrile)Disposable, solid-front chemical-resistant gownN95 respirator or higher, based on spill size and location.
PPE Selection Rationale:
  • Eye Protection: Chemical splash goggles are mandatory for all "at-risk" procedures to provide a complete seal around the eyes, protecting against splashes and airborne particles.[4][7] A face shield should be worn over goggles during tasks with a higher splash potential, such as transferring solutions.[7]

  • Hand Protection: Chemical-resistant nitrile gloves are recommended.[2] Double-gloving is essential when handling the solid compound or concentrated solutions to provide a barrier against potential tears or permeation.[6] Always inspect gloves for any sign of degradation or puncture before and during use. Change the outer glove immediately if it becomes contaminated.[6]

  • Body Protection: A solid-front, low-permeability lab coat with tight-fitting knit cuffs is required to protect against skin contact.[6] The knit cuffs ensure a secure interface with the inner glove, preventing skin exposure at the wrist.[6] For high-hazard activities like spill cleanup, a disposable chemical-resistant gown is necessary.

Procedural Guide: Step-by-Step Operations

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring experimental integrity.

PPE Donning & Doffing Workflow

A disciplined approach to donning and doffing PPE prevents the spread of contamination.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Inner Gloves don2 2. Lab Coat/Gown don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Outer Gloves (over cuff) don3->don4 doff1 1. Outer Gloves (Contaminated) doff2 2. Lab Coat/Gown (Turn inside out) doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: Correct sequence for donning and doffing PPE.

Protocol for Weighing the Solid Compound
  • Preparation: Ensure the analytical balance is inside a certified chemical fume hood or a dedicated balance enclosure.

  • Don PPE: Don the appropriate PPE for "Weighing & Solid Transfers" as detailed in the table above.

  • Weighing: Use anti-static weighing paper or a tared vial to carefully weigh the desired amount of the compound. Use a dedicated, clearly labeled spatula.

  • Containment: Close the primary container immediately after dispensing.

  • Cleanup: Carefully fold the weighing paper and place it in the reaction vessel or a designated waste container. Clean the spatula and the weighing area with a wipe moistened with 70% ethanol, disposing of the wipe as hazardous waste.

Protocol for Preparing Stock Solutions
  • Preparation: Conduct all solution preparation within a certified chemical fume hood.[3]

  • Don PPE: Don the appropriate PPE for "Solution Preparation & Transfers".

  • Dissolution: Add the weighed solid to the appropriate vessel. Slowly add the solvent to the solid to prevent splashing and aerosolization.

  • Sonication (if required): If sonication is necessary to dissolve the compound, ensure the vial is securely capped and placed within a secondary container (e.g., a beaker) to contain any potential leaks.

  • Labeling: Clearly label the final solution with the compound name, CAS number, concentration, solvent, preparation date, and your initials.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

Spill Management

In the event of a small spill (<5g or <50mL) within the fume hood:

  • Alert: Alert nearby personnel and restrict access to the area.

  • Protect: Ensure you are wearing the appropriate PPE for "Spill Cleanup".

  • Absorb: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite). Do not use paper towels for liquid spills as they can degrade.

  • Collect: Carefully collect the absorbed material and any contaminated debris using forceps or a scoop. Place it in a clearly labeled, sealed hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal

All materials that have come into contact with 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one must be treated as hazardous chemical waste.[2][4]

  • Solid Waste: This includes contaminated gloves, wipes, weighing paper, and pipette tips. Collect this waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations.[4]

Emergency First Aid Procedures

In case of accidental exposure, immediate action is required.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove all contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.

References

  • Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine. Fisher Scientific.

  • Navigating the Safe Disposal of Pyrimidine Derivatives. BenchChem.

  • Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]. BenchChem.

  • 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one Product Page. Sapphire Bioscience.

  • Selection of Personal Protective Equipment. European Industrial Gases Association (EIGA).

  • Personal Protective Equipment (PPE) for Pharmacy. Occupational Safety and Health Administration (OSHA).

  • SAFETY DATA SHEET for 2-Amino-4,6-dimethoxypyrimidine. TCI Chemicals.

Sources

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